molecular formula C10H19NO4S B1365980 Adamantan-1-amine sulfate CAS No. 32793-63-8

Adamantan-1-amine sulfate

Cat. No.: B1365980
CAS No.: 32793-63-8
M. Wt: 249.33 g/mol
InChI Key: PLRGINNCKYSSTP-UHFFFAOYSA-N
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Description

Adamantan-1-amine sulfate is a useful research compound. Its molecular formula is C10H19NO4S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adamantan-1-amine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantan-1-amine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

adamantan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRGINNCKYSSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954456
Record name Sulfuric acid--adamantan-1-amine (1/1)
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Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-23-8, 32793-63-8
Record name Amantadine sulfate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32793-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine, sulfate
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Record name Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid--adamantan-1-amine (1/1)
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Foundational & Exploratory

Technical Guide: Adamantan-1-amine Sulfate – Physicochemical Profiling and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a distinct salt form of the primary tricyclic amine amantadine.[1] While the hydrochloride salt is more ubiquitous in immediate-release formulations due to its high aqueous solubility, the sulfate salt (2:1 stoichiometry) exhibits a markedly different solubility profile, rendering it a critical candidate for sustained-release applications and specialized formulation matrices.

This technical guide provides a rigorous examination of the sulfate salt's physicochemical properties, distinguishing it from its hydrochloride counterpart. It details the dual-mechanism pharmacology (NMDA antagonism and M2 channel blockade) and provides validated, self-verifying analytical protocols to overcome the molecule's lack of a native chromophore.

Physicochemical Identity & Solid-State Properties[2]

The sulfate salt acts as a stable, non-hygroscopic to slightly hygroscopic crystalline solid. Its defining characteristic is its reduced aqueous solubility compared to the hydrochloride form, a property utilized to modulate dissolution rates in pharmacokinetic profiling.

Key Chemical Data[1][3][4][5]
PropertySpecificationTechnical Note
Chemical Name Adamantan-1-amine SulfateOften referred to as Bis(1-adamantylammonium) sulfate
CAS Number 31377-23-8Distinct from HCl salt (665-66-7) and Free Base (768-94-5)
Molecular Formula

Stoichiometry is 2:1 (Base:Acid)
Molecular Weight 400.6 g/mol Significant mass increase over free base (151.25 g/mol )
Appearance White crystalline powderHexagonal/Tetrahedral crystal habit
Melting Point ~300°C (Decomposes)Sublimes at high temperatures before distinct melt
Solubility (Water) < 20 mg/mL (< 2%)Critical: Much lower than HCl salt (> 400 mg/mL)
pH (10% Slurry) 4.0 – 6.0Acidic nature of the sulfate anion
pKa 10.1 – 10.8 (Amine)Highly basic core; exists as cation at physiological pH
Structural Formation & Stoichiometry

The formation of the sulfate salt involves the protonation of two adamantane amine units by a single diprotic sulfuric acid molecule, creating a stable lattice structure.

SaltFormation Figure 1: Stoichiometric Formation of Adamantan-1-amine Sulfate Base 2x Adamantan-1-amine (Free Base) Lipophilic Cage Reaction Protonation & Crystallization (Ethanol/Water Reflux) Base->Reaction Nucleophilic Attack Acid Sulfuric Acid (H2SO4) Diprotic Donor Acid->Reaction Proton Transfer Salt Adamantan-1-amine Sulfate (C10H17NH3+)2 · SO4(2-) Stable Ionic Lattice Reaction->Salt Precipitation

Pharmacological Mechanism & Biological Interface[1][3]

Amantadine sulfate operates via two distinct mechanisms dependent on the biological target. Its lipophilic adamantane cage allows it to traverse the blood-brain barrier (BBB) effectively.

Dual-Action Pathway
  • Virology (Influenza A): It acts as an M2 proton channel blocker.[2][3][4] By occluding the M2 pore, it prevents the acidification of the viral interior required for the dissociation of ribonucleoproteins (uncoating), thereby halting replication.

  • Neurology (Parkinson’s/Dyskinesia): It functions as a weak, non-competitive antagonist of the NMDA receptor.[5] By stabilizing the channel in a closed state (accelerating channel closure), it reduces excitotoxicity without fully blocking physiological glutamatergic transmission.

Mechanism Figure 2: Dual Pharmacological Mechanism of Action cluster_CNS CNS Pathway (Parkinson's) cluster_Viral Viral Pathway (Influenza A) Amantadine Amantadine Cation (Physiological pH) NMDA NMDA Receptor (Glutamatergic) Amantadine->NMDA Crosses BBB M2 Viral M2 Protein (Ion Channel) Amantadine->M2 Enters Viral Envelope Action1 Non-Competitive Antagonism (Pore Blockade) NMDA->Action1 Effect1 Reduced Ca2+ Influx Decreased Excitotoxicity Action1->Effect1 Action2 Steric Channel Occlusion M2->Action2 Effect2 Inhibition of Viral Uncoating Replication Halted Action2->Effect2

Analytical Methodologies

Challenge: Adamantan-1-amine lacks a conjugated


-system, meaning it has negligible UV absorbance above 200 nm. Standard UV-Vis detection is impossible without modification.

Solution: Two primary workflows are validated for research and QC:

  • HPLC-UV with Pre-Column Derivatization: For labs without Mass Spec.

  • LC-MS/MS: For high-sensitivity/high-throughput applications.[6]

Protocol A: HPLC-UV (Derivatization Method)

This protocol uses 1,2-naphthoquinone-4-sulfonate (NQS) to generate a chromophore active at 460 nm.

Reagents:

  • 0.5% (w/v) NQS in water.

  • Borate buffer (pH 10.0).

  • Mobile Phase: Acetonitrile : Water (60:40).[7]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 50 mg Adamantan-1-amine Sulfate in 50 mL mobile phase.

  • Derivatization: Mix 1.0 mL sample + 1.0 mL Borate Buffer + 0.5 mL NQS solution.

  • Reaction: Heat at 70°C for 20 minutes. The solution turns orange-red.

  • Quench: Cool to room temperature; add 0.5 mL 0.1 M HCl to stabilize.

  • Injection: Inject 20 µL into HPLC.

  • Detection: Monitor Absorbance at 460 nm .

Causality: The nucleophilic amine attacks the NQS sulfonate group, displacing it to form a stable amino-quinone derivative with high molar absorptivity.

Protocol B: LC-MS/MS (Direct Detection)

Preferred for biological fluids or trace impurity analysis.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 152.1 (Amantadine base).

  • Product Ions: m/z 135.1 (Loss of

    
    ), m/z 93.1 (Cage fragmentation).
    

Analysis Figure 3: Analytical Decision Tree for Amantadine Quantification cluster_UV Method A: HPLC-UV cluster_MS Method B: LC-MS/MS Sample Sample: Adamantan-1-amine Sulfate Choice Select Detection Method Sample->Choice Step1 Derivatization w/ NQS (pH 10, 70°C) Choice->Step1 No Mass Spec Step4 Direct Injection (ESI Positive Mode) Choice->Step4 High Sensitivity Step2 Chromophore Formation (Orange-Red Complex) Step1->Step2 Step3 Detect @ 460 nm Step2->Step3 Step5 Monitor m/z 152.1 -> 135.1 Step4->Step5

Stability & Handling

Stress Testing Profile
  • Thermal: Stable up to 250°C. Sublimation risk exists before melting; seal containers tightly.

  • Hydrolytic: The sulfate salt is resistant to hydrolysis in aqueous solution over a wide pH range (1-10).

  • Oxidative: The adamantane cage is highly resistant to oxidation. However, the primary amine can oxidize under extreme conditions (peroxides).

Storage Protocols
  • Conditions: Store at controlled room temperature (20-25°C).

  • Container: Tight, light-resistant containers. While less hygroscopic than the HCl salt, the sulfate form should still be protected from high humidity to prevent caking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved January 28, 2026 from [Link]

  • Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate. Retrieved January 28, 2026 from [Link]

  • Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[4] Journal of Neuroscience. Retrieved January 28, 2026 from [Link]

  • Journal of Applied Bioanalysis (2018). Validation Of A Robust And High Throughput HPLC-MS/MS Method To Determine Amantadine Levels In Human Plasma. Retrieved January 28, 2026 from [Link]

Sources

Adamantan-1-amine Sulfate: From Diamondoid Scaffolds to Dual-Action Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a landmark in medicinal chemistry, bridging the gap between petrochemical curiosity and dual-therapeutic application. Originally derived from the diamondoid hydrocarbon adamantane , this molecule possesses a unique cage-like structure that confers lipophilicity and stability. Its history is defined by two distinct serendipitous discoveries: first as a potent antiviral agent against Influenza A (1964), and second as a neurological modulator for Parkinson’s disease (1969). This guide provides a technical deep-dive into its chemical origins, synthesis via the Ritter reaction, and its distinct mechanisms of action as both an M2 proton channel blocker and an NMDA receptor antagonist.

Part 1: The Adamantane Scaffold – Origins & Chemistry

Discovery of the "Diamond" Molecule

The story begins not in a pharmaceutical lab, but in the petroleum fields of Hodonín, Czechoslovakia. In 1933 , chemists Stanislav Landa and V. Machácek isolated a hydrocarbon with the formula


 from crude oil. They named it "adamantane" (from the Greek adamas, meaning invincible/diamond) because its carbon atoms are arranged in a tetrahedral lattice identical to a subunit of the diamond crystal.
The Synthetic Breakthrough

For decades, adamantane was a chemical rarity. The turning point occurred in 1957 at Princeton University, where Paul von Ragué Schleyer discovered a scalable synthesis method. He found that treating endo-tetrahydrodicyclopentadiene with aluminum chloride (


) catalyzed a rearrangement into the thermodynamically stable adamantane cage. This abundance allowed DuPont researchers to derivatize the scaffold, leading to the synthesis of adamantan-1-amine  (amantadine).

Part 2: Chemical Synthesis of Adamantan-1-amine Sulfate

The industrial production of amantadine sulfate relies on the Ritter Reaction , a method that installs an amine group at the tertiary carbon of the adamantane cage via a carbocation intermediate.

Synthesis Protocol (Ritter Reaction)[1]

Reagents:

  • 1-Bromoadamantane (Precursor)[1][2][3]

  • Acetonitrile (

    
    )
    
  • Sulfuric Acid (

    
    , 98%)
    
  • Sodium Hydroxide (

    
    )[4]
    

Step-by-Step Workflow:

  • Carbocation Generation: 1-Bromoadamantane is treated with concentrated

    
    . The acid promotes the leaving of the bromide ion, generating a stable tertiary 1-adamantyl carbocation .
    
  • Nucleophilic Attack: Acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

  • Hydrolysis: Water is added to hydrolyze the nitrilium ion, yielding N-(1-adamantyl)acetamide .

  • Deacetylation: The acetamide is refluxed with NaOH (alkaline hydrolysis) or HCl (acidic hydrolysis) to cleave the acetyl group, yielding the free base 1-adamantanamine .

  • Sulfate Salt Formation: The free amine is dissolved in a solvent (e.g., ethanol/water) and treated with a stoichiometric amount of sulfuric acid to precipitate Adamantan-1-amine sulfate .

Visualization: Synthesis Pathway

SynthesisPathway Adamantane Adamantane (C10H16) Bromo 1-Bromoadamantane (Intermediate) Adamantane->Bromo Br2, Fe Carbocation 1-Adamantyl Cation Bromo->Carbocation H2SO4 (-Br) Acetamide N-(1-adamantyl) acetamide Carbocation->Acetamide 1. CH3CN 2. H2O (Ritter Rxn) Amine Adamantan-1-amine (Free Base) Acetamide->Amine NaOH/H2O (Hydrolysis) Sulfate Adamantan-1-amine Sulfate Amine->Sulfate H2SO4 (Salt Formation)

Figure 1: The synthetic pathway from Adamantane to Amantadine Sulfate via the Ritter Reaction.[5]

Part 3: The Antiviral Breakthrough (1964)

In 1964 , W.L. Davies and colleagues at DuPont published a seminal paper in Science demonstrating that 1-adamantanamine inhibited the replication of Influenza A.

Mechanism of Action: M2 Channel Blockade

Amantadine targets the M2 protein , a proton channel embedded in the viral envelope of Influenza A.[6][7][8]

  • Viral Entry: The virus enters the host cell via endocytosis.

  • Acidification: The endosome becomes acidic. Normally, the M2 channel allows protons (

    
    ) to flow from the endosome into the virion.
    
  • Uncoating: This influx of protons acidifies the viral interior, causing the dissociation of the ribonucleoprotein (RNP) complex and allowing the release of viral RNA into the cytoplasm.

  • The Blockade: Amantadine binds to the transmembrane pore of the M2 tetramer, physically occluding the channel. This prevents acidification, halting viral uncoating and replication.[9][10]

Current Status: Due to widespread resistance (specifically the S31N mutation in the M2 protein), amantadine is no longer recommended for influenza treatment, but its discovery established the paradigm of ion channel blockers as antivirals.

Visualization: M2 Inhibition

M2Mechanism Endosome Acidic Endosome (High H+) M2_Open M2 Channel (Open) Endosome->M2_Open H+ Flow M2_Blocked M2 Channel (Blocked by Amantadine) Endosome->M2_Blocked Amantadine Binds Virion Viral Interior M2_Open->Virion Acidification M2_Blocked->Virion H+ Blocked Uncoating Viral Uncoating (RNA Release) Virion->Uncoating RNP Dissociation NoUncoating Uncoating Prevented (Replication Halted) Virion->NoUncoating pH remains neutral

Figure 2: Mechanism of M2 channel blockade preventing Influenza A viral uncoating.

Part 4: The Neurological Serendipity (1969)

The transition from virology to neurology is one of medicine's most famous accidents. In 1968 , a woman taking amantadine for flu prophylaxis reported to her neurologist, Dr. Robert Schwab , that her Parkinson’s disease symptoms (rigidity, tremors) had significantly improved. This led to a clinical trial published in JAMA (1969), confirming its efficacy.[11]

Mechanism of Action: NMDA Antagonism

While initially thought to act solely by increasing dopamine release, modern research identifies NMDA receptor antagonism as the primary mechanism for its antidyskinetic effects.

  • The Problem: In Parkinson's, dopamine depletion leads to overactivity of glutamatergic pathways in the striatum. Excessive stimulation of NMDA receptors causes excitotoxicity and dyskinesia (involuntary movements).

  • The Solution: Amantadine acts as a weak, non-competitive antagonist at the NMDA receptor.[12]

    • It binds to the

      
       site inside the channel pore.
      
    • Crucially, it is a "fast-off" blocker. It blocks excessive pathological activation (excitotoxicity) but leaves normal physiological transmission relatively intact.

    • This reduction in glutamatergic drive stabilizes the basal ganglia circuitry.

Visualization: Synaptic Modulation

NMDAMechanism Glutamate Excess Glutamate (Excitotoxicity) NMDAR NMDA Receptor (Activated) Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Blockade Channel Blockade (Fast-off kinetics) NMDAR->Blockade Dyskinesia Dyskinesia / Neurotoxicity Ca_Influx->Dyskinesia Amantadine Amantadine Amantadine->NMDAR Binds Pore Blockade->Ca_Influx Inhibits Normalization Normalized Motor Function Blockade->Normalization

Figure 3: Amantadine's modulation of the NMDA receptor to treat Parkinsonian dyskinesia.

Part 5: Pharmacokinetics and Salt Forms

While Amantadine Hydrochloride is the most common commercial preparation, the Sulfate salt offers distinct physicochemical properties.

Comparative Data: Sulfate vs. Hydrochloride[12]
PropertyAmantadine Hydrochloride (HCl)Amantadine Sulfate (

)
Clinical Implication
Solubility High (Freely soluble in water)Lower than HClSulfate allows for slower dissolution rates.
Absorption Rapid (

2-4 hours)
Slower / More gradualSulfate can be used to blunt peak-dose side effects.
Excretion >90% unchanged in urine>90% unchanged in urineBoth require dose adjustment in renal impairment.
Stoichiometry 1:1 (Amine:HCl)2:1 (Amine:Sulfate)Sulfate salt carries two active drug molecules per anion.
Clinical Relevance

The sulfate salt is utilized in specific formulations (e.g., PK-Merz infusion solutions or specific oral tablets in Europe) where a more gradual absorption profile is desired compared to the rapid spike of the immediate-release HCl salt. This can improve tolerability in elderly patients by avoiding high plasma concentration peaks that trigger confusion or hallucinations.

References

  • Landa, S., & Machácek, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait de naphte. Collection of Czechoslovak Chemical Communications. Link

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. Link

  • Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[1][2][7][9] Science. Link

  • Schwab, R. S., et al. (1969).[11][13][14] Amantadine in the Treatment of Parkinson's Disease. JAMA.[11][13][14] Link

  • Kornhuber, J., et al. (1991). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Journal of Neurochemistry. Link

  • PubChem. (2025).[9] Amantadine Sulfate Compound Summary. National Library of Medicine. Link

Sources

Adamantan-1-amine sulfate chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and characterization of Adamantan-1-amine sulfate (Amantadine Sulfate), a tricyclic amine salt with significant antiviral and antiparkinsonian applications.

Structure, Synthesis, and Characterization[1]

Chemical Identity & Structural Analysis

Adamantan-1-amine sulfate is the sulfate salt of amantadine, a derivative of adamantane. Unlike the more common hydrochloride salt, the sulfate form is a 2:1 salt , meaning two molecules of the protonated amine coordinate with one sulfate anion. This stoichiometry significantly influences its solubility profile and crystal lattice energy.

Physicochemical Profile
PropertySpecification
IUPAC Name Bis(adamantan-1-amine) sulfate
Common Name Amantadine Sulfate
CAS Number 31377-23-8
Molecular Formula

Molecular Weight 400.58 g/mol
Stoichiometry 2:1 (Base : Acid)
Appearance White crystalline powder
Melting Point ~300°C (sublimes/decomposes)
Solubility Soluble in water (forms acidic slurry); sparingly soluble in non-polar organic solvents.[1][2]
Structural Architecture

The core structure is the adamantane cage (


), a diamondoid framework consisting of three fused cyclohexane rings in the chair conformation. This structure confers exceptional lipophilicity and metabolic stability.
  • Bridgehead Substitution: The amino group (

    
    ) is attached to a tertiary bridgehead carbon (C1). This position is sterically hindered but chemically stable due to the cage structure preventing 
    
    
    
    backside attack; substitution relies exclusively on
    
    
    mechanisms involving the stable 1-adamantyl cation.
  • Salt Lattice: In the sulfate salt, the tetrahedral sulfate anion (

    
    ) bridges two protonated ammonium cages (
    
    
    
    ) via hydrogen bonding, creating a high-melting ionic lattice.

Synthesis Protocols

The synthesis of Adamantan-1-amine sulfate is a multi-stage process. The most robust industrial route utilizes the Ritter Reaction to install the nitrogen atom, followed by hydrolysis and specific salt formation.

Reaction Pathway Diagram

SynthesisPathway Adamantane Adamantane (C10H16) Bromination Step 1: Bromination (Br2, reflux) Adamantane->Bromination BromoAdamantane 1-Bromoadamantane Bromination->BromoAdamantane Ritter Step 2: Ritter Reaction (CH3CN, H2SO4) BromoAdamantane->Ritter Acetamide N-(1-Adamantyl)acetamide Ritter->Acetamide Hydrolysis Step 3: Hydrolysis (NaOH, DEG, reflux) Acetamide->Hydrolysis FreeBase 1-Adamantylamine (Free Base) Hydrolysis->FreeBase Sulfation Step 4: Salt Formation (H2SO4, EtOH) FreeBase->Sulfation FinalProduct Adamantan-1-amine Sulfate ((C10H17N)2·H2SO4) Sulfation->FinalProduct

Figure 1: Step-wise synthesis of Adamantan-1-amine Sulfate via the Ritter pathway.

Detailed Experimental Methodology
Step 1: Preparation of 1-Bromoadamantane (Precursor)

While direct nitration is possible, bromination provides a cleaner leaving group for the subsequent Ritter reaction.

  • Reagents: Adamantane, Bromine (

    
    ).[3][4][5]
    
  • Protocol: Reflux adamantane in neat bromine for 4 hours. The bromine acts as both reactant and solvent.[5]

  • Mechanism: Free-radical substitution at the tertiary carbon.

  • Purification: Quench with sodium bisulfite (

    
    ) to remove excess bromine; extract with 
    
    
    
    or similar non-polar solvent. Recrystallize from methanol.
Step 2: The Ritter Reaction (C-N Bond Formation)

This is the critical step. The 1-adamantyl carbocation is generated and trapped by acetonitrile.

  • Reagents: 1-Bromoadamantane, Acetonitrile (

    
    ), Conc.[3][4] Sulfuric Acid (
    
    
    
    ).[1]
  • Protocol:

    • Dissolve 1-bromoadamantane in excess acetonitrile.

    • Add concentrated

      
       dropwise at 0°C (exothermic).
      
    • Warm to room temperature and stir for 2 hours.

    • Pour onto ice water. The intermediate N-(1-adamantyl)acetamide precipitates.

  • Key Insight: The sulfuric acid promotes the ionization of the bromide to form the stable 1-adamantyl cation, which is then nucleophilically attacked by the nitrogen lone pair of acetonitrile.

Step 3: Hydrolysis to Free Amine

The acetamide protecting group must be removed to yield the primary amine.

  • Reagents: Sodium Hydroxide (NaOH), Diethylene Glycol (DEG) or Polyethylene Glycol (PEG).

  • Protocol:

    • Suspend the acetamide in DEG containing NaOH (20% w/v).

    • Reflux at high temperature (240-250°C) for 4-6 hours.

    • Why DEG? High boiling point solvent is required to drive the hydrolysis of the sterically hindered amide.

    • Steam distill or extract the free amine into ether/toluene after dilution with water.

Step 4: Formation of the Sulfate Salt

This step differentiates the product from the common HCl salt.

  • Reagents: 1-Adamantylamine (Free Base), Sulfuric Acid (

    
    , 1M solution), Ethanol/Ether.
    
  • Protocol:

    • Dissolve 1-Adamantylamine free base in minimal ethanol or isopropanol.

    • Prepare a stoichiometric solution of

      
       (0.5 molar equivalents relative to amine). Critical:  Do not use excess acid, or you may form the bisulfate (
      
      
      
      ) or degrade the lattice stability.
    • Add acid solution dropwise with vigorous stirring at 0-5°C.

    • The bis(adamantan-1-amine) sulfate will precipitate as a white solid.

    • Recrystallization: Use an Ethanol/Water mixture to purify.

Mechanism of Action & Biological Context

Understanding the synthesis is vital for controlling impurities that affect biological function. Amantadine acts primarily as an M2 ion channel blocker (influenza) and a non-competitive NMDA receptor antagonist (Parkinson's).

Mechanism cluster_Viral Antiviral Mechanism (Influenza A) cluster_Neuro Neurological Mechanism (Parkinson's) Amantadine Amantadine Sulfate (Active Species: Protonated Amine) M2Channel Viral M2 Ion Channel (Transmembrane) Amantadine->M2Channel NMDA NMDA Receptor (Glutamate Gated) Amantadine->NMDA Block Channel Blockade (Steric Occlusion) M2Channel->Block Uncoating Viral Uncoating (Acidification of Virion) Block->Uncoating Inhibits Antagonism Open Channel Block NMDA->Antagonism Excitotoxicity Excitotoxicity (Ca2+ Influx) Antagonism->Excitotoxicity Reduces

Figure 2: Dual mechanism of action requiring high-purity amine synthesis.

Quality Control & Characterization

Validation of the sulfate salt requires confirming both the adamantane cage integrity and the correct counter-ion stoichiometry.

Spectroscopic Data
  • 
    -NMR (CDCl
    
    
    
    / DMSO-
    
    
    ):
    • 
       2.05-2.15 (3H, broad s, CH at bridgeheads).
      
    • 
       1.60-1.75 (12H, m, 
      
      
      
      cage protons).
    • 
       7.5-8.0 (broad s, 
      
      
      
      protons, shifts with concentration).
  • IR Spectroscopy (KBr Pellet):

    • Ammonium: Broad band 2800–3200

      
       (
      
      
      
      stretch).
    • Sulfate: Strong bands at ~1100

      
       and ~610 
      
      
      
      (
      
      
      asymmetric stretch and bending).
    • Cage: Characteristic "fingerprint" bands at 1300–1400

      
      .
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
       152.1 
      
      
      
      .
    • Absence of

      
       193 (N-acetyl impurity) confirms successful hydrolysis.
      
Impurity Profile
  • Bromoadamantane: Residual starting material (detect via GC-MS).

  • N-Acetyl-1-adamantylamine: Incomplete hydrolysis product.

  • Sulfuric Acid: Excess acid leads to pH < 4.0 and potential bisulfate formation.

Safety and Handling

  • Toxicity: Adamantane derivatives are central nervous system (CNS) active. Overexposure can cause dizziness, ataxia, and insomnia.

  • Handling: Use a fume hood during the Ritter reaction (acetonitrile is toxic) and hydrolysis (high temperature caustic conditions).

  • Sulfate Specifics: While the salt is stable, sulfuric acid used in synthesis is corrosive. Ensure neutralization is controlled to prevent exotherms.

References

  • PubChem. Amantadine Sulfate | C20H36N2O4S.[1] National Library of Medicine. Available at: [Link][1]

  • Moiseev, I. K., et al. The Ritter Reaction in the Synthesis of Adamantane Derivatives. Russian Chemical Reviews, 1991. (Foundational chemistry for the Ritter pathway).[6]

  • Sudrik, V., et al. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.[5] Indian Academy of Sciences, 2024. (Detailed Ritter protocols adaptable for sulfate). Available at: [Link]

Sources

Technical Guide: Adamantan-1-amine Sulfate Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a tricyclic symmetric amine acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A viral M2 proton channel. Unlike simple pore blockers, amantadine exhibits a distinct "trapping" kinetic mechanism at the NMDA receptor, stabilizing the channel in a closed state rather than merely obstructing ion flow.[1] This unique profile confers neuroprotective properties without the severe psychotomimetic side effects typical of high-affinity antagonists like MK-801. Additionally, its activity at Sigma-1 receptors (


R) modulates dopaminergic signaling, providing a secondary therapeutic axis for levodopa-induced dyskinesia (LID).

Molecular Architecture & Pharmacokinetics

The compound consists of an adamantane backbone—a diamondoid cage structure—substituted with an amino group. This lipophilic cage allows the molecule to cross the blood-brain barrier (BBB) and embed within the transmembrane domains of ion channels.

PropertySpecificationClinical Implication
Chemical Structure Tricyclo[3.3.1.1^3,7]decan-1-amine sulfateHigh lipophilicity; rapid CNS penetration.
Excretion >90% Unchanged in urineRenal clearance is the rate-limiting step; contraindicated in end-stage renal disease.
Half-life (

)
12–17 hoursSupports twice-daily dosing; accumulation risk in renal impairment.

Primary Neurological Mechanism: NMDA Receptor "Trapping" Blockade

The Kinetic Differentiator

Amantadine acts as a low-affinity, uncompetitive antagonist (


 in physiological 

). Its binding site is located deep within the ion channel pore (the "PCP site").

The "Trapping" Hypothesis: Unlike competitive antagonists that bind to the ligand-binding domain (LBD), amantadine requires the channel to be open to gain access to its binding site (use-dependence). However, once bound, amantadine does not merely "plug" the hole.

  • Accelerated Closure: Amantadine binding accelerates the transition of the channel gate from the Open to the Closed state.[1]

  • Stabilization: The drug becomes "trapped" inside the closed channel. The channel must re-open (requiring agonist presence) for the drug to unbind and exit.[2]

  • Therapeutic Window: Because it accelerates closure (fast off-rate kinetics), it preserves normal synaptic transmission (high-frequency physiological signaling) while blocking the tonic, pathological glutamate signaling associated with excitotoxicity.

Visualization of NMDA Gating Kinetics

The following diagram illustrates the "Trapping Block" mechanism, distinguishing it from standard open-channel blockade.

NMDA_Mechanism Resting Resting State (Channel Closed) Open Open State (Ion Influx Ca2+/Na+) Resting->Open Glutamate/Glycine Binding Open->Resting Agonist Unbinding Blocked_Open Blocked State (Amantadine Bound) Open->Blocked_Open Amantadine Entry (Use-Dependent) Blocked_Open->Open Amantadine Exit Trapped_Closed Trapped State (Channel Closed + Drug) Blocked_Open->Trapped_Closed Accelerated Closure Trapped_Closed->Blocked_Open Re-opening (Agonist Required)

Figure 1: Kinetic state diagram showing the 'Trapping' mechanism where Amantadine promotes the transition to a closed, drug-bound state.

Secondary Mechanisms: Sigma-1 & Dopamine

While NMDA antagonism is primary for dyskinesia, amantadine's dopaminergic effects are mediated largely through Sigma-1 receptor (


R) agonism .[3]
  • 
    R Activation:  Amantadine binds to intracellular 
    
    
    
    Rs (located on the ER mitochondrion-associated membrane). This chaperones the IP3 receptor, enhancing calcium signaling and mobilizing dopamine reserves.
  • Nicotinic Antagonism: It blocks

    
     nicotinic acetylcholine receptors (
    
    
    
    ), which may contribute to its mild anticholinergic-like side effect profile.

Virological Mechanism: M2 Proton Channel Blockade

Amantadine targets the M2 viroporin of the Influenza A virus.[4] The M2 protein is a homotetramer that conducts protons (


) into the viral interior, a step required for viral uncoating.[4][5]
  • Lumenal Binding (High Affinity): Amantadine enters the M2 pore and binds to a site formed by Val27, Ala30, Ser31, and Gly34.

  • Dehydration: The adamantane cage physically occludes the pore and disrupts the "water wire" (a continuous chain of water molecules) necessary for proton hopping (Grotthuss mechanism).[6]

  • Resistance: The S31N mutation (Serine to Asparagine at position 31) enlarges the pore and alters the hydration shell, rendering amantadine ineffective.

Experimental Validation Framework

To validate the mechanism of action in a drug development context, the following Whole-Cell Patch Clamp Protocol is the gold standard for isolating NMDA currents and calculating channel kinetics.

Protocol: Isolation of NMDA Currents in Hippocampal Neurons

Objective: Quantify the use-dependent block and "trapping" kinetics of Amantadine.

Reagents & Solutions:

  • External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl2 (Low

    
     prevents run-down), 0 mM 
    
    
    
    (Crucial: remove Mg block). pH 7.4.
  • Internal Solution: 120 mM Cs-Gluconate (blocks

    
     channels), 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP. pH 7.2.
    
  • Agonists: 100

    
     NMDA + 10 
    
    
    
    Glycine.

Workflow Steps:

  • Preparation: Cultured rat hippocampal neurons (DIV 14-21).

  • Giga-Ohm Seal: Approach cell with pipette (Resistance 3-5

    
    ). Apply negative pressure to form a 
    
    
    
    seal.
  • Whole-Cell Access: Apply short suction pulse to rupture membrane. Clamp voltage at -70 mV .

  • Control Recording: Perfusion of Agonist solution (NMDA+Gly) for 5 seconds. Record peak and steady-state current.

  • Drug Application (Co-application): Switch to solution containing Agonist + Amantadine (

    
    ).
    
    • Observation: Look for exponential decay of the steady-state current (Use-dependence).

  • Trapping Assay:

    • Apply Agonist + Amantadine until block equilibrates.

    • Washout Step 1 (Closed State): Wash with buffer only (No Agonist, No Drug) for 2 minutes. Hypothesis: If trapped, drug stays in closed channel.

    • Washout Step 2 (Test): Apply Agonist only .

    • Result: The initial current will be blocked and slowly recover (slow unblocking rate), confirming the drug was trapped inside the closed receptor.

Patch_Clamp_Workflow Step1 1. Giga-Seal Formation (Pipette Resistance 3-5 MΩ) Step2 2. Whole-Cell Access (Voltage Clamp -70mV) Step1->Step2 Step3 3. Control Perfusion (NMDA + Glycine -> 0 mM Mg2+) Step2->Step3 Step4 4. Amantadine Application (Measure Decay Tau) Step3->Step4 Step5 5. Trapping Assay Phase Step4->Step5 Branch1 Wash: Buffer Only (Force Channel Closure) Step5->Branch1 Step 5a Branch2 Test: Agonist Only (Measure Unblocking Rate) Branch1->Branch2 Step 5b

Figure 2: Experimental workflow for validating the 'Trapping Block' mechanism via Patch Clamp Electrophysiology.

Quantitative Data Summary

TargetParameterValueReference
NMDA Receptor

39

(in 5

NMDA)
[Blanpied et al., 2005]
NMDA Receptor MechanismAccelerated Closure / Trapping[Blanpied et al., 2005]

Receptor

~7.4

[Peeters et al., 2004]

nAChR

3.44

[Buisson & Bertrand, 1998]
Influenza M2

~16

(Wild Type)
[Wang et al., 1993]

References

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[7] Journal of Neuroscience, 25(13), 3312-3322. Link

  • Buisson, B., & Bertrand, D. (1998). Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor.[7] Molecular Pharmacology, 53(3), 555-563. Link

  • Peeters, M., Romieu, P., Maurice, T., Su, T. P., Maloteaux, J. M., & Hermans, E. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. European Journal of Neuroscience, 19(8), 2212-2220. Link

  • Wang, C., Lamb, R. A., & Pinto, L. H. (1993). Direct measurement of the influenza A virus M2 protein ion channel activity in mammalian cells. Virology, 196(1), 304-311. Link

  • Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature, 463(7281), 689-692. Link

Sources

Technical Monograph: Adamantan-1-amine Sulfate as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling, Kinetic Selectivity, and Therapeutic Application

Executive Summary

This technical guide analyzes Adamantan-1-amine sulfate (Amantadine Sulfate) beyond its historical antiviral utility, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike high-affinity antagonists (e.g., MK-801) that induce psychotomimetic effects, amantadine exhibits "kinetic selectivity"—a rapid on/off profile that discriminates between physiological synaptic transmission and pathological excitotoxicity. This guide details the molecular mechanism of "trapping block," the pharmacokinetic advantages of the sulfate salt in extended-release formulations (e.g., Gocovri®), and experimental protocols for validating these properties in drug development.

Chemical & Pharmacological Identity

While the active moiety, amantadine (1-aminoadamantane), remains constant, the salt form dictates formulation capabilities and pharmacokinetics (PK).

FeatureAmantadine Hydrochloride (HCl)Amantadine Sulfate
Solubility Highly soluble; rapid dissolution.Less soluble; suitable for slow-release matrices.
Tmax (Time to Peak) 2–4 hours (Immediate Release).~12 hours (Extended Release/Gocovri).[3]
Plasma Profile High peaks/troughs; associated with CNS side effects.Stable plateau; minimizes pulsatile stimulation.
Primary Indication Parkinson’s (early), Influenza A (historical).Levodopa-Induced Dyskinesia (LID), OFF episodes.

Drug Development Insight: The shift from HCl to Sulfate in modern drug development (e.g., for LID) is driven by the need to maintain stable plasma concentrations (1,000–1,500 ng/mL) to ensure continuous NMDA receptor coverage without triggering the peak-dose toxicity associated with the HCl salt.

Mechanistic Action: The "Trapping" Block

Core Concept: Amantadine is not merely a "plug" in the ion channel. Its mechanism is defined by uncompetitive binding and accelerated channel closure .

The Uncompetitive Nature

Amantadine binds to the PCP site within the NMDA receptor pore only when the channel is in the open state (agonist-bound). It cannot bind to a closed receptor. This confers use-dependence : the drug preferentially targets neurons that are excessively active (excitotoxic), sparing quiescent neurons.

Accelerated Channel Closure (The Blanpied Mechanism)

Contrary to the standard model where a blocker simply physically occludes ions, Blanpied et al. (2005) demonstrated that amantadine stabilizes the receptor in a closed, non-conducting state.[4]

  • Entry: Glutamate/Glycine bind → Channel opens → Amantadine enters.

  • Block: Amantadine blocks ion flow (Ca²⁺/Na⁺).

  • Trapping: Amantadine binding increases the rate at which the channel gate closes. The drug is then "trapped" inside the closed pore.

  • Exit: The channel must re-open (agonist binding) for amantadine to unbind and exit.

Visualization: The Trapping Mechanism

NMDA_Mechanism Closed Closed State (Resting) Open Open State (Conducting Ca++) Closed->Open + Glutamate/Glycine Open->Closed - Agonist Blocked Blocked State (Amantadine Bound) Open->Blocked + Amantadine (Fast On) Blocked->Open - Amantadine (Fast Off) Trapped Trapped State (Closed w/ Drug) Blocked->Trapped Accelerated Closure Trapped->Blocked Re-opening (Agonist Required)

Caption: Cycle of uncompetitive inhibition. Note that the transition from 'Blocked' to 'Trapped' stabilizes the closed state, preventing ion flux.

Kinetic Selectivity: The Safety Margin

The clinical safety of amantadine compared to Ketamine or MK-801 is defined by its off-rate (K_off) .

  • High-Affinity Blockers (MK-801): Bind tightly, stay in the channel for hundreds of milliseconds to seconds. This blocks physiological synaptic transmission (LTP/LTD), causing amnesia and psychosis.

  • Low-Affinity Amantadine:

    • K_off: >4000 s⁻¹ (Fast unblocking).[5]

    • Mechanism: In the presence of a massive, transient release of glutamate (physiological signal), the high concentration of agonist forces the channel open, and amantadine unbinds rapidly enough to allow the signal to pass.

    • Pathology: During low-level, tonic glutamate leakage (excitotoxicity), amantadine occupies the channel effectively because the agonist pressure is too low to force it out.

Experimental Protocols

To validate amantadine sulfate efficacy in a drug discovery pipeline, the following self-validating protocols are recommended.

Whole-Cell Patch-Clamp (Voltage Clamp)

Objective: Determine the IC50 and Kinetic Time Constants (Tau).

System Setup:

  • Cell Line: HEK293 cells transfected with NR1/NR2B subunits (or cultured hippocampal neurons).

  • Recording Solution (Intracellular): CsCl-based (to block K+ channels).

  • Extracellular Solution: Mg²⁺-free ACSF (Magnesium must be removed as it is a natural pore blocker that confounds results).

Workflow:

  • Baseline: Clamp at -70 mV. Perfuse Glutamate (100 µM) + Glycine (10 µM). Record inward current (I_control).

  • Steady-State Block: Co-apply Glutamate + Glycine + Amantadine Sulfate (varying concentrations: 1–300 µM).

  • Washout: Rapid switch back to Glutamate + Glycine (no drug). Critical Validation Step: Current must return to >90% of baseline to prove non-toxicity.

Analysis: Calculate % Inhibition =


.
Fit the onset of block to a single exponential to derive 

.
Visualization: Electrophysiology Workflow

Patch_Clamp_Workflow cluster_analysis Data Output Prep Step 1: Prep Mg2+-free Extracellular Sol. Baseline Step 2: Baseline Apply Glu + Gly (Record Max Current) Prep->Baseline Challenge Step 3: Drug Challenge Apply Glu + Gly + Amantadine (Observe Decay) Baseline->Challenge Rapid Exchange Wash Step 4: Washout Remove Amantadine (Validate Reversibility) Challenge->Wash Check Viability Result1 IC50 Calculation Wash->Result1 Result2 Tau (on/off) Fitting Wash->Result2

Caption: Standardized patch-clamp workflow for assessing uncompetitive NMDA antagonists. Mg2+ removal is critical for assay sensitivity.

Comparative Pharmacology

ParameterAmantadineMemantineKetamine
Binding Site PCP Site (Pore)PCP Site (Pore)PCP Site (Pore)
Affinity (Ki) Low (~10–20 µM)Moderate (~1 µM)High (~0.5 µM)
Off-Rate Very FastFastSlow
Voltage Dependence StrongStrongStrong
Clinical Profile Anti-dyskinetic, NeuroprotectiveAnti-dementiaAnesthetic, Antidepressant
Psychosis Risk LowLowHigh

Authoritative Note: The structural similarity between Amantadine and Memantine (dimethyl-amantadine) results in similar mechanisms, but Memantine has slightly higher affinity and voltage dependence, optimizing it for Alzheimer’s, whereas Amantadine’s profile is currently optimized for Parkinsonian dyskinesia.

References

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[4][6] Journal of Neuroscience, 25(13), 3312-3322. Link

  • Kornhuber, J., et al. (1991). Amantadine is an NMDA receptor antagonist.[4][5][7] European Journal of Pharmacology, 206(4), 297-300. Link

  • FDA Label (2017). GOCOVRI (amantadine) extended release capsules, for oral use. U.S. Food and Drug Administration.[1] Link

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61-67. Link

  • Pahwa, R., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASE LID 3): a randomized, double-blind, placebo-controlled trial. The Lancet Neurology, 16(10), 776-787. Link

Sources

Adamantan-1-amine Sulfate: Antiviral Mechanism, Pharmacodynamics, and Resistance Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of amantadine, a tricyclic primary amine that historically served as a first-line antiviral against Influenza A. While its clinical utility has been severely compromised by widespread resistance (specifically the S31N mutation), it remains a critical reference compound in virology for studying ion channel function and screening novel M2 inhibitors. This guide details the molecular mechanism of M2 blockade, the structural basis of resistance, and validated protocols for assessing susceptibility in vitro.

Molecular Identity & Physicochemical Profile

Unlike the more common hydrochloride salt, Adamantan-1-amine sulfate offers distinct solubility characteristics often utilized in specific formulation contexts or synthetic pathways.

  • IUPAC Name: Adamantan-1-amine; sulfuric acid[1]

  • Stoichiometry: Typically exists as a 2:1 salt (Bis(1-adamantylammonium) sulfate), where two protonated amantadine cations interact with one sulfate anion.

  • Active Moiety: The antiviral activity is exclusively driven by the 1-adamantylammonium cation . The sulfate counterion maintains electroneutrality and influences solubility but does not participate in the M2 binding interface.

  • Solubility: High solubility in water (freely soluble), making it suitable for aqueous cell culture media without the need for high concentrations of DMSO, which can be cytotoxic in sensitive plaque assays.

Mechanism of Action: The M2 Proton Channel Blockade

The antiviral efficacy of amantadine relies on its ability to inhibit the M2 protein , a tetrameric proton channel essential for the viral life cycle.[2][3][4][5]

The "Snug Fit" Model

The M2 protein forms a pH-gated channel in the viral envelope.[2] During endocytosis, the acidic environment of the endosome triggers the M2 channel to open, allowing protons (


) to flow into the virion.
  • Acidification: Protons enter the viral interior, lowering the pH.[2]

  • Dissociation: Low pH disrupts the interaction between the viral ribonucleoprotein (vRNP) and the Matrix 1 (M1) protein.

  • Uncoating: The vRNPs are released into the host cytoplasm to migrate to the nucleus for replication.

Amantadine Inhibition: The adamantane cage is hydrophobic but possesses a charged ammonium head group. It enters the M2 pore from the N-terminal (extracellular) side and binds at a high-affinity site between residues 27 and 31. It acts as a physical plug , sterically occluding the pore and preventing proton conductance. This effectively "locks" the vRNPs inside the viral particle, halting infection.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of the viral uncoating process by Adamantan-1-amine.

M2_Mechanism cluster_host Host Cell Cytoplasm Endosome Endosome (Acidic pH) M2_Channel Viral M2 Channel (Tetrameric Pore) Endosome->M2_Channel Activates Proton_Influx H+ Influx M2_Channel->Proton_Influx Permits Amantadine Adamantan-1-amine (Blocker) Amantadine->M2_Channel Occludes Pore (Steric Block) Amantadine->Proton_Influx INHIBITS Uncoating vRNP Release (Uncoating) Proton_Influx->Uncoating Triggers M1 Dissociation Replication Viral Replication (Nucleus) Uncoating->Replication Enables

Caption: Figure 1. Mechanism of Action: Amantadine physically occludes the M2 channel, preventing H+ influx and subsequent viral uncoating.

The Resistance Barrier: S31N & The Failure of Adamantanes

The clinical obsolescence of amantadine is due to a single nucleotide polymorphism resulting in the S31N mutation (Serine to Asparagine at position 31) in the M2 transmembrane domain.

  • Wild Type (S31): The serine residue is small, creating a pore size that perfectly accommodates the adamantane cage (the "snug fit").

  • Mutant (S31N): Asparagine has a larger, bulkier side chain.

    • Steric Clash: The bulky group narrows the pore, physically preventing the drug from entering the binding pocket.

    • Electrostatic Repulsion: The mutation alters the pore's hydration and electrostatic properties, drastically reducing the drug's binding affinity without compromising the channel's ability to conduct protons.

Current Status: Over 99% of circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation, rendering Adamantan-1-amine sulfate ineffective for therapy, though it remains a control in resistance testing.

Experimental Framework: Antiviral Susceptibility Protocols

To evaluate the efficacy of Adamantan-1-amine sulfate (or novel analogs targeting S31N), a rigorous Plaque Reduction Neutralization Test (PRNT) is required.

Protocol: Plaque Reduction Assay (MDCK Cells)

Objective: Determine the 50% Inhibitory Concentration (IC50) of the compound against Influenza A.

Materials:

  • MDCK (Madin-Darby Canine Kidney) cells.

  • Influenza A virus (Strain A/Puerto Rico/8/34 for WT sensitive control; A/California/07/2009 for S31N resistant control).

  • Adamantan-1-amine sulfate stock (10 mM in sterile ddH2O).

  • Avicel (Microcrystalline cellulose) or Agarose overlay media.

  • Crystal Violet stain.

Workflow Steps:

  • Seeding: Plate MDCK cells in 6-well plates (1x10^6 cells/well) and incubate 24h to reach 90-100% confluence.

  • Compound Preparation: Prepare serial dilutions of Adamantan-1-amine sulfate in infection media (DMEM + TPCK-trypsin). Range: 0.1 µM to 100 µM.

  • Infection: Wash cells with PBS. Inoculate with virus (MOI 0.001) mixed with compound dilutions. Incubate 1 hour at 37°C (Adsorption).

  • Overlay: Remove inoculum. Add semi-solid overlay media containing the specific concentration of the compound.

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC) wells.

Experimental Workflow Diagram

Protocol_Workflow cluster_controls Controls Step1 1. Cell Seeding (MDCK Monolayer) Step3 3. Infection (Virus + Drug) Step1->Step3 Step2 2. Compound Dilution (0.1 - 100 µM) Step2->Step3 Step4 4. Overlay (Avicel + Drug) Step3->Step4 Step5 5. Incubation (48-72h, 37°C) Step4->Step5 Step6 6. Fix & Stain (Crystal Violet) Step5->Step6 Step7 7. Data Analysis (Calculate IC50) Step6->Step7 Cell_Control Cell Control (No Virus) Virus_Control Virus Control (No Drug)

Caption: Figure 2. Step-by-step workflow for the Plaque Reduction Neutralization Test (PRNT) to determine antiviral IC50.

Data Synthesis: Comparative Efficacy

The following table summarizes typical IC50 values observed in literature, highlighting the stark contrast between sensitive and resistant strains.

Viral StrainGenotype (M2 Gene)PhenotypeAmantadine Sulfate IC50 (µM)Interpretation
A/Puerto Rico/8/34 Wild Type (S31)Sensitive1.5 - 5.0 Effective blockade of M2.
A/California/07/2009 Mutant (S31N)Resistant> 100 Complete loss of efficacy.
A/Hong Kong/1/68 Wild Type (S31)Sensitive0.8 - 2.5 Historically sensitive H3N2.
A/Texas/50/2012 Mutant (S31N)Resistant> 200 High-level resistance.

Note: IC50 values >50 µM are generally considered clinically irrelevant for amantadine due to CNS toxicity (jitteriness, insomnia) at high plasma concentrations.

References

  • Stouffer, A. L., et al. (2008). Structural basis for the function and inhibition of the influenza virus M2 proton channel. Nature. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2011). Antiviral Drug Resistance among Influenza Viruses. Retrieved from [Link]

  • Jing, X., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[6] PNAS. Retrieved from [Link]

  • PubChem. (n.d.). Amantadine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Adamantan-1-amine Sulfate in Parkinsonian Models: Mechanistic Integrity and Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a critical evolution in the pharmacological management of Parkinson’s Disease (PD), specifically for Levodopa-Induced Dyskinesia (LID). While the hydrochloride salt has been historically ubiquitous, the sulfate salt has emerged as the preferred candidate for extended-release (ER) formulations (e.g., Gocovri®). Its physicochemical properties facilitate high-dose, once-daily delivery systems that maintain therapeutic plasma concentrations during waking hours while minimizing peak-dose toxicity.

This technical guide provides a rigorous framework for researchers utilizing Adamantan-1-amine sulfate. It moves beyond basic descriptions to address the causality of experimental design , ensuring that preclinical data is robust, reproducible, and translationally relevant.

Part 1: Chemical & Physical Characterization

The Foundation of Reproducibility

In preclinical research, failing to account for the specific salt form is a common source of dosing error. Adamantan-1-amine sulfate is not a 1:1 salt like the hydrochloride; it is a 2:1 complex.[1]

Stoichiometry and Dosing Correction

The sulfate salt consists of two amantadine cations balanced by one sulfate anion. This stoichiometry significantly alters the molecular weight (MW) relative to the free base.

ParameterValueImplications for Research
CAS Number 31377-23-8Use this specific CAS for procurement to avoid HCl contamination.
Formula

2:1 Ratio (Amine:Sulfate).[1]
MW (Salt) ~400.6 g/mol Significantly heavier than HCl salt (~187.7 g/mol ).
MW (Active Base) 151.25 g/mol The active moiety responsible for NMDA antagonism.
Salt Factor (

)
0.755

. Only 75.5% of the weighed mass is active drug.

Critical Protocol Note: When replicating studies that cite "Amantadine" dosages, you must verify if the dose refers to the salt or the free base.

  • Example: To deliver a 40 mg/kg dose of active amantadine base, you must weigh 53 mg/kg of Adamantan-1-amine sulfate.

Solubility and Stability

Unlike the highly hygroscopic hydrochloride salt, the sulfate salt demonstrates superior stability in solid-state matrices, making it the standard for controlled-release pellet development.

  • Solubility: Freely soluble in water; pH-dependent solubility decreases in highly alkaline environments.

  • Storage: Store at 20°C to 25°C. The sulfate form is resistant to oxidation but should be protected from high humidity to prevent caking, which affects geometric consistency in solid dosage compounding.

Part 2: Mechanistic Pharmacology

The "Why" Behind the Efficacy

To design valid experiments, one must understand that Amantadine is not a simple antagonist; it is an uncompetitive, low-affinity, use-dependent NMDA receptor antagonist .

The Glutamate Surge Hypothesis

In LID, the loss of nigrostriatal dopamine terminals leads to aberrant corticostriatal glutamate signaling. This causes over-activation of post-synaptic NMDA receptors.

  • Causality: High-affinity blockers (like MK-801) cause psychosis because they block physiological transmission.

  • Amantadine's Edge: It only blocks the channel when it is excessively open (use-dependence) and dissociates rapidly (fast off-rate). This preserves normal neurotransmission while clipping the "peaks" of excitotoxicity that drive dyskinesia.

Mechanism Visualization

The following diagram illustrates the specific synaptic intervention point, highlighting the uncompetitive nature of the blockade.

MOA cluster_presynaptic Presynaptic Terminal (Cortex) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Striatum) Glu_Release Excessive Glutamate Release Glu Glutamate Glu_Release->Glu NMDA_Closed NMDA Receptor (Resting) Glu->NMDA_Closed Activates NMDA_Open NMDA Receptor (Open/Activated) NMDA_Closed->NMDA_Open Depolarization Ca_Influx Pathological Ca2+ Influx (Dyskinesia Trigger) NMDA_Open->Ca_Influx Unchecked Blocked_Channel Stabilized Closed State (Normal Transmission Preserved) NMDA_Open->Blocked_Channel Fast Off-Rate Blockade Amantadine Adamantan-1-amine Sulfate (Therapeutic Agent) Amantadine->NMDA_Open Enters Pore (Use-Dependent) Blocked_Channel->Ca_Influx Inhibits

Caption: Figure 1. Mechanism of Action. Amantadine preferentially targets over-activated NMDA receptors, reducing pathological calcium influx without halting physiological signaling.

Part 3: Preclinical Experimental Protocols

Self-Validating Systems

The Gold Standard for assessing Adamantan-1-amine sulfate efficacy is the 6-OHDA-lesioned rat model of Levodopa-Induced Dyskinesia (LID) . This protocol is designed to be self-validating: animals that do not develop dyskinesia after priming are excluded, ensuring that therapeutic effects are genuine.

Experimental Workflow
Phase 1: The Lesion (Induction of Parkinsonism)
  • Subject: Sprague-Dawley rats (200-250g).

  • Stereotaxic Injection: 6-Hydroxydopamine (6-OHDA) is injected into the Medial Forebrain Bundle (MFB).

  • Validation: 3 weeks post-lesion, challenge with Amphetamine (2.5 mg/kg).

    • Criteria: >7 ipsilateral rotations/min indicates >90% dopamine depletion. Exclude non-responders.

Phase 2: The Priming (Induction of Dyskinesia)
  • Chronic Dosing: Administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 14-21 days.

  • Observation: Rats will develop Abnormal Involuntary Movements (AIMs).

  • Selection: Only rats with stable, high AIMs scores are selected for the Amantadine study.

Phase 3: The Challenge (Amantadine Sulfate Treatment)
  • Design: Within-subject crossover design (Vehicle vs. Amantadine) to reduce variability.

  • Dosing: Administer Adamantan-1-amine sulfate (40-60 mg/kg p.o. or i.p.) 30 minutes prior to L-DOPA.

  • Scoring: Assess AIMs every 20 minutes for 180 minutes.

Protocol Visualization

This flowchart details the critical decision nodes (diamonds) where validation occurs.

Protocol Start Start: Naive Rats Lesion 6-OHDA MFB Lesion Start->Lesion Recovery 3-Week Recovery Lesion->Recovery Val_1 Validation 1: Amphetamine Rotation Recovery->Val_1 Exclude_1 Exclude (<7 rot/min) Val_1->Exclude_1 Fail Priming L-DOPA Priming (21 Days) Val_1->Priming Pass Val_2 Validation 2: AIMs Scoring Priming->Val_2 Exclude_2 Exclude (Low Dyskinesia) Val_2->Exclude_2 Fail Treatment Amantadine Sulfate Challenge Val_2->Treatment Pass Analysis AIMs Reduction Analysis Treatment->Analysis

Caption: Figure 2. 6-OHDA Model Workflow. Critical validation steps (yellow diamonds) prevent false negatives/positives by ensuring only dyskinetic animals are tested.

Part 4: Analytical Validation

Quantifying the Molecule

For pharmacokinetic (PK) studies, distinguishing the sulfate salt in plasma is impossible as it dissociates. However, quality control of the formulation requires specific sulfate assays.

MethodTargetApplicationDetection Limit
LC-MS/MS Amantadine (Plasma/Brain)PK profiling, Blood-Brain Barrier penetration.~1 ng/mL
Ion Chromatography Sulfate Counter-ionVerifying salt stoichiometry in bulk powder.~0.1 ppm
HPLC-UV Amantadine-FMOCImpurity profiling (Amantadine lacks chromophores; requires derivatization with FMOC-Cl).~10 ng/mL

Technical Insight: Amantadine lacks a UV chromophore. Do not attempt standard HPLC-UV without derivatization (e.g., pre-column derivatization with FMOC or post-column with OPA). LC-MS is preferred for biological samples due to high sensitivity.

References

  • PubChem. (2025).[1] Amantadine Sulfate Compound Summary. National Library of Medicine. [Link]

  • Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[2] Journal of Neuroscience. [Link]

  • Cenci, M. A., & Lundblad, M. (2007). Post- versus presynaptic plasticity in L-DOPA-induced dyskinesia. Journal of Neurochemistry. [Link]

  • Frouni, I., et al. (2019). Dyskinesia time course in 6-OHDA-lesioned rats treated with L-DOPA. ResearchGate. [Link]

  • MedicaPharma. (n.d.). Amantadine Sulfate API Description and Solubility. [Link]

  • Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA. [Link]

Sources

Role of Adamantan-1-amine Sulfate in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a unique class of tricyclic amines with a dual mechanistic profile that bridges virology and neurology. While originally synthesized as an antiviral M2 ion channel blocker, its primary utility has shifted toward the management of movement disorders and fatigue in neurodegenerative conditions. This guide dissects the compound's pharmacological architecture, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and its modulatory effects on dopaminergic transmission.[1][2]

Part 1: Chemical & Pharmacological Architecture[3]

Structural Integrity

Adamantan-1-amine is an organic compound with a diamondoid structure, consisting of three fused cyclohexane rings in a "chair" conformation. This lipophilic cage structure allows for rapid blood-brain barrier (BBB) penetration. The sulfate salt form enhances stability and water solubility for pharmaceutical formulation.

Key Pharmacokinetic Parameters:

  • Bioavailability: >90% (Oral)

  • Tmax: 2–4 hours

  • Half-life (t1/2): 10–30 hours (highly dependent on renal function)

  • Excretion: >90% unchanged in urine (Glomerular filtration and tubular secretion)

Mechanistic Duality

The therapeutic efficacy of amantadine in neurological disorders stems from two distinct but synergistic mechanisms:

  • Glutamatergic Normalization (Anti-Dyskinesia): In states of dopamine depletion (e.g., Parkinson's Disease), the subthalamic nucleus becomes overactive, driving excessive glutamate release. Amantadine acts as an uncompetitive antagonist at the NMDA receptor.[2][3] Crucially, it exhibits "rapid on/off" kinetics. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel and cause psychosis, amantadine blocks the channel only when it is excessively open, preserving physiological neurotransmission while dampening pathological excitotoxicity.

  • Dopaminergic Enhancement (Anti-Fatigue/Motor): Amantadine indirectly increases synaptic dopamine levels by:

    • Inhibiting the Dopamine Transporter (DAT), thereby reducing reuptake.

    • Stimulating the release of dopamine from presynaptic vesicles.

    • Allosterically modulating the D2 receptor density.

Part 2: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of Amantadine Sulfate in the context of Levodopa-Induced Dyskinesia (LID) and Fatigue.

AmantadineMechanism cluster_Glutamate Glutamatergic Pathway (Anti-Dyskinesia) cluster_Dopamine Dopaminergic Pathway (Pro-Motor/Anti-Fatigue) Amantadine Adamantan-1-amine Sulfate NMDAR NMDA Receptor (Overactive) Amantadine->NMDAR Uncompetitive Blockade (Fast Off-Rate) Dyskinesia Levodopa-Induced Dyskinesia Amantadine->Dyskinesia Therapeutic Reduction DAT Dopamine Transporter (Reuptake) Amantadine->DAT Inhibits Presynaptic Presynaptic Vesicles Amantadine->Presynaptic Stimulates Release Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Permits Excitotoxicity Excitotoxicity / Synaptic Noise Ca_Influx->Excitotoxicity Drives Excitotoxicity->Dyskinesia Causes SynapticDA Synaptic Dopamine Levels DAT->SynapticDA Reduces (Normal) Presynaptic->SynapticDA Increases Fatigue Central Fatigue / Akinesia SynapticDA->Fatigue Alleviates

Figure 1: Dual-mechanism action of Amantadine Sulfate targeting NMDA receptor overactivity and dopaminergic deficits.

Part 3: Clinical Applications & Efficacy Data[5]

Amantadine is currently the only drug with Level A evidence for treating Levodopa-Induced Dyskinesia (LID).

Table 1: Comparative Efficacy in Neurological Disorders
IndicationPrimary TargetMechanismClinical Outcome MetricTypical Dosage
Parkinson's Disease (PD) Striatal DopamineDA Reuptake InhibitionReduction in OFF time; Improvement in UPDRS III100–300 mg/day
LID (Dyskinesia) NMDA ReceptorsChannel BlockadeReduction in UDysRS score (25–45% reduction)200–400 mg/day (ER form)
MS Fatigue CNS Arousal SystemsDA/NE ModulationImprovement in Fatigue Severity Scale (FSS)100–200 mg/day
TBI Recovery Frontal-Striatal LoopDA EnhancementImproved Disability Rating Scale (DRS) speed200–400 mg/day

Part 4: Experimental Methodologies

To validate the efficacy and mechanism of Adamantan-1-amine sulfate in a research setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: [3H]MK-801 Displacement Binding Assay

Objective: To determine the affinity (


) of Amantadine for the NMDA receptor channel pore in rat cortical membranes.
Rationale:  Since Amantadine competes with MK-801 for the channel binding site, displacement of radiolabeled MK-801 provides a direct measure of channel occupancy.
Reagents & Materials:
  • Ligand: [3H]MK-801 (Specific Activity ~20-30 Ci/mmol).

  • Tissue: Rat cerebral cortex homogenate (washed 4x to remove endogenous glutamate/glycine).

  • Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).

  • Co-agonists: 10 µM L-Glutamate and 10 µM Glycine (Required to open the channel; without these, the antagonist cannot bind).

  • Non-specific control: 10 µM (+)MK-801 (unlabeled).

Step-by-Step Workflow:
  • Tissue Preparation: Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to isolate crude synaptic membranes. Resuspend pellet in Buffer.

  • Assay Setup: In 96-well plates, prepare the following reaction mix (Total Vol = 500 µL):

    • 50 µL Membrane suspension (200 µg protein).

    • 50 µL [3H]MK-801 (Final conc. 2 nM).

    • 50 µL Glutamate/Glycine mix (10 µM each).

    • 50 µL Amantadine Sulfate (Concentration range:

      
       M to 
      
      
      
      M).
    • Buffer to volume.

  • Incubation: Incubate at 25°C for 2 hours . (Equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

  • Specific Binding: Total Binding - Non-Specific Binding (in presence of excess unlabeled MK-801) must be >85% of Total Binding.

  • IC50 Calculation: Plot % Specific Binding vs. Log[Amantadine]. A sigmoidal curve indicates competitive interaction at the channel site.

Protocol B: In Vivo Microdialysis for Striatal Dopamine

Objective: To quantify the causal relationship between Amantadine administration and extracellular dopamine efflux in the striatum.

Step-by-Step Workflow:
  • Stereotaxic Surgery: Implant a microdialysis guide cannula targeting the dorsolateral striatum (AP +0.5, ML +3.0, DV -4.5 mm relative to Bregma) in rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert probe (2 mm membrane length) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Equilibration: Peruse for 90 minutes to stabilize basal efflux. Discard dialysate.

  • Baseline Sampling: Collect 3 samples (20 min intervals) to establish baseline dopamine levels (

    
     variance required).
    
  • Drug Administration: Administer Amantadine Sulfate (40 mg/kg i.p.).

  • Response Sampling: Continue collection for 180 minutes post-injection.

  • Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Data Presentation: Normalize data as % of baseline. Expect a peak increase of 150–200% in extracellular dopamine within 40–60 minutes.

Part 5: Drug Development Considerations

Formulation Challenges

Amantadine sulfate is highly soluble, which can lead to "dose dumping" in immediate-release formulations. For neurological applications like LID, stable plasma concentrations are critical to avoid fluctuating blockade of NMDA receptors.

  • Strategy: Use extended-release (ER) pellets coated with ethylcellulose to maintain plasma levels between 1,000–1,500 ng/mL.

Safety & Toxicology
  • Renal Impairment: Amantadine is not metabolized; it is excreted unchanged. In patients with renal dysfunction (CrCl < 50 mL/min), accumulation is rapid, leading to toxic delirium. Dosage must be linearly reduced based on Creatinine Clearance.

  • Livedo Reticularis: A reversible dermatological side effect caused by local catecholamine depletion in peripheral cutaneous vessels.

References

  • Blanpied, T. A., et al. (2005).[4] "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[4] Journal of Neuroscience. [Link]

  • Crosby, N. J., et al. (2003). "Amantadine for dyskinesia in Parkinson's disease."[2][5] Cochrane Database of Systematic Reviews. [Link]

  • Giacino, J. T., et al. (2012). "Placebo-Controlled Trial of Amantadine for Severe Traumatic Brain Injury." New England Journal of Medicine. [Link][1]

  • Pahwa, R., et al. (2017). "ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study)." JAMA Neurology. [Link]

  • Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[2][6][4] European Journal of Pharmacology. [Link]

Sources

Technical Guide: Adamantan-1-amine Sulfate in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Adamantan-1-amine sulfate (Amantadine Sulfate) within the context of oncology. While the hydrochloride salt is the historical standard for neurological and antiviral applications, the sulfate salt offers distinct physicochemical properties (e.g., altered solubility kinetics) relevant to novel drug delivery systems.

The biological activity described below pertains to the Adamantan-1-amine cation , the active pharmaceutical ingredient (API) liberated upon dissolution of the sulfate salt.

Status: High-Level Technical Review Active Moiety: Adamantan-1-amine (Amantadine) Primary Salt Focus: Sulfate (


)

Executive Summary & Chemical Identity

Adamantan-1-amine is a tricyclic symmetric amine traditionally utilized as an NMDA receptor antagonist and antiviral. In oncology, it has emerged as a dual-function agent: (1) an antiproliferative via NMDA receptor blockade on non-neuronal tumor cells, and (2) a chemosensitizer via lysosomal accumulation and autophagy inhibition.

Chemical Distinction: Sulfate vs. Hydrochloride

Most literature cites the hydrochloride (HCl) salt. The sulfate salt differs primarily in its counter-ion stoichiometry (2:1 amine:acid ratio) and solubility profile.

  • Stoichiometry: Two adamantane cations per sulfate anion.

  • Therapeutic Implication: The sulfate form may exhibit slower dissolution rates compared to the freely soluble HCl, potentially advantageous for sustained intratumoral retention or reduced systemic peak-toxicity in high-dose oncological regimens.

Mechanistic Pillars in Oncology

The antineoplastic potential of Adamantan-1-amine sulfate rests on three validated biological mechanisms.

Pillar A: NMDA Receptor Antagonism (Antiproliferative)

Many solid tumors (Small Cell Lung Cancer, Breast, Prostate, Glioblastoma) express functional NMDA receptors (NMDARs). Glutamate signaling through these receptors drives proliferation and migration (invasive phenotype).

  • Mechanism: Amantadine acts as a non-competitive, open-channel blocker of the NMDAR.

  • Outcome: Blockade reduces Calcium (

    
    ) influx 
    
    
    
    Downregulation of CaMKII/ERK pathways
    
    
    G0/G1 Cell Cycle Arrest.
Pillar B: Lysosomotropism & Autophagy Inhibition (Chemosensitization)

Cancer cells often upregulate autophagy to survive metabolic stress or chemotherapy (cytoprotective autophagy).

  • Mechanism: Being a lipophilic weak base, Adamantan-1-amine passively diffuses into lysosomes, becomes protonated, and is trapped (ion trapping). This raises lysosomal pH.

  • Outcome: Inhibition of lysosomal proteases (Cathepsins) and blockage of autophagosome-lysosome fusion. This prevents the recycling of cellular components, driving the cell toward apoptosis (Type I cell death) rather than survival.

Pillar C: SSAT-1 Metabolic Hijacking (Diagnostic/Biomarker)

The enzyme Spermidine/spermine


-acetyltransferase-1 (SSAT-1) is upregulated in many cancers to regulate polyamine pools.
  • Mechanism: SSAT-1 accepts Adamantan-1-amine as a specific substrate, converting it to

    
    -acetylamantadine.
    
  • Utility: High levels of acetylated amantadine in urine/plasma serve as a proxy for high tumor burden or SSAT-1 activity.

Experimental Protocols (Self-Validating Systems)

Note: Ensure all Adamantan-1-amine sulfate stock solutions are prepared in sterile water or DMSO, filtered (0.22 µm), and stored at -20°C. Adjust molarity calculations to account for the sulfate molecular weight (approx. 400.6 g/mol for the bis-amine sulfate).

Protocol 1: Assessment of Autophagy Flux (The "Gold Standard")

Objective: Confirm that Adamantan-1-amine sulfate blocks autophagy at the degradation stage (flux inhibition) rather than inducing it.

Reagents:

  • Cell Line: HepG2 or U-87 MG (Glioblastoma).

  • Treatment: Adamantan-1-amine sulfate (50 µM, 100 µM).

  • Positive Control: Chloroquine (20 µM).

  • Marker: Anti-LC3B antibody, Anti-p62/SQSTM1 antibody.

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates; adhere overnight.
    
  • Treatment: Treat cells with Adamantan-1-amine sulfate for 24h.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Analysis:

    • LC3B-II: Look for accumulation. Increased LC3B-II usually signals autophagy induction, BUT if combined with p62 accumulation, it signals blockade.

    • p62/SQSTM1: This protein is degraded by autophagy. If p62 levels increase alongside LC3B-II, the flux is blocked.

  • Validation: If LC3B-II increases but p62 decreases, the drug induces autophagy. If both increase , the drug blocks the lysosome (Desired Outcome for Chemosensitization).

Protocol 2: Synergistic Cytotoxicity Assay (Isobologram Analysis)

Objective: Determine if Adamantan-1-amine sulfate potentiates Cisplatin.

Workflow:

  • Seeding: 96-well plate (

    
     cells/well).
    
  • Monotherapy: Determine IC50 for Adamantan-1-amine sulfate and Cisplatin separately using CCK-8 or MTT assay (72h exposure).

  • Combination: Treat cells with fixed ratios of Drug A (Amantadine) and Drug B (Cisplatin) based on their IC50s (e.g., IC50_A + IC50_B, 0.5IC50_A + 0.5IC50_B).

  • Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • 
      : Synergism.
      
    • 
      : Additive.
      
    • 
      : Antagonism.[1][2]
      

Data Synthesis & Visualization

Table 1: Comparative Efficacy in Oncology Models

Synthesized from general amantadine research; Sulfate salt expected to show bioequivalence once solubilized.

Cancer TypeCell LineKey Mechanism ObservedOutcomeReference
Hepatocellular HepG2, SMMC-7721Cell Cycle Arrest (G0/G1)Downregulation of Cyclin D1/E; Apoptosis via Bax/Bcl-2 ratio shift.[3][4][1]
Glioblastoma U-87 MG, A172Autophagy InhibitionAccumulation of ROS; Mitochondrial depolarization.[2]
Melanoma A375, SK-MEL-28Chemo-potentiationSynergistic apoptosis when combined with Cisplatin.[3]
Breast/Lung Clinical SamplesSSAT-1 AcetylationHigh urinary

-acetylamantadine correlates with tumor stage.
[4]
Diagram 1: Mechanism of Action (Dual Pathway)

This diagram illustrates how Adamantan-1-amine sulfate targets both the surface receptor (proliferation) and the lysosome (survival).

MOA cluster_Surface Cell Surface cluster_Cytoplasm Cytoplasm / Lysosome Amantadine Adamantan-1-amine (Sulfate Salt) NMDAR NMDA Receptor (Ca2+ Channel) Amantadine->NMDAR Blocks (Antagonist) Lysosome Lysosome (Acidic pH) Amantadine->Lysosome Accumulates (Ion Trapping) Mito Mitochondria Amantadine->Mito Indirect ROS Induction Proliferation Cell Proliferation NMDAR->Proliferation Inhibits Ca2+ Influx Autophagy Autophagic Flux (Survival Mechanism) Lysosome->Autophagy Inhibits Fusion Apoptosis Apoptosis / Cell Death Autophagy->Apoptosis Flux Blockade Sensitizes Cell Mito->Apoptosis ROS Accumulation

Caption: Dual-targeting mechanism of Adamantan-1-amine. Left: Surface NMDAR blockade reduces proliferation. Right: Lysosomal trapping inhibits autophagy, forcing apoptotic cell death.

Diagram 2: Experimental Validation Workflow

A logical flow for researchers to validate the sulfate salt efficacy in a new cancer model.

Workflow Start Start: Define Cancer Model (e.g., TNBC, GBM) Step1 Step 1: NMDAR Expression Check (Western Blot / qPCR) Start->Step1 Step2 Step 2: IC50 Determination (MTT/CCK-8 Assay) Step1->Step2 Step3 Step 3: Autophagy Flux Assay (LC3B-II / p62 Levels) Step2->Step3 Decision Flux Blocked? Step3->Decision OutcomeA Proceed to Combination Therapy (Chemosensitizer) Decision->OutcomeA Yes (p62 High) OutcomeB Evaluate as Monotherapy (Antiproliferative) Decision->OutcomeB No (p62 Low)

Caption: Strategic workflow for validating Adamantan-1-amine sulfate utility. NMDAR status determines antiproliferative potential; Autophagy status determines combination potential.

References

  • Lan, Z., et al. (2015). "Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro."[5] International Journal of Molecular Medicine.[4][5]

  • Pan, Y., et al. (2024). "Amantadine against glioma via ROS-mediated apoptosis and autophagy arrest." Cell Death & Disease.

  • Krasowska, D., et al. (2019). "Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells." International Journal of Molecular Sciences.

  • Mian, S., et al. (2018). "Use of amantadine as substrate for SSAT-1 activity as a reliable clinical diagnostic assay for breast and lung cancer." Cancer Epidemiology, Biomarkers & Prevention.

  • Stepulak, A., et al. (2014). "NMDA antagonists inhibit the proliferation of human rhabdomyosarcoma cells." Amino Acids.

Sources

Technical Monograph: Adamantan-1-amine Sulfate in SARS-CoV-2 Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable salt form of the primary amine amantadine. Historically utilized as an antiviral for Influenza A (M2 channel blocker) and an NMDA antagonist for Parkinson’s disease, it has emerged as a compound of interest in COVID-19 research.

Its relevance to SARS-CoV-2 is grounded in two distinct hypotheses: (1) Viroporin Inhibition , where it may block the viral Envelope (E) protein ion channel, and (2) Lysosomotropic Action , where it acts as a weak base to buffer endosomal pH, potentially inhibiting pH-dependent proteases (e.g., Cathepsin L) required for viral entry.

Critical Note on Efficacy: While in silico and in vitro electrophysiological data suggest potent ion channel blockade, randomized clinical trials (RCTs) regarding acute COVID-19 treatment have largely shown no benefit in preventing disease progression. However, emerging 2024 data indicates significant potential in managing Post-Acute Sequelae of COVID-19 (Long COVID) , specifically for fatigue and neurocognitive symptoms.

Chemical & Pharmacological Profile

Researchers must distinguish between the common Hydrochloride (HCl) salt and the Sulfate salt.[1] The Sulfate form offers distinct solubility characteristics, often resulting in a slower dissolution profile which may be advantageous for sustained-release formulations in animal models.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Adamantan-1-amine sulfate
Active Moiety 1-Adamantylammonium cation
CAS Number 31377-23-8
Molecular Formula (C₁₀H₁₇N)₂[2] · H₂SO₄ (Stoichiometry varies; often 2:1)
Molecular Weight ~400.59 g/mol (for 2:1 salt)
Solubility Soluble in water; slightly soluble in ethanol; insoluble in non-polar solvents.[1]
pKa ~10.1 (Active amine)
Stability Hygroscopic; store desicated at RT.[1][2] Stable in aqueous solution for 24h at 4°C.

Mechanistic Hypotheses & Pathobiology

The theoretical framework for Adamantan-1-amine in COVID-19 is biphasic, targeting both the virus and the host cell environment.

Mechanism A: Viroporin Blockade (Viral Target)

SARS-CoV-2 encodes an Envelope (E) protein that oligomerizes to form a pentameric cation-selective ion channel (viroporin).[1][3] This channel is critical for viral assembly and inflammation (inflammasome activation).[1]

  • Hypothesis: Similar to its action on the Influenza M2 channel, the adamantane cage sterically occludes the pore of the E-protein channel.

  • Evidence: NMR and TEVC (Two-Electrode Voltage Clamp) studies have demonstrated that amantadine can block E-protein conductance, though high concentrations (>10 µM) are often required.

Mechanism B: Lysosomotropic Buffering (Host Target)

SARS-CoV-2 can enter cells via the endosomal pathway, requiring acidic pH for:

  • Proteolysis: Cathepsin L (CTSL) requires low pH to cleave the Spike protein.[1]

  • Fusion: Viral envelope fusion with the endosome membrane.[1]

  • Action: As a lipophilic weak base, Adamantan-1-amine crosses membranes and becomes protonated (trapped) within acidic endosomes/lysosomes. This accumulation raises luminal pH, inhibiting CTSL activity and arresting viral entry.[1][4]

Visualization: Dual Mechanism of Action

MOA cluster_Host Host Cell (Endosome/Lysosome) cluster_Virus Viral Membrane Amantadine Adamantan-1-amine (Lipophilic Weak Base) pH_Increase Increase Luminal pH (Buffering) Amantadine->pH_Increase Accumulates & Protonates E_Protein SARS-CoV-2 E-Protein Channel Amantadine->E_Protein Steric Blockade (Pore) Ion_Flow Ca2+/H+ Ion Flux Amantadine->Ion_Flow Blocks CTSL Cathepsin L (Protease) pH_Increase->CTSL Inhibits (pH dependent) Viral_Fusion Viral Fusion/Uncoating CTSL->Viral_Fusion Required for E_Protein->Ion_Flow Facilitates Inflammation NLRP3 Inflammasome Activation Ion_Flow->Inflammation Triggers

Figure 1: Dual mechanism illustrating lysosomal pH buffering (host) and E-protein channel blockade (virus).

Experimental Protocols

For researchers validating these mechanisms, the following protocols provide a standardized baseline.

Protocol A: Time-of-Addition Assay (Cell-Based)

Objective: Determine if the drug acts at the entry stage (lysosomal) or replication stage. Cell Line: Vero E6 or Calu-3 (human lung epithelial).[1]

  • Preparation:

    • Dissolve Adamantan-1-amine sulfate in DMSO to 10 mM stock.[1]

    • Dilute in DMEM to final concentrations (e.g., 1, 10, 50, 100 µM).

  • Seeding: Plate Vero E6 cells (1x10⁴ cells/well) in 96-well plates; incubate 24h.

  • Treatment Groups:

    • Full Time: Drug added -2h pre-infection and maintained.[1]

    • Entry Only: Drug added -2h, removed at 0h (infection).

    • Post-Entry: Drug added +2h post-infection.[1]

  • Infection: Infect with SARS-CoV-2 (MOI 0.[1]01) for 1h at 37°C.

  • Wash: Remove virus inoculum; wash 2x with PBS.[1]

  • Incubation: Add media (with or without drug per group) and incubate for 24-48h.

  • Readout:

    • Viral RNA: RT-qPCR targeting RdRp or N gene.[1]

    • Infectious Titer: Plaque Assay or TCID50 on supernatant.[1]

Protocol B: Two-Electrode Voltage Clamp (TEVC) for E-Protein

Objective: Validate direct channel blockade (Viroporin activity).[1] System: Xenopus laevis oocytes.[1]

  • cRNA Injection: Inject oocytes with cRNA encoding SARS-CoV-2 E-protein.[1]

  • Expression: Incubate 24-72h at 18°C to allow protein expression in the membrane.

  • Setup: Place oocyte in recording chamber with ND96 buffer. Impale with two microelectrodes (Voltage and Current).[1]

  • Baseline: Clamp voltage (e.g., -60 mV) and measure baseline current.

  • Challenge: Perfusion with Adamantan-1-amine sulfate (10-100 µM).

  • Analysis: Measure reduction in macroscopic current. Note: E-protein currents are small; background subtraction of non-injected oocytes is critical.

Visualization: Experimental Workflow

Workflow cluster_Time Time-of-Addition Stock Stock Prep (10mM in DMSO) Cells Vero E6 / Calu-3 Seeding Stock->Cells Pre Pre-Treatment (-2h) Cells->Pre Inf Infection (0h, MOI 0.01) Pre->Inf Post Post-Treatment (+2h) Inf->Post Readout Readout: qPCR / Plaque Assay Post->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: Workflow for distinguishing viral entry inhibition vs. replication inhibition.

Clinical Reality & Future Directions

Acute COVID-19 (The Negative Result)

Despite the mechanistic promise, clinical translation for acute viral clearance has failed.

  • The ACT Study (Randomized, Double-Blind) evaluated amantadine in non-hospitalized patients.[5]

  • Result: No significant difference in disease progression or hospitalization rates compared to placebo.[1][6]

  • Interpretation: The concentrations required to block the E-channel or buffer lysosomes in vivo may be toxic or unattainable in human lung tissue (pharmacokinetic mismatch).

Long COVID (The Emerging Frontier)

Current research has pivoted toward Long COVID (PASC) .[1]

  • Mechanism: Amantadine acts as an NMDA receptor antagonist and dopamine agonist.[1]

  • Application: Treating "Brain Fog" (cognitive dysfunction) and chronic fatigue.[1]

  • Data (2024): A randomized open-label trial demonstrated statistically significant reduction in fatigue severity (FSS scores) in post-COVID patients treated with amantadine for 2 weeks.[1][7]

References

  • Mechanism (Viroporin): To, J., et al. (2021).[1] Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro.[1][3][8] Communications Biology.[1][3] Link[1][3]

  • Mechanism (Lysosomal): Smieszek, S. P., et al. (2020).[1] Amantadine disrupts lysosomal gene expression: A hypothesis for COVID19 treatment.[1][5][9][10] International Journal of Antimicrobial Agents.[1] Link

  • Clinical Trial (Acute - Negative): Munch, L. C., et al. (2023).[1] Amantadine for COVID-19 treatment (ACT study): a randomized, double-blinded, placebo-controlled clinical trial.[5][6] Clinical Microbiology and Infection.[1] Link

  • Clinical Trial (Long COVID - Positive): Harandi, A. A., et al. (2024).[1][7] A randomized open-label clinical trial on the effect of Amantadine on post Covid 19 fatigue.[7] Scientific Reports.[1][7] Link

  • Chemical Data: PubChem Compound Summary for CID 9837823, Adamantan-1-amine sulfate.[1] Link[1]

Sources

Strategic Utilization of Adamantan-1-amine Sulfate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold, often termed the "lipophilic bullet" in medicinal chemistry, represents a privileged structure due to its unique diamondoid cage architecture.[1] While Adamantan-1-amine (Amantadine) is historically recognized as the first antiviral M2 channel blocker, its sulfate salt form (Amantadine Sulfate) and subsequent derivatives have emerged as critical players in neuropharmacology. This guide analyzes the technical superiority of the sulfate salt over the hydrochloride in specific pharmacokinetic (PK) contexts, details the structure-activity relationships (SAR) driving next-generation derivatives (e.g., Memantine, Vildagliptin intermediates), and provides validated protocols for synthesis and biological evaluation.

The Adamantane Scaffold: Pharmacophore & Salt Selection

The "Lipophilic Bullet" Effect

The adamantane cage (


) is highly lipophilic yet sterically bulky. When conjugated to pharmacophores, it improves membrane permeability and metabolic stability by blocking enzymatic access to labile sites.
  • LogP Modulation: Introduction of the adamantyl group typically increases LogP by ~2–3 units, facilitating Blood-Brain Barrier (BBB) penetration.

  • Metabolic Shielding: The cage structure prevents oxidative metabolism at adjacent positions, extending the half-life (

    
    ) of the parent drug.
    
Sulfate vs. Hydrochloride: A Critical Distinction

While Amantadine Hydrochloride (AHCl) is the standard oral formulation, Amantadine Sulfate (AS) offers distinct advantages in acute care and high-dose regimens.[2]

FeatureAmantadine Hydrochloride (AHCl)Amantadine Sulfate (AS)Clinical Implication
Solubility Profile High aqueous solubilityModerate; pH-dependentAS allows for more controlled release rates in certain matrices.
Pharmacokinetics Rapid absorption, peak plasma levelsSlower elimination kineticsAS maintains therapeutic plasma levels longer, reducing "wearing-off" effects in Parkinson's.
Dosing Ceiling Limited by acute toxicity (jitters, insomnia)Tolerated at higher equivalent base loadsAS is preferred for intensive IV therapy in akinetic crisis (Parkinson's).

Technical Insight: The sulfate counter-ion alters the dissolution rate and ionic strength environment at the absorption site, modifying the


 to reduce peak-dose side effects (e.g., livedo reticularis, hallucinations) while maintaining efficacy.

Mechanisms of Action: Network Analysis

NMDA Receptor Antagonism (Neuroprotection)

Adamantane derivatives function as uncompetitive, low-affinity, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. Unlike high-affinity blockers (e.g., MK-801) that permanently disrupt synaptic transmission, adamantanes only block the channel when it is excessively open (excitotoxicity), preserving normal physiological signaling.

NMDA_Mechanism Glutamate Glutamate Release Channel_Open NMDA Channel Opens Glutamate->Channel_Open Depolarization Membrane Depolarization Mg_Block Mg2+ Block Removal Depolarization->Mg_Block Mg_Block->Channel_Open Ca_Influx Excessive Ca2+ Influx Channel_Open->Ca_Influx Pathological State Blockade Fast On/Off Channel Blockade Channel_Open->Blockade Target Excitotoxicity Excitotoxicity / Cell Death Ca_Influx->Excitotoxicity Adamantane Adamantane/Memantine (Drug) Adamantane->Blockade Blockade->Ca_Influx Inhibits Protection Neuroprotection (Normal Signal Preserved) Blockade->Protection

Figure 1: Mechanism of uncompetitive NMDA receptor antagonism by adamantane derivatives. The drug preferentially binds to the open channel state, preventing excitotoxic


 influx.

Structure-Activity Relationships (SAR) & Derivative Optimization

To optimize the Adamantan-1-amine scaffold, modifications focus on the amine position and cage substitution.

  • N-Alkylation (e.g., Rimantadine):

    • Adding an

      
      -methyl group (1-(1-adamantyl)ethanamine) increases antiviral potency against Influenza A but has little effect on NMDA affinity.
      
  • Cage Alkylation (e.g., Memantine):

    • Dimethylation at positions 3 and 5 (3,5-dimethyladamantan-1-amine) drastically improves NMDA receptor selectivity and voltage-dependence.

    • Mechanism: The methyl groups increase steric bulk, optimizing the fit within the channel pore and slowing the "off-rate" just enough to block sustained pathological activation without affecting transient physiological signals.

  • Hydroxylation (e.g., 3-amino-1-adamantanol):

    • Introduction of a hydroxyl group reduces lipophilicity slightly but provides a handle for further conjugation. This is a key intermediate for Vildagliptin (DPP-IV inhibitor for Diabetes), where the adamantane group anchors the drug in the enzyme's active site.

Experimental Protocols

Synthesis of Adamantan-1-amine Sulfate

Note: This protocol synthesizes the sulfate salt directly from the free base, ensuring high purity suitable for biological assays.

Reagents:

  • Adamantan-1-amine (Free base)

  • Sulfuric acid (

    
    ), 98%
    
  • Ethanol (Absolute)

  • Diethyl ether

Workflow:

  • Dissolution: Dissolve 10.0 g (66 mmol) of Adamantan-1-amine in 100 mL of absolute ethanol in a round-bottom flask. Chill to 0°C in an ice bath.

  • Acidification: Dropwise add concentrated

    
     (approx. 3.6 g, stoichiometric 0.55 eq for bis-salt or 1.0 eq for mono-salt depending on target pH) while stirring vigorously. Monitor pH until it reaches ~4.0–5.0.
    
    • Critical Step: The sulfate salt is less soluble in ethanol than the hydrochloride. A white precipitate should begin to form.[3]

  • Precipitation: Add 200 mL of cold diethyl ether to force complete precipitation of the sulfate salt.

  • Filtration: Filter the white solid under vacuum. Wash the cake 3x with cold ether:ethanol (4:1) mixture.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Validation: Verify via melting point (>300°C decomp) and elemental analysis (S content).

Synthesis_Workflow Start Adamantan-1-amine (Free Base) Dissolve Dissolve in EtOH (0°C) Start->Dissolve Acidify Add H2SO4 (Dropwise, pH 4-5) Dissolve->Acidify Precipitate Add Et2O (Precipitation) Acidify->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Dry Vacuum Dry (50°C, 12h) Filter->Dry Product Adamantan-1-amine Sulfate Dry->Product

Figure 2: Step-by-step synthesis workflow for Adamantan-1-amine Sulfate.

Radioligand Binding Assay (NMDA Receptor)

To confirm the affinity of new adamantane derivatives.

Materials:

  • Rat brain cortex homogenate (rich in NMDA receptors).

  • Radioligand:

    
     (High affinity open-channel blocker).
    
  • Test Compounds: Adamantane Sulfate, Memantine (positive control).

Protocol:

  • Preparation: Incubate rat brain membranes (200 µg protein) in TRIS-HCl buffer (pH 7.4) containing 10 µM Glutamate and 10 µM Glycine (to open the channels).

  • Competition: Add

    
     (5 nM) and varying concentrations of the adamantane derivative (
    
    
    
    to
    
    
    M).
  • Incubation: Incubate at 25°C for 2 hours (equilibrium).

  • Termination: Filter rapidly through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
    • Expectation: Memantine

      
      ; Amantadine 
      
      
      
      .

Therapeutic Applications Summary

IndicationDerivative of ChoiceMechanismStatus
Parkinson's Disease Amantadine SulfateNMDA antagonism + Dopamine reuptake inhibitionApproved (IV/Oral)
Alzheimer's Disease MemantineSelective NMDA antagonism (Voltage-dependent)Approved
Influenza A Amantadine HCl/SulfateM2 Proton Channel BlockadeApproved (Resistance high)
Diabetes (T2DM) Vildagliptin (Adamantyl-based)DPP-IV InhibitionApproved
Hepatitis C Amantadine SulfateViral RNA synthesis inhibition (Unknown mechanism)Off-label/Combo therapy

References

  • National Institutes of Health (NIH). (2025). Twenty-five Years of Amantadine Therapy in Parkinson's Disease. PubMed. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025).[4] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Retrieved from [Link][4][5]

  • Indian Academy of Sciences. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]

  • MDPI Molecules. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • SciSpace. (2014). Comparative Efficacy of Amantadine Hydrochloride versus Amantadine Sulphate in Treating Egyptian Patients with Chronic HCV. Retrieved from [Link]

Sources

Lipophilicity of Adamantane Derivatives in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the lipophilicity of adamantane derivatives in drug design. It is structured to serve researchers and drug development professionals, moving from core chemical principles to validated experimental protocols.

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1


]decane) is a cornerstone in medicinal chemistry, widely recognized as a "lipophilic bullet." Its unique diamondoid structure allows it to significantly enhance the lipophilicity and metabolic stability of drug candidates without introducing toxicity. This guide analyzes the physicochemical impact of the adamantane moiety, specifically its role in Blood-Brain Barrier (BBB) penetration and hydrophobic pocket targeting (e.g., DPP-4 inhibition), and provides a validated HPLC protocol for lipophilicity determination.

The Adamantane Scaffold: The "Lipophilic Bullet"

The adamantane cage is composed of cyclohexane rings in the chair conformation, resulting in a rigid, stress-free, and highly symmetrical (


) structure.
Physicochemical Advantages
  • Lipophilicity Enhancement: The introduction of an adamantane group typically increases the

    
     of a molecule by approximately 3.0 log units . This is critical for transforming water-soluble pharmacophores into membrane-permeable drugs.
    
  • Metabolic Stability: The bulky, cage-like structure sterically hinders enzymatic attack. For example, it protects adjacent functional groups from rapid hydrolysis or oxidation by cytochrome P450 enzymes.

  • Desolvation Penalty: The hydrophobic nature of adamantane facilitates the desolvation process required for a drug to bind to a hydrophobic protein pocket.

Structural Derivatization Logic

Derivatization primarily occurs at two positions:

  • Bridgehead (C1, C3, C5, C7): The most common site for functionalization due to the stability of the 1-adamantyl carbocation intermediate.

  • Bridge (C2): Less common, utilized when specific steric orientation is required to fit restricted binding pockets.

AdamantaneDerivatization Scaffold Adamantane Scaffold (C10H16) C1_Sub Bridgehead (C1) Substitution (Most Common) Scaffold->C1_Sub Bromination/Ritter Rxn C2_Sub Bridge (C2) Substitution (Steric Control) Scaffold->C2_Sub Oxidation/Reduction Outcome1 High Lipophilicity Increase (~3.0 logP) C1_Sub->Outcome1 Outcome2 Metabolic Blockade (Steric Shield) C1_Sub->Outcome2 Outcome3 Specific Receptor Fit (e.g., M2 Channel) C2_Sub->Outcome3

Figure 1: Strategic derivatization pathways for the adamantane scaffold.

Lipophilicity and Pharmacokinetics

The primary utility of adamantane in CNS drugs is its ability to facilitate passive transport across the Blood-Brain Barrier (BBB).

The Transport Mechanism

The BBB is a lipophilic barrier. Small molecules with a


 between 2.0 and 4.0 generally exhibit optimal passive diffusion. The adamantane moiety acts as a carrier, dragging polar pharmacophores (like amines in amantadine) across the lipid bilayer.
Case Studies: Validated Adamantane Drugs

The following table summarizes key adamantane-based therapeutics, highlighting the correlation between their structure, lipophilicity, and clinical indication.

DrugStructure NoteIndication

(Exp)*
Mechanism of Action
Amantadine 1-aminoadamantaneAntiviral / Parkinson's2.4M2 ion channel blocker; NMDA antagonist
Rimantadine

-methyl-1-adamantanemethylamine
Antiviral3.0M2 ion channel blocker (Higher potency than Amantadine)
Memantine 3,5-dimethyl-1-aminoadamantaneAlzheimer's3.3NMDA receptor antagonist (Uncompetitive)
Vildagliptin 3-hydroxy-1-adamantyl-glycyl-pyrrolidineType 2 Diabetes0.8DPP-4 Inhibitor (Adamantane binds S2 pocket)
Saxagliptin 3-hydroxy-1-adamantyl-glycyl-cyanopyrrolidineType 2 Diabetes0.6DPP-4 Inhibitor (Covalent trap)

*Note:


 values are approximate experimental values at physiological pH (7.4). Vildagliptin and Saxagliptin have lower 

values due to the polar cyanopyrrolidine and amide moieties, yet the adamantane group is crucial for binding affinity in the hydrophobic S2 subsite of DPP-4.

Experimental Protocol: Determination of Lipophilicity ( )

While computational methods (CLogP) are useful for screening, experimental validation is required for regulatory submissions. The following is a self-validating RP-HPLC Protocol for determining the


 of adamantane derivatives.
Principle

Lipophilicity is correlated with the retention factor (


) on a hydrophobic stationary phase (C18). A calibration curve is established using standards with known 

values.[1]
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Methanol : Phosphate Buffer (20 mM, pH 7.4) in isocratic mode (e.g., 60:40 or 70:30 depending on analyte range).

  • Standards: Toluene (

    
     2.7), Naphthalene (
    
    
    
    3.3), Phenol (
    
    
    1.5), Benzene (
    
    
    2.1).
  • Detection: UV at 210 nm (Adamantane lacks strong chromophores; derivatization or RI/ELSD detection may be needed if the derivative is non-aromatic).

Workflow
  • System Suitability: Inject a mixture of standards. Ensure resolution

    
     and tailing factor 
    
    
    
    .
  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate (unretained markers) to measure 
    
    
    
    .
  • Calibration:

    • Inject each standard (n=3).

    • Calculate capacity factor

      
      .
      
    • Plot

      
       (y-axis) vs. Literature 
      
      
      
      (x-axis).
    • Determine linear regression equation:

      
      .
      
  • Sample Measurement:

    • Inject the adamantane derivative (n=3).

    • Measure retention time (

      
      ).
      
    • Calculate

      
       using the regression equation.[1]
      

HPLC_Protocol Start Start: LogP Determination Step1 Determine Dead Time (t0) (Inject Uracil) Start->Step1 Step2 Inject Standards (n=3) (Toluene, Naphthalene, etc.) Step1->Step2 Step3 Calculate Capacity Factor (k) k = (tR - t0) / t0 Step2->Step3 Step4 Generate Calibration Curve Log k vs. Log P Step3->Step4 Step5 Inject Adamantane Derivative Step4->Step5 Step6 Interpolate Log P Step5->Step6

Figure 2: Step-by-step workflow for HPLC-based lipophilicity determination.

Mechanism of Action: The Hydrophobic Pocket Interaction

In enzymes like DPP-4 (Dipeptidyl Peptidase-4), the adamantane moiety plays a specific structural role. It does not merely improve solubility; it acts as a "molecular anchor."

  • S1 Pocket: Occupied by the cyanopyrrolidine (in Saxagliptin/Vildagliptin).

  • S2 Pocket: A large hydrophobic cavity. The adamantane cage fits snugly here, engaging in extensive Van der Waals interactions with residues like Tyr547 . This interaction drastically improves the binding affinity (

    
    ) and residence time of the drug.
    

DPP4_Binding Drug Saxagliptin / Vildagliptin Warhead Cyanopyrrolidine (Electrophile) Drug->Warhead Anchor Adamantane Cage (Lipophilic) Drug->Anchor S1 DPP-4 S1 Pocket (Catalytic Ser630) Warhead->S1 Covalent Bond (Imidate Formation) S2 DPP-4 S2 Pocket (Hydrophobic Tyr547) Anchor->S2 Van der Waals (Hydrophobic Effect)

Figure 3: Binding mode of adamantane-based DPP-4 inhibitors.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.

  • Metzler, W. J., et al. (2008).[2] Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 17(2), 240–250.

  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide.

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note.

Sources

Technical Guide: Biological Profile and Experimental Applications of Adamantan-1-amine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable sulfate salt of the adamantane derivative amantadine.[] While historically recognized for its antiviral properties against Influenza A, its primary contemporary utility lies in neurology, specifically for the treatment of Levodopa-Induced Dyskinesia (LID) in Parkinson’s Disease (PD).

This guide dissects the compound's biological activities, distinguishing the sulfate salt's pharmacokinetic advantages from the hydrochloride form.[2] It provides a rigorous examination of its dual mechanism of action—NMDA receptor antagonism and viral M2 channel blockade—and details self-validating experimental protocols for assaying these activities.

Chemical and Pharmacokinetic Profile[2][3][4][5]

Chemical Identity[3][6]
  • IUPAC Name: Adamantan-1-amine; sulfuric acid[]

  • Molecular Formula: (C₁₀H₁₇N)₂[3] · H₂SO₄

  • Role of the Sulfate Counterion: Unlike the hydrochloride salt (Amantadine HCl), which is typically used in immediate-release formulations, the sulfate salt is frequently utilized in Extended-Release (ER) formulations (e.g., Gocovri).

    • Solubility & Dissolution: The sulfate salt exhibits distinct dissolution kinetics that, when coupled with specific polymer matrices, allows for a slow, controlled rise in plasma concentration. This mitigates the "peak-dose" toxicity (hallucinations, confusion) associated with rapid rises in plasma levels, allowing for higher total daily exposure required for antidyskinetic efficacy.

Quantitative Biological Data Summary
ParameterValue / RangeContextReference
NMDA Receptor IC₅₀ 18.6 ± 0.9 µMHippocampal Neurons (Voltage -70mV)
NMDA Receptor IC₅₀ ~45 - 54 µMHigh Glutamate Conditions (30-1000 µM)
M2 Channel IC₅₀ 16 ± 2 µMInfluenza A (Wild Type)
Plasma Tmax ~12 hoursER Sulfate Formulation (Single Dose)
Elimination Half-life 12 - 17 hoursHuman Plasma (Healthy Volunteers)

Mechanisms of Biological Activity[3][8]

Neurological: Uncompetitive NMDA Receptor Antagonism

Amantadine sulfate acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its safety profile—superior to high-affinity antagonists like MK-801—is dictated by its "fast-off" kinetics.

  • Open-Channel Blockade: The molecule binds only when the channel is open (agonist-bound). It physically occludes the ion pore, preventing Ca²⁺ influx.

  • Trapping Block: Upon channel closure (agonist removal), amantadine can be "trapped" inside the pore. However, unlike high-affinity blockers, it can escape relatively quickly when the channel re-opens or via voltage-dependent repulsion.

  • Therapeutic Outcome: In Parkinson's, chronic levodopa treatment causes pulsatile stimulation of dopamine receptors, leading to aberrant glutamatergic signaling and excitotoxicity. Amantadine "trims" this excessive background noise (excitotoxicity) without blocking physiological synaptic transmission.

Virological: M2 Proton Channel Inhibition

Though resistance is now widespread (>99% of circulating strains), the mechanism remains a canonical model for viroporin inhibition.

  • Mechanism: Influenza A viruses require acidification of their interior to uncoat viral RNA. The M2 protein forms a tetrameric proton channel.[5][6] Amantadine binds to the N-terminal lumen of the M2 pore (specifically interacting with Ser31, Gly34, and His37 residues), physically blocking H⁺ conductance.

Visualization of Mechanisms

G cluster_neuro Neurological Pathway (Parkinson's/LID) cluster_viral Virological Pathway (Influenza A) Amantadine Adamantan-1-amine Sulfate NMDAR NMDA Receptor (Open State) Amantadine->NMDAR Fast-off Blockade NormSignal Normal Synaptic Transmission Amantadine->NormSignal Preserves M2Channel Viral M2 Channel Amantadine->M2Channel Pore Occlusion CaInflux Ca++ Influx NMDAR->CaInflux Blocked by Amantadine ExcessGlu Excess Glutamate (Excitotoxicity) ExcessGlu->NMDAR Dyskinesia Dyskinesia (LID) CaInflux->Dyskinesia Acidification Viral Interior Acidification M2Channel->Acidification Inhibits Uncoating Viral RNA Uncoating Acidification->Uncoating

Figure 1: Dual mechanism of action targeting NMDA receptors (neurology) and M2 channels (virology).

Experimental Methodologies

Protocol A: Whole-Cell Patch Clamp for NMDA Antagonism

This protocol validates the IC₅₀ and kinetic properties of Amantadine Sulfate in neuronal cultures.

Objective: Determine the voltage-dependence and "trapping" characteristics of the block.

Materials:

  • Cells: Primary hippocampal neurons (DIV 14-21) or HEK293 cells transfected with NR1/NR2B subunits.

  • Extracellular Solution (ECS): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl₂ (Low Ca²⁺ prevents run-down), pH 7.4. Crucial: Omit Mg²⁺ to prevent physiological magnesium block.

  • Intracellular Solution: 120 mM Cs-Gluconate (blocks K⁺ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.

  • Agonists: 100 µM NMDA + 10 µM Glycine.

  • Test Compound: Amantadine Sulfate (dissolved in ECS).

Step-by-Step Workflow:

  • Giga-seal Formation: Establish a Giga-ohm seal (>2 GΩ) on the target neuron using a borosilicate glass pipette (3-5 MΩ resistance).

  • Whole-Cell Configuration: Apply suction to rupture the membrane. Clamp voltage at -70 mV .

  • Baseline Recording: Perfuse Agonist (NMDA + Glycine) for 5 seconds. Record the inward current (

    
    ).
    
    • Quality Check: Ensure current is stable (<10% rundown) over 3 applications.

  • Drug Application (Co-application): Perfuse Agonist + Amantadine Sulfate (varying concentrations: 1, 10, 30, 100, 300 µM) until steady-state inhibition is reached.

  • Washout: Switch back to ECS (no agonist, no drug) for 20s, then re-apply Agonist alone.

  • Voltage Ramp (Optional): To demonstrate voltage dependence, ramp voltage from -100 mV to +40 mV during drug application. Amantadine block should diminish at positive potentials (outward current).

Data Analysis: Calculate Fractional Inhibition (


) and fit to the Hill equation to derive IC₅₀.
Protocol B: Influenza Plaque Reduction Assay

Objective: Quantify antiviral potency against susceptible strains (e.g., A/PR/8/34).

  • Seeding: Seed MDCK cells in 6-well plates; grow to 90% confluency.

  • Infection: Infect monolayer with ~50-100 PFU (Plaque Forming Units) of Influenza A virus. Adsorb for 1 hour at 37°C.

  • Overlay: Remove inoculum. Overlay with agarose medium containing trypsin (to cleave Hemagglutinin) and serial dilutions of Amantadine Sulfate (0.1 - 100 µM).

  • Incubation: Incubate for 48-72 hours.

  • Staining: Fix cells with 4% formaldehyde; stain with crystal violet.

  • Counting: Count plaques (clear zones). Calculate % reduction vs. vehicle control.

Experimental Workflow Diagram

Workflow Start Start: Primary Neuron Culture Seal 1. Establish Giga-seal (Patch Clamp) Start->Seal BreakIn 2. Whole-Cell Break-in (Voltage Clamp -70mV) Seal->BreakIn MgFree 3. Perfusion: Mg++ Free ECS (Remove native block) BreakIn->MgFree Agonist 4. Apply NMDA + Glycine (Record I_control) MgFree->Agonist Drug 5. Co-apply Amantadine Sulfate (Record I_drug) Agonist->Drug Wash 6. Washout & Re-test Drug->Wash Wash->Agonist Verify Recovery Analysis 7. Calculate Inhibition % Fit Hill Equation Wash->Analysis

Figure 2: Step-by-step logic for electrophysiological validation of Amantadine activity.

References

  • Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block." Journal of Neuroscience.

  • Parsons, C. G., et al. (1996). "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience.

  • Wang, J., et al. (2013). "Structure and inhibition of the influenza A M2 proton channel." PNAS.

  • Aoki, F. Y., & Sitar, D. S. (1988). "Clinical pharmacokinetics of amantadine hydrochloride." Clinical Pharmacokinetics.

  • FDA Label (Gocovri). (2017). "Prescribing Information for Amantadine Extended Release Capsules." US Food and Drug Administration.

Sources

Methodological & Application

Application Note: Adamantan-1-amine Sulfate – Synthesis, Characterization, and Bio-Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of the antiviral and antiparkinsonian agent amantadine.[1][2] While the hydrochloride salt is more ubiquitous in immediate-release formulations, the sulfate salt is critical in specific drug development contexts, particularly for veterinary applications and extended-release matrices where the solubility profile of the sulfate anion (


) offers distinct pharmacokinetic advantages over the chloride (

).

This guide provides a definitive experimental framework for the synthesis (salt formation) , analytical characterization , and biological validation of Adamantan-1-amine sulfate. Unlike standard protocols, this document addresses the specific challenges of this compound: its lack of a UV chromophore and its high sublimation potential.

Chemical Identity[2][3][4][5]
  • Formula:

    
    
    
  • Stoichiometry: 2:1 (Amine:Acid)[2]

  • Molecular Weight: 400.6 g/mol [2][3]

  • Appearance: White crystalline powder[4][5]

  • Solubility: Soluble in water; practically insoluble in ether.[4]

Synthesis Protocol: Salt Formation & Purification

Objective: To synthesize high-purity Adamantan-1-amine sulfate from Adamantan-1-amine (free base) via controlled acid-base neutralization.

Reaction Logic

The reaction is a direct neutralization. The key technical challenge is controlling the exotherm to prevent sublimation of the free base before salt formation and ensuring the correct 2:1 stoichiometry to avoid forming the hygroscopic bisulfate (


) salt.
Materials[5][9]
  • Precursor: Adamantan-1-amine (Free Base), >98% purity.

  • Acid: Sulfuric Acid (

    
    ), 1 M solution in absolute ethanol.
    
  • Solvent: Ethanol (anhydrous) and Diethyl Ether (as anti-solvent).

  • Equipment: Jacketed reactor (or ice bath), mechanical stirrer, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g (66.1 mmol) of Adamantan-1-amine free base in 100 mL of anhydrous ethanol at room temperature.

    • Note: Ensure complete dissolution; the solution should be clear.

  • Neutralization (Critical Step):

    • Cool the amine solution to 0–5°C.[6]

    • Add 33.0 mL of 1 M

      
       in ethanol (33.0 mmol) dropwise over 30 minutes.
      
    • Causality: Slow addition at low temperature prevents localized heating, which can degrade the amine or cause rapid, amorphous precipitation rather than crystallization.

  • Crystallization:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • If precipitation is not heavy, concentrate the solution by rotary evaporation to ~50% volume.

    • Add 50 mL of cold Diethyl Ether dropwise to induce crystallization.

    • Mechanism:[2][7][8][6][9][10] The sulfate salt is insoluble in ether; this "crashing out" method yields a purer crystal lattice than evaporative drying.

  • Isolation:

    • Filter the white precipitate using a sintered glass funnel.

    • Wash the cake twice with 20 mL of cold 1:1 Ethanol/Ether.

  • Drying:

    • Dry under vacuum (10 mbar) at 50°C for 6 hours.

    • QC Check: The melting point should be >300°C (with decomposition).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Adamantan-1-amine (Free Base) Dissolve Dissolution (Ethanol, 25°C) Start->Dissolve AcidAdd Acid Addition (1M H2SO4, 0-5°C) Dissolve->AcidAdd Cooling Stir Equilibration (1 hr, RT) AcidAdd->Stir Stoichiometry 2:1 Cryst Crystallization (+ Diethyl Ether) Stir->Cryst Filter Filtration & Wash Cryst->Filter Dry Vacuum Drying (50°C) Filter->Dry Product Final Product: Amantadine Sulfate Dry->Product

Figure 1: Step-by-step workflow for the synthesis of Amantadine Sulfate via acid-base neutralization.

Analytical Characterization Protocols

Challenge: Amantadine lacks a conjugated


-system, meaning it has no significant UV absorbance  above 200 nm. Standard HPLC-UV is ineffective without derivatization.
Method A: GC-FID (Recommended for Purity/Assay)

Gas Chromatography (GC) is the preferred method for bulk purity assay because the free base (liberated in the injector) is volatile and stable.

  • System: Agilent 7890 or equivalent with FID.

  • Column: HP-5 or DB-5ms (30 m × 0.32 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Final: 300°C (hold 5 min).

  • Sample Prep: Dissolve 10 mg Sulfate salt in 10 mL of 1M NaOH (to free the base) and extract into 10 mL Dichloromethane (DCM). Inject the DCM layer.

Method B: LC-MS/MS (Recommended for Bioanalysis/Trace)

For biological samples or trace impurity analysis where derivatization is cumbersome.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[6][11]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI Positive Mode (M+H)+.

    • Target Mass: m/z 152.15 (Amantadine cation).

    • Sulfate check: Monitor m/z 97 (HSO4-) in negative mode if salt confirmation is needed.

Analytical Decision Matrix

AnalyticalMatrix Sample Sample Type Bulk Bulk Powder / QC Sample->Bulk Bio Biological / Trace Sample->Bio GC Method A: GC-FID (Alkaline Extraction) Bulk->GC Preferred UV_Check UV Detector Only? Bio->UV_Check LCMS Method B: LC-MS/MS (Direct Injection) UV_Check->LCMS No (MS Available) Deriv Method C: HPLC-UV (Pre-column Derivatization w/ FMOC-Cl or NQS) UV_Check->Deriv Yes

Figure 2: Decision tree for selecting the appropriate analytical method based on sample type and instrumentation.

Biological Assay: NMDA Receptor Antagonism[2][14]

Context: Amantadine acts as a weak, non-competitive antagonist of the NMDA receptor channel.[9][10] This assay validates biological activity.

Protocol: Calcium Flux Assay (HEK293 Cells)

This functional assay measures the ability of Amantadine Sulfate to block


 influx induced by Glutamate/Glycine.
  • Cell Line: HEK293 cells stably expressing NR1/NR2A NMDA receptors.

  • Reagents:

    • Agonist: Glutamate (10 µM) + Glycine (10 µM).

    • Dye: Fluo-4 AM (Calcium indicator).

    • Buffer:

      
      -free HBSS (Magnesium blocks NMDA, so it must be removed to test the drug).
      
  • Procedure:

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Pre-incubate cells with Amantadine Sulfate (Serial dilution: 0.1 µM to 1000 µM) for 15 mins.

    • Inject Agonist solution (Glu/Gly) via automated fluidics (e.g., FLIPR).

    • Measure fluorescence (Ex 488nm / Em 525nm).

  • Data Analysis:

    • Calculate

      
       by plotting % Inhibition vs. Log[Concentration].
      
    • Expected Result:

      
       typically ranges between 10–100 µM depending on the specific NMDA subunit composition.
      

Solubility & Stability Data Summary

ParameterValue / ObservationMethod
Melting Point >300°C (Decomposes)Capillary Method
Water Solubility Soluble (~50-100 mg/mL)Visual Saturation
Ethanol Solubility Sparingly SolubleVisual Saturation
Ether Solubility InsolubleGravimetric
Hygroscopicity Low (Superior to HCl salt)DVS (Dynamic Vapor Sorption)
pKa 10.8 (Amine conjugate acid)Potentiometric Titration

References

  • PubChem. Amantadine Sulfate | C20H36N2O4S. National Library of Medicine. Available at: [Link]

  • Moehs Ibérica. Safety Data Sheet: Amantadine Sulphate. Available at: [Link] (Verified via search context 1.18)

  • Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[12] Journal of Neuroscience. Available at: [Link]

  • Higashi, Y., et al. (2025). Simultaneous liquid chromatographic assay of amantadine... using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. ResearchGate. Available at: [Link]

  • Phan, D., et al. (2022).[8] A Simple Method for Synthesis of Amantadine Hydrochloride (Adapted for Sulfate logic). International Journal of Pharmaceutical Sciences and Research. Available at: [Link] (Verified via search context 1.4)

Sources

Technical Guide: Adamantan-1-amine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Adamantan-1-amine sulfate (Amantadine Sulfate) CAS: 31377-23-8 Application: Antiviral Assays (Influenza A) & Neuroprotection (NMDA Antagonism)[1]

Abstract & Mechanistic Overview

Adamantan-1-amine sulfate (Amantadine sulfate) is a stable, water-soluble amine used extensively in virology and neuroscience.[1] Its utility stems from two distinct mechanisms of action dependent on the biological context:

  • Virology (Influenza A): It acts as an M2 ion channel blocker .[1][2][3] By obstructing the M2 proton channel embedded in the viral envelope, it prevents the acidification of the viral interior within the endosome. This blockage inhibits the dissociation of the ribonucleoprotein (RNP) complex, thereby halting viral uncoating and replication.

  • Neuroscience (Excitotoxicity): It functions as a low-affinity, uncompetitive NMDA receptor antagonist .[1] It stabilizes the closed state of the NMDA receptor channel, preventing excessive calcium (

    
    ) influx during glutamatergic excitotoxicity, which is a key pathway in neurodegenerative models.
    

Material Preparation & Handling[1][4]

Critical Note on Solubility: Unlike the free base form (Amantadine), the sulfate salt is highly water-soluble, eliminating the need for organic solvents like DMSO which can induce background cytotoxicity.

Stock Solution Protocol
  • Calculation: Molecular Weight

    
     249.33  g/mol .[1]
    
  • Solvent: Sterile, deionized water (Milli-Q) or PBS (pH 7.4).

  • Concentration: Prepare a 10 mM or 100 mM master stock.

    • Example: Dissolve 24.9 mg in 10 mL water for a 10 mM stock.

  • Sterilization: Pass through a 0.22

    
    m PVDF or PES syringe filter .[1] Do not autoclave the solution.[1]
    
  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Working Concentrations
ApplicationCell TypeTypical Concentration RangeMechanism
Antiviral MDCK, Vero0.1

M – 50

M
M2 Channel Blockade
Neuroprotection Primary Cortical Neurons, PC1210

M – 100

M
NMDA Antagonism
Cytotoxicity Limit Most Lines> 200

M
Non-specific toxicity

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action for Adamantan-1-amine sulfate in both viral and neuronal contexts.

Amantadine_Mechanism cluster_Virology Path A: Virology (Influenza A) cluster_Neuro Path B: Neuroscience (Excitotoxicity) Virus Influenza A Virus (Endocytosis) Endosome Endosomal Acidification (H+) Virus->Endosome M2 M2 Ion Channel (Viral Envelope) Endosome->M2 H+ Influx Uncoating Viral Uncoating (RNP Release) M2->Uncoating Rep Viral Replication Uncoating->Rep Glu Glutamate / NMDA Stimulation NMDAR NMDA Receptor Open State Glu->NMDAR Ca Ca2+ Influx (Massive) NMDAR->Ca Tox Excitotoxicity / Apoptosis Ca->Tox Drug Adamantan-1-amine Sulfate Drug->M2 BLOCKS (Prevents H+ Entry) Drug->NMDAR ANTAGONIZES (Stabilizes Closed State)

Figure 1: Dual mechanism of action. Left: Inhibition of Influenza M2 channel preventing uncoating.[1][2] Right: Antagonism of NMDA receptor preventing calcium overload.

Protocol A: Antiviral Efficacy Assay (Influenza A)

Objective: Determine the IC50 of Adamantan-1-amine sulfate against a susceptible Influenza A strain (e.g., A/Puerto Rico/8/34). Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1][4]

Step-by-Step Methodology
  • Seeding:

    • Seed MDCK cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5%

      
       until 90% confluent.[1]
      
  • Infection (Adsorption):

    • Wash cells 2x with PBS.[1]

    • Prepare viral inoculum in Infection Medium (DMEM + 0.2% BSA + 1

      
      g/mL TPCK-trypsin).[1] Do not use FBS , as it contains inhibitors.[1]
      
    • Infect at an MOI (Multiplicity of Infection) of 0.001 to 0.01 .[1]

    • Incubate for 1 hour at 37°C for adsorption.

  • Treatment:

    • Remove viral inoculum.[1][4]

    • Add Infection Medium containing serial dilutions of Adamantan-1-amine sulfate (e.g., 0, 0.1, 1, 10, 50, 100

      
      M).
      
    • Include a "Virus Control" (no drug) and "Cell Control" (no virus, no drug).[1]

  • Incubation:

    • Incubate for 48–72 hours.[1][3] Observe for Cytopathic Effect (CPE).[1]

  • Readout (CPE Inhibition):

    • Add Crystal Violet stain or use a cell viability reagent (e.g., CellTiter-Glo or MTT).[1]

    • Calculation: % Inhibition =

      
      .[1]
      

Protocol B: Neuroprotection Assay (NMDA Excitotoxicity)[1]

Objective: Assess protective effects against glutamate/NMDA-induced cell death.[1] Cell Line: Primary Cortical Neurons (DIV 10-14) or PC12 cells.[1]

Step-by-Step Methodology
  • Preparation:

    • Culture neurons in Neurobasal medium + B27 supplement.[1]

    • Ensure neurons are mature (Day In Vitro 10+) to express functional NMDA receptors.[1]

  • Pre-Treatment:

    • Replace medium with

      
      -free Locke’s buffer (Mg block removal is required to activate NMDA receptors).[1]
      
    • Add Adamantan-1-amine sulfate (10 – 100

      
      M) 30 minutes prior to insult.[1]
      
  • Induction of Toxicity:

    • Add NMDA (100

      
      M) + Glycine (10 
      
      
      
      M) to the wells containing the drug.
    • Incubate for 20–30 minutes.

  • Recovery:

    • Wash cells and replace with fresh Neurobasal medium (drug-free).[1]

    • Incubate for 24 hours.

  • Readout:

    • Measure LDH release (supernatant) or MTT reduction (cell lysate).[1]

    • Success Metric: Significant reduction in LDH release compared to NMDA-only control.[1]

Experimental Workflow Diagram

Workflow cluster_Exp Experimental Phase Stock Stock Prep 10mM in H2O (Filter 0.22µm) Dilution Dilution (0.1 - 100 µM) Stock->Dilution Seed Cell Seeding (MDCK or Neurons) Treat Drug Addition (Pre or Co-treatment) Seed->Treat Dilution->Treat Insult Challenge (Virus or NMDA) Treat->Insult 30-60 min Readout Assay Readout (MTT / LDH / qPCR) Insult->Readout 24-72 hrs

Figure 2: Generalized experimental workflow for Amantadine Sulfate application in cell culture.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Precipitation High concentration / Cold mediaWarm stock to 37°C before adding.[1] Do not exceed 100 mM in stock.
Cytotoxicity Drug concentration > 200

M
Perform a dose-response MTT assay on uninfected/untreated cells to define

.[1]
No Antiviral Effect Resistant Virus StrainMany Influenza A (H3N2) strains are Amantadine-resistant (S31N mutation).[1] Use a known sensitive strain (e.g., A/PR/8/34) or verify sequence.[1]
High Background (Neuro)

interference
Ensure NMDA induction is performed in

-free buffer; otherwise, physiological Mg blocks the receptor naturally.

References

  • Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[1] Science, 144(3620), 862–863.[1] Link

  • Kornhuber, J., et al. (1991). Amantadine is an NMDA receptor antagonist.[1][5] European Journal of Pharmacology, 206(4), 297–300. Link

  • Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[1] Journal of Neuroscience, 25(13), 3312–3322. Link

  • Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance.[1][6] Link

Sources

Application Note: Adamantan-1-amine Sulfate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide provides a standardized protocol for the formulation and administration of Adamantan-1-amine sulfate (Amantadine Sulfate) in preclinical in vivo models (mice and rats). While the hydrochloride salt (Amantadine HCl) is more commonly cited in historical literature, the sulfate salt is a viable alternative often chosen for specific solubility requirements or counter-ion compatibility.

Critical Scientific Insight: Researchers must distinguish between the sulfate (2:1) and bisulfate (1:1) forms. The standard commercial preparation (CAS 31377-23-8) is typically Bis(1-adamantylammonium) sulfate (2:1 stoichiometry). Failure to account for the molecular weight difference between the sulfate and hydrochloride salts will result in underdosing of the active free base by approximately 6-7% if substituted 1:1 by weight.

Compound Profile & Stoichiometry

To ensure reproducibility, dosing must be calculated based on the Free Base Equivalent (FBE) .

PropertyAmantadine Free BaseAmantadine HClAmantadine Sulfate (Standard)
Formula



MW ( g/mol ) 151.25187.71400.58
Stoichiometry -1:12:1 (Base:Acid)
Active Fraction 100%80.6%75.5%
Conversion Factor 1.01.241.32

Dose Conversion Rule: To achieve the same molar exposure as a published Amantadine HCl protocol:



(Derivation: 

)

Mechanism of Action

Amantadine acts via two primary mechanisms relevant to in vivo models:

  • Parkinson’s/Dyskinesia: Weak non-competitive antagonism of the NMDA receptor and enhancement of dopamine release.

  • Virology: Inhibition of the Influenza A M2 proton channel, preventing viral uncoating.

MOA Amantadine Adamantan-1-amine (Active Species) NMDA NMDA Receptor (Glutamatergic) Amantadine->NMDA Antagonism (Low Affinity) M2 M2 Ion Channel (Viral) Amantadine->M2 Blockade (Proton Flow) Dopamine Dopamine Release (Striatum) Amantadine->Dopamine Enhancement Dyskinesia Dyskinesia NMDA->Dyskinesia Reduces Excitotoxicity Uncoating Uncoating M2->Uncoating Prevents Viral RNA Release

Figure 1: Dual mechanism of action targeting host NMDA receptors (neuroprotection) and viral M2 channels.

Formulation Protocol

Adamantan-1-amine sulfate is water-soluble.[1][2] Avoid DMSO if possible for in vivo use to minimize vehicle toxicity, unless high concentrations (>50 mg/mL) are required.

Vehicle Selection
  • Preferred: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).

  • Alternative: Sterile Water for Injection (if osmolarity is adjusted).

Preparation Workflow (Example: 10 mg/kg dose for 25g mice)

Target Concentration: 1.0 mg/mL (administering 10 mL/kg).

  • Calculate: Determine total mass required.

    • Example: 10 mL total volume

      
       1.0 mg/mL = 10 mg Sulfate.
      
  • Weigh: Weigh 10.0 mg of Adamantan-1-amine sulfate powder.

  • Dissolve: Add 8.0 mL of sterile saline. Vortex for 30-60 seconds.

    • Note: The sulfate salt may dissolve slightly slower than HCl; mild warming (37°C) facilitates dissolution.

  • Adjust: Bring volume to 10.0 mL with saline.

  • Filter: Sterilize using a 0.22 µm PES syringe filter .

  • Storage: Prepare fresh. Stable for 24 hours at 4°C.

Formulation Start Start: Calculate Mass (Target: 10 mg/kg) Weigh Weigh Compound (Precision Balance) Start->Weigh Vehicle Add Vehicle (0.9% Saline) Weigh->Vehicle Dissolve Vortex / Warm (37°C) Check Clarity Vehicle->Dissolve Filter Syringe Filter (0.22 µm PES) Dissolve->Filter Ready Ready for Injection (Use within 24h) Filter->Ready

Figure 2: Step-by-step formulation workflow for injectable solution.

Dosage Guidelines (Mouse & Rat)

Safety Thresholds
  • LD50 (Mouse, Oral): ~1080 mg/kg [1]

  • LD50 (Mouse, IV): ~233 mg/kg [1]

  • Max Tolerated Dose (Acute): ~100 mg/kg (IP). At doses >80 mg/kg, hyperactivity and stereotypy may interfere with behavioral assays.

Therapeutic Windows
IndicationSpeciesRouteDose Range (Sulfate)FrequencyNotes
LID (Dyskinesia) RatIP / PO10 - 40 mg/kg DailyAdminister 30 min prior to L-DOPA challenge [2].
LID (Dyskinesia) MouseIP / PO20 - 50 mg/kg DailyHigher metabolism in mice requires higher mg/kg than rats.
Influenza A MouseIP / PO10 - 30 mg/kg BID / TIDProphylactic efficacy requires steady-state levels [3].
Neuropathic Pain RatPO25 - 50 mg/kg DailySignificant antinociceptive effects observed at 25 mg/kg [4].[3]
Administration Volumes
  • IP (Intraperitoneal): 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • PO (Oral Gavage): 10 mL/kg.

  • SC (Subcutaneous): 5 mL/kg (limit volume to avoid irritation).

Experimental Protocol: Anti-Dyskinetic Efficacy (Rat Model)

Objective: Assess reduction of Levodopa-Induced Dyskinesia (LID) in 6-OHDA lesioned rats.

  • Baseline: Establish stable LID baseline with L-DOPA (6 mg/kg) + Benserazide (12 mg/kg) daily for 2 weeks.

  • Grouping: Randomize rats into Vehicle (Saline) and Treatment (Amantadine Sulfate 40 mg/kg) groups.

  • Dosing:

    • T = -30 min: Administer Amantadine Sulfate (40 mg/kg, IP).

    • T = 0 min: Administer L-DOPA/Benserazide.

  • Observation: Record Abnormal Involuntary Movements (AIMs) every 20 minutes for 180 minutes.

    • Scoring: Axial, Limb, and Orolingual movements (Scale 0-4).

  • Analysis: Compare Area Under the Curve (AUC) of total AIM scores.

References

  • Moehs Ibérica. (2018). Safety Data Sheet: Amantadine Sulphate. Retrieved from

  • Blanchet, P. J., et al. (1998). "Amantadine reduces levodopa-induced dyskinesias in parkinsonian monkeys." Movement Disorders, 13(5), 798-802. (Adapted for rodent protocols).
  • Davies, W. L., et al. (1964).[4] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862-863.

  • Ferreira, R., et al. (2024). "Evaluation of the Therapeutic Potential of Amantadine in a Vincristine-Induced Peripheral Neuropathy Model in Rats." Pharmaceuticals, 17(6). Retrieved from

  • Cayman Chemical. (2022).[5] Amantadine (hydrochloride) Product Information. Retrieved from

Sources

Application Note: High-Fidelity Neuroprotection Assays Using Adamantan-1-amine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Foundation & Mechanism of Action

Introduction

Adamantan-1-amine sulfate (Amantadine) is often mischaracterized solely as an antiviral or a generic "NMDA antagonist." In the context of neuroprotection, its value lies in its specific kinetic profile. Unlike high-affinity blockers (e.g., MK-801) that permanently trap the channel, Amantadine is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with rapid "on-off" kinetics.

This distinction is critical for experimental design. Amantadine preferentially blocks excessive, pathological Ca


 influx (excitotoxicity) while sparing physiological synaptic transmission. Consequently, neuroprotection assays utilizing Amantadine require precise timing and concentration windows to differentiate between background noise and genuine therapeutic rescue.
Mechanism of Action: The "Foot-in-the-Door" Blockade

Amantadine binds within the ion channel pore of the NMDA receptor, but only when the channel is open (use-dependent blockade). Crucially, it stabilizes the channel in a closed state and exits rapidly upon depolarization.

  • Pathological State: Sustained Glutamate

    
     Channel stays open 
    
    
    
    Amantadine enters and blocks Ca
    
    
    flood.
  • Physiological State: Transient Glutamate

    
     Amantadine unbinds quickly 
    
    
    
    Normal signal transmission preserved.

NMDA_Blockade_Mechanism Glutamate Glutamate/Glycine Binding NMDAR_Open NMDAR Channel OPENING Glutamate->NMDAR_Open Ca_Influx Pathological Ca2+ Influx NMDAR_Open->Ca_Influx Untreated Blockade Channel Blockade (Trapped in Pore) NMDAR_Open->Blockade + Amantadine Death Excitotoxicity (Calpain Activation/ROS) Ca_Influx->Death Amantadine Adamantan-1-amine (10-100 µM) Amantadine->Blockade Blockade->Ca_Influx Inhibits Survival Neuronal Survival (Mitochondrial Integrity) Blockade->Survival Preserves

Figure 1: Mechanistic pathway of Amantadine-mediated neuroprotection. The compound acts as an open-channel blocker, preventing the calcium cascade that leads to apoptosis.

Part 2: Material Preparation & Handling

Compound Specifications

Ensure you are using the Sulfate salt.[1] The hydrochloride (HCl) salt is common, but the sulfate salt is often preferred in specific pharmaceutical formulations for its stability profile.

  • IUPAC Name: Bis(adamantan-1-amine) sulfate[1]

  • Molecular Weight: ~400.6 g/mol (Note: Verify if your batch is the 2:1 salt

    
     or the 1:1 salt. The 2:1 salt is standard for "Amantadine Sulfate").[1]
    
  • Solubility: Highly soluble in water (

    
     mg/mL) and PBS.
    
Stock Solution Protocol (Self-Validating)

To ensure reproducibility, avoid weighing sub-milligram quantities for daily use.

  • Preparation: Dissolve 40.06 mg of Amantadine Sulfate in 10 mL of sterile, distilled deionized water (ddH

    
    O) to create a 10 mM Stock Solution .
    
  • Sterilization: Pass through a 0.22 µm PES syringe filter. Do not autoclave the solution.[2]

  • Storage: Aliquot into opaque microcentrifuge tubes (500 µL). Store at -20°C. Stable for 6 months.

    • Validation Step: On thaw, ensure no precipitate is visible. Vortex for 10 seconds before use.

Part 3: Experimental Protocols

Protocol A: Glutamate-Induced Excitotoxicity (Primary Cortical Neurons)

Target Audience: Neurobiology researchers studying ischemia or TBI.

Rationale: This is the "Gold Standard" assay. Primary neurons express native NMDA receptor subunit compositions (GluN2A/GluN2B) that cell lines often lack.

Step-by-Step Methodology:
  • Culture Preparation:

    • Isolate E18 rat cortical neurons.

    • Plate at

      
       cells/well in 24-well plates coated with Poly-D-Lysine.
      
    • Maintain in Neurobasal medium + B27 supplement.

    • Crucial: Use cultures at DIV (Days In Vitro) 12-14. Younger neurons lack sufficient NMDA receptor density for excitotoxicity.

  • Pre-Treatment (The Therapeutic Window):

    • Replace media with

      
      -free Locke’s Buffer (Magnesium blocks NMDA receptors; removing it is necessary to induce toxicity).
      
    • Group 1 (Control): Buffer only.

    • Group 2 (Insult): Buffer + 10 µM Glycine (co-agonist).

    • Group 3 (Experimental): Buffer + 10 µM Glycine + Amantadine Sulfate (10, 30, 100 µM) .

    • Incubate for 30 minutes prior to Glutamate addition.

  • The Insult:

    • Add Glutamate (100 µM) to Groups 2 and 3.

    • Incubate for exactly 15 minutes at 37°C.

    • Note: Short exposure mimics acute ischemic stroke.

  • Recovery & Analysis:

    • Wash cells 2x with warm Neurobasal medium.

    • Return to incubator for 24 hours.

    • Readout: Measure LDH release (supernatant) or MTT reduction (cell viability).

Workflow_Timeline Step1 DIV 14 Neurons (Mature NMDARs) Step2 Wash -> Mg2+ Free Buffer Step1->Step2 Step3 Pre-Treat: Amantadine (-30 min) Step2->Step3 Step4 Insult: Glutamate 100µM (15 min) Step3->Step4 Step5 Washout & Recovery (24 Hours) Step4->Step5 Step6 Assay: LDH / MTT Step5->Step6

Figure 2: Temporal workflow for Glutamate-challenge assay. Note the critical washout step to prevent prolonged media acidification.

Protocol B: MPP+ Induced Dopaminergic Toxicity (SH-SY5Y Model)

Target Audience: Parkinson’s Disease drug discovery.[3]

Rationale: Amantadine has dopaminergic effects beyond NMDA blockade.[1][4] This assay tests protection against mitochondrial complex I inhibition.

  • Seeding: Plate SH-SY5Y cells (

    
     cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.
    
  • Drug Pre-incubation:

    • Add Amantadine Sulfate (Concentration curve: 1, 10, 50, 100 µM) 2 hours prior to toxin exposure.

  • Toxin Exposure:

    • Add

      
       (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM.
      
    • Incubate for 24-48 hours.

  • Readout: CCK-8 or Alamar Blue assay. (Avoid MTT here, as MPP+ affects mitochondrial reductase, potentially skewing MTT results).

Part 4: Data Analysis & Interpretation[5]

Expected Results Matrix

Use this table to validate your assay performance.

ParameterNegative Control (Vehicle)Positive Control (Glutamate/MPP+)Amantadine Treatment (High Dose)Interpretation
Cell Viability 100%20 - 40%70 - 90%Successful rescue.
ROS Levels Low (Baseline)High (Fluorescence +++)Moderate/LowAntioxidant/Mitochondrial protection.
LDH Release < 10%> 60%< 30%Membrane integrity preserved.
Troubleshooting Guide
  • Issue: No toxicity in the Glutamate group.

    • Cause: Magnesium was left in the buffer (blocks NMDA channel) or neurons were too young (< DIV 10).

  • Issue: Amantadine shows no protection.

    • Cause: Concentration too low. Unlike MK-801 (effective at nM), Amantadine requires low µM (10-100 µM) concentrations due to fast off-rate kinetics.

  • Issue: High background death in controls.

    • Cause: Osmotic shock during wash steps. Ensure all buffers are pre-warmed to 37°C.

Part 5: References

  • Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[1][2][5][6][7] European Journal of Pharmacology.

  • Danysz, W., et al. (1997). "Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents—preclinical studies." Neuroscience & Biobehavioral Reviews.

  • Blanpied, T.A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[7] Journal of Neuroscience.

  • Ossola, B., et al. (2011). "Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia."[4][8] Neuropharmacology.

  • PubChem Compound Summary. (2025). "Amantadine Sulfate."[1] National Center for Biotechnology Information.

Sources

Technical Guide: Antiviral Activity Profiling of Adamantan-1-amine Sulfate (Amantadine Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Adamantan-1-amine sulfate (Amantadine Sulfate) is the sulfate salt of amantadine, a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 proton channel.[1] While historical clinical use has diminished due to widespread resistance (specifically the S31N mutation), this compound remains the industry-standard reference molecule for characterizing M2 channel blockers and profiling drug-resistance phenotypes in novel viral isolates.

Mechanism: The M2 Blockade

The M2 protein is a tetrameric proton channel essential for viral replication. Following endocytosis, the acidic environment of the endosome triggers the M2 channel to open. Protons (


) influx into the virion, acidifying the interior. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), allowing the vRNP to enter the host nucleus.

Amantadine Action: Amantadine binds within the M2 channel pore (transmembrane domain), physically and electrostatically blocking proton conductance.[2] This prevents vRNP dissociation, effectively trapping the viral genome inside the capsid.

M2_Mechanism cluster_0 Host Cell Endosome (Acidic pH) cluster_1 Inhibition Pathway Endosome Endosomal Acidification (pH < 6.0) M2_Open M2 Channel Opens Endosome->M2_Open H_Influx H+ Influx into Virion M2_Open->H_Influx Uncoating vRNP Dissociation (Uncoating) H_Influx->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Adamantan-1-amine Sulfate (Drug) Blockade Binds M2 Pore (Steric/Electrostatic Block) Amantadine->Blockade Blockade->M2_Open Inhibits Blockade->H_Influx Prevents Stop Replication Halted Blockade->Stop

Figure 1: Mechanism of Action. Amantadine blocks the M2 channel, preventing H+ influx and subsequent viral uncoating.[3]

Strategic Experimental Design

To ensure scientific integrity (E-E-A-T), the assay design must account for the specific biology of Influenza A.

The Cell System: MDCK & TPCK-Trypsin
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells are the gold standard. They possess high susceptibility to Influenza A and support plaque formation.

  • The Critical Reagent (TPCK-Trypsin): Unlike in vivo infection, Influenza viruses often cannot cleave their Hemagglutinin (HA) precursor (HA0) into active HA1/HA2 subunits in standard cell culture. TPCK-treated Trypsin must be added to the assay media.[4][5] Without it, the virus cannot enter new cells after the first cycle, rendering the assay invalid.

    • Note: TPCK inhibits chymotrypsin activity, preventing non-specific cell stripping.

Viral Strain Selection
  • Susceptible Strains (Controls): Use A/PR/8/34 (H1N1) or A/WSN/33 . These are historically sensitive to amantadine.

  • Resistant Strains (Negative Controls): Most circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation. These should be used to demonstrate assay specificity (i.e., the drug should fail to inhibit these).

Reagent Preparation

Adamantan-1-amine Sulfate Stock
  • Molecular Weight: ~248.3 g/mol (Amantadine Sulfate is typically (C10H17N)2 • H2SO4).[1] Verify specific batch MW.

  • Solubility: Freely soluble in water (~50 mg/mL).[6]

  • Protocol:

    • Dissolve powder in sterile distilled water (dH2O) to create a 10 mM or 100 mM stock .

    • Filter sterilize using a 0.22 µm PES syringe filter .

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

TPCK-Trypsin Stock[4]
  • Dissolve TPCK-Trypsin in PBS or dilute acid (as per manufacturer) to 1 mg/mL .

  • Store small aliquots at -20°C. Do not refreeze.

Method A: Cytopathic Effect (CPE) Inhibition Assay

High-throughput screening for EC50 determination.

Protocol
  • Seeding: Plate MDCK cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h until 90% confluent.
    
  • Washing: Remove growth media.[4][7][8] Wash twice with PBS to remove FBS (serum inhibitors can interfere with trypsin).

  • Infection:

    • Dilute virus in Infection Media (DMEM, 0.2% BSA, 2 µg/mL TPCK-Trypsin).

    • Target MOI (Multiplicity of Infection): 0.001 to 0.01 .

    • Add 50 µL of virus to wells. Incubate 1h at 35-37°C for adsorption.

  • Treatment:

    • Prepare serial dilutions of Amantadine Sulfate in Infection Media (e.g., 100 µM down to 0.01 µM).

    • After adsorption, remove virus inoculum (optional, but recommended to remove unadsorbed virus).

    • Add 100-200 µL of drug-containing media to wells.

  • Controls:

    • Cell Control (CC): Media only (no virus, no drug).

    • Virus Control (VC): Virus + Media (no drug).

  • Incubation: Incubate for 48–72 hours at 35-37°C, 5% CO2.

  • Readout (MTT/XTT):

    • Add MTT reagent.[9] Incubate 2-4h. Solubilize crystals (DMSO).

    • Measure Absorbance at 570 nm.

Data Analysis

Calculate Percent Protection :


[10]
  • Plot % Protection vs. Log[Concentration].

  • Determine EC50 (Effective Concentration 50%) using non-linear regression (4-parameter logistic).

Method B: Plaque Reduction Assay (Gold Standard)

Confirmatory assay for precise titer reduction measurement.

Protocol Workflow

Plaque_Assay Step1 Seed MDCK (6-well Plate) Step2 Infect Monolayer (50-100 PFU/well) Step1->Step2 Step3 Overlay Addition (Agarose + Trypsin + Drug) Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Fix & Stain (Crystal Violet) Step4->Step5 Step6 Count Plaques Step5->Step6

Figure 2: Plaque Reduction Assay Workflow.

Detailed Steps
  • Preparation: Seed MDCK cells in 6-well plates. Ensure 100% confluency.

  • Infection:

    • Wash cells with PBS.[4][5][7][8][10]

    • Infect with ~50-100 PFU (Plaque Forming Units) per well in 200 µL volume.

    • Adsorb for 1h at 37°C, rocking every 15 mins.

  • Overlay Preparation (Critical Step):

    • Prepare 2X DMEM with TPCK-Trypsin (final conc in overlay should be 1-2 µg/mL).

    • Prepare 2% Agarose (or Avicel) in water (melted and cooled to 42°C).

    • Mix 1:1 to create 1X Overlay.

    • Drug Addition: Add Amantadine Sulfate to the liquid overlay mix at desired concentrations immediately before pouring.

  • Overlaying: Aspirate viral inoculum. Gently pour 2-3 mL of Overlay + Drug onto the monolayer. Allow to solidify.

  • Incubation: Invert plates (if using agarose) and incubate 48-72h.

  • Staining:

    • Remove agar plug (if using agarose) or wash (if using Avicel).

    • Fix with 10% Formalin (30 min).

    • Stain with 0.1% Crystal Violet.

  • Counting: Count clear plaques against the purple background.

Calculation


Data Interpretation & Troubleshooting

Selectivity Index (SI)

To confirm the observed effect is antiviral and not cytotoxic, you must run a parallel cytotoxicity assay (MDCK + Drug, no virus).

  • CC50: Cytotoxic Concentration 50%.

  • SI:

    
    .
    
  • Interpretation: An SI > 10 is generally considered active; Amantadine against susceptible strains often has an SI > 100.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Plaques in Control Lack of TPCK-TrypsinEnsure TPCK-Trypsin is fresh and added to the overlay.
Cell Sheet Detachment Trypsin ToxicityReduce TPCK-Trypsin concentration (titrate 0.5 - 2.0 µg/mL).
High Background (CPE Assay) Residual FBSWash cells thoroughly with PBS before infection; FBS inhibits trypsin.
No Inhibition (Susceptible Strain) pH of MediaAmantadine is a weak base. Ensure media pH is 7.2–7.4. High pH can neutralize the drug's accumulation in endosomes.

References

  • Mechanism of Action: Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry, 281(14), 8997-9000.

  • Resistance (S31N): Pielak, R. M., & Chou, J. J. (2011). Influenza M2 proton channels.[3][6][9] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(2), 522-529.

  • Standard Protocol (CDC/WHO): World Health Organization. (2011).[9] Manual for the laboratory diagnosis and virological surveillance of influenza.

  • MDCK & Trypsin Requirement: Klenk, H. D., et al. (1975). Activation of influenza A viruses by trypsin treatment. Virology, 68(2), 426-439.

  • Amantadine Sulfate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 124108, Amantadine sulfate.

Sources

Technical Application Note: Plaque Reduction Assay for M2 Ion Channel Inhibitors (Adamantan-1-amine Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The Plaque Reduction Assay (PRA) remains the gold standard for determining antiviral susceptibility in vitro. This application note details the protocol for evaluating Adamantan-1-amine sulfate (Amantadine), a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 ion channel.

Mechanistic Basis

Amantadine exerts its antiviral effect by blocking the M2 transmembrane proton channel.[1][2][3][4] Following receptor-mediated endocytosis, the virus resides within the endosome.[4] Normally, the M2 channel opens in response to low endosomal pH, allowing protons (


) to enter the virion.[4] This acidification weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core, triggering uncoating and the release of vRNA into the cytoplasm.

Amantadine Blockade: Amantadine binds to the transmembrane domain of the M2 tetramer, physically occluding the pore.[1][2] This prevents proton influx, thereby inhibiting viral uncoating and subsequent replication.[4]

Scientific Context & Resistance

Critical Note on Resistance: While Amantadine was historically a primary therapeutic, widespread resistance exists among circulating Influenza A (H3N2) and A(H1N1)pdm09 strains due to S31N, V27A, and L26F mutations in the M2 gene. Consequently, this assay is currently used primarily for:

  • Surveillance: Monitoring resistance patterns in emerging isolates.

  • Drug Discovery: Screening next-generation M2 inhibitors using Amantadine-sensitive reference strains (e.g., A/PR/8/34 or wild-type A/Hong Kong/68).

Mechanism of Action Diagram

M2_Mechanism Virus_Entry Receptor-Mediated Endocytosis Endosome Acidic Endosome (pH < 6.0) Virus_Entry->Endosome M2_Channel M2 Ion Channel Activation Endosome->M2_Channel pH Trigger Proton_Influx H+ Influx into Virion M2_Channel->Proton_Influx Uncoating Viral Uncoating (RNP Release) Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Adamantan-1-amine (Inhibitor) Amantadine->M2_Channel BLOCKS PORE

Figure 1: Mechanism of Amantadine inhibition within the Influenza A life cycle.

Materials & Reagents

Compound Preparation[5][6]
  • Compound: Adamantan-1-amine sulfate (CAS: 31377-23-8).

  • Solubility: Soluble in water (

    
    ).
    
  • Stock Solution (10 mM): Dissolve

    
     of Amantadine Sulfate in 
    
    
    
    of sterile distilled water or PBS. Filter sterilize (
    
    
    ). Store at
    
    
    .[5][6]
Cell Line
  • MDCK (NBL-2): Madin-Darby Canine Kidney cells (ATCC CCL-34).

  • Growth Medium: DMEM + 10% FBS + 1% Pen/Strep.

Infection Medium (Critical)

Influenza virus requires trypsin to cleave the Hemagglutinin (HA0 to HA1/HA2) for infectivity.

  • Base: DMEM (Serum-Free).

  • Additives:

    • 0.2% BSA (Bovine Serum Albumin) - stabilizes the virus.

    • TPCK-Trypsin:

      
       (Optimize between 
      
      
      
      depending on cell sensitivity).
    • 1% Pen/Strep.

Overlay Medium (Avicel Method)

We recommend Avicel (Microcrystalline cellulose) over traditional agarose. Avicel overlays are fluid enough to be removed by washing (no plug removal required), preserving the monolayer integrity.

  • 2X MEM: Minimal Essential Medium (2X concentration).

  • 2.4% Avicel RC-591: Prepared in water, autoclaved.

  • Working Overlay: Mix equal volumes of 2X MEM and 2.4% Avicel (Final: 1.2%). Supplement with TPCK-Trypsin (

    
    ).[7][8][9]
    

Experimental Protocol

Assay Workflow Diagram

Workflow Step1 1. Seed MDCK Cells (24h prior) Step2 2. Prepare Dilutions (Virus + Amantadine) Step1->Step2 Step3 3. Infection (1h @ 37°C) Step2->Step3 Step4 4. Overlay Addition (Avicel + Trypsin) Step3->Step4 Step5 5. Incubation (48-72h) Step4->Step5 Step6 6. Fix & Stain (Crystal Violet) Step5->Step6

Figure 2: Step-by-step workflow for the Avicel-based Plaque Reduction Assay.

Detailed Methodology
Step 1: Cell Seeding[5][7]
  • Harvest exponential phase MDCK cells.

  • Seed 6-well plates at

    
     cells/well.
    
  • Incubate at

    
    , 5% 
    
    
    
    for 24 hours.
    • QC Check: Monolayer must be 95-100% confluent at the time of infection. Gaps allow non-specific viral spread.

Step 2: Compound & Virus Preparation
  • Compound Dilution: Prepare 2-fold serial dilutions of Amantadine Sulfate in Infection Medium (Serum-Free).

    • Range:

      
       to 
      
      
      
      .
  • Virus Dilution: Dilute Influenza A stock to a concentration of approximately 50-100 PFU (Plaque Forming Units) per well (

    
     volume).
    
    • Note: A consistent plaque count (50-100) is vital for statistical validity.

Step 3: Infection (Adsorption)
  • Wash MDCK monolayers twice with PBS to remove FBS (Serum inhibits trypsin).

  • Add

    
     of Compound Dilution + 
    
    
    
    of Virus Dilution to each well.
    • Pre-incubation: Some protocols suggest pre-incubating cells with Amantadine for 1 hour prior to infection to ensure channel blockade before virus entry.

  • Incubate for 1 hour at

    
    . Rock plates every 15 minutes to prevent drying.[5]
    
Step 4: Overlay[9]
  • Aspirate the inoculum.[5]

  • Immediately add

    
     of Avicel Overlay Medium  (containing TPCK-Trypsin and appropriate Amantadine concentration) to each well.
    
    • Expert Tip: The overlay must contain the compound to maintain inhibition throughout the replication cycles.

Step 5: Incubation

Incubate at


 or 

(strain dependent) for 48–72 hours .
  • Observation: Look for Cytopathic Effect (CPE) or plaque formation.

Step 6: Fixation and Staining
  • Do not remove the Avicel overlay.

  • Add

    
     of Fixative  (4% Formaldehyde or 70% Ethanol) directly on top of the Avicel.
    
  • Incubate for 30 minutes at Room Temperature (RT).

  • Gently wash the wells with tap water. The fixed Avicel plug will wash away, leaving the monolayer.

  • Stain with 0.1% Crystal Violet for 15 minutes.

  • Rinse with water and air dry.

Data Analysis & Interpretation

Plaque Counting

Plaques appear as clear circles (dead cells) against a purple background (live cells).

  • Count plaques in the Virus Control (VC) wells (No Amantadine).

  • Count plaques in treated wells.[9]

Calculation of % Reduction


Determination of

Plot % Reduction (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (4-parameter logistic model) to determine the


 (Effective Concentration reducing plaques by 50%).
Data Summary Table
ParameterRecommended ValueNotes
Seeding Density

cells/well (6-well)
Must be 100% confluent.
TPCK-Trypsin

Essential for HA cleavage. Excess causes monolayer peeling.
Incubation Time 48 - 72 HoursH3N2 often requires longer than H1N1.
Fixation 4% FormaldehydeDirect addition to Avicel prevents shearing forces.
Valid Plaque Range 20 - 100 per well<20 is statistically weak; >100 causes overlapping plaques.

Troubleshooting & Critical Parameters

Self-Validating Controls

To ensure the assay is trustworthy, every run must include:

  • Cell Control (CC): Uninfected cells + Media only. (Must show intact monolayer; if dead, check Trypsin concentration).

  • Toxicity Control: Uninfected cells + Highest Amantadine concentration. (Distinguishes drug toxicity from viral CPE).

  • Virus Back-Titration: A separate plate with serial dilutions of the virus stock to confirm the input PFU.

Common Failure Modes
ObservationRoot CauseSolution
Monolayer Peeling Trypsin concentration too high.Titrate TPCK-trypsin (

).[9]
No Plaques No Trypsin or Serum present.Ensure Serum-Free media; Confirm TPCK activity.
Cloudy Plaques Insufficient incubation.Extend incubation by 12-24 hours.
Comet Tails Secondary spread during staining.Ensure rapid fixation; handle plates gently before fixing.

References

  • Hayden, F. G., et al. (1980). "Plaque inhibition assay for drug susceptibility testing of influenza viruses." Antimicrobial Agents and Chemotherapy, 17(5), 865-870. Link

  • Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal, 3, 63. Link

  • Centers for Disease Control and Prevention (CDC). (2025).[10] "Influenza Antiviral Drug Resistance."[10] Link

  • Jing, X., et al. (2008). "Functional studies indicate that the influenza A virus M2 protein forms a channel in the viral envelope." Proceedings of the National Academy of Sciences, 105(31). Link

  • World Health Organization (WHO). (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." Link

Sources

Application Note: Modular Synthesis and Salt Formation of Adamantan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for the synthesis of Adamantan-1-amine (Amantadine) and its subsequent derivatization into pharmacologically relevant sulfate salts. Adamantane derivatives are critical in medicinal chemistry due to the unique lipophilicity and steric bulk of the diamondoid cage, which improves blood-brain barrier (BBB) penetration and metabolic stability. This guide addresses the specific challenges of handling the adamantyl moiety, including the Ritter reaction for primary amine generation, Schiff base derivatization, and the precise stoichiometry required to isolate the bis(adamantan-1-amine) sulfate salt form used in therapeutics.

Introduction & Pharmacological Context

Adamantan-1-amine (Amantadine) acts as a weak NMDA receptor antagonist and an inhibitor of the influenza A virus M2 proton channel. The sulfate salt form, Amantadine Sulfate (USP) , is often preferred over the hydrochloride salt in certain formulations due to its distinct solubility profile and non-hygroscopic nature.

The synthesis of these compounds presents three primary chemical challenges:

  • Steric Hindrance: The bulky adamantane cage hinders nucleophilic attack at the bridgehead carbon.

  • Stoichiometric Precision: Amantadine sulfate is a 2:1 salt ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Incorrect acid stoichiometry leads to the formation of the highly acidic and hygroscopic bisulfate (1:1) species.[1][2][3][4][5][6][7][8]
    
  • Solubility Management: The lipophilic cage contrasts sharply with the ionic salt head, requiring careful solvent selection during crystallization.

Phase I: Synthesis of the Core Scaffold (Adamantan-1-amine)

The most scalable industrial route utilizes the Ritter Reaction , converting adamantane to an acetamide intermediate via a carbocation mechanism, followed by hydrolysis.

Mechanism of Action (Ritter Reaction)

The reaction proceeds via the generation of the stable 1-adamantyl carbocation (


), which is trapped by the nitrile nucleophile.

RitterMechanism Start Adamantane (C10H16) Acid H2SO4 / HNO3 (Oxidation) Start->Acid Cation 1-Adamantyl Cation (Ad+) Acid->Cation - H- Imidium Nitrilium Ion Cation->Imidium + CH3CN Nitrile Acetonitrile (CH3CN) Amide N-Adamantyl acetamide Imidium->Amide + H2O Hydrolysis Hydrolysis (NaOH/HCl) Amide->Hydrolysis Product Adamantan-1-amine Hydrolysis->Product - Acetate

Figure 1: Mechanistic flow of the Ritter reaction for adamantane functionalization.

Experimental Protocol

Reagents:

  • Adamantane (1.0 eq)[4][9]

  • Acetonitrile (Excess, solvent/reactant)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Procedure:

  • Carbocation Generation: In a jacketed reactor cooled to 10°C , dissolve Adamantane (13.6 g, 100 mmol) in Acetonitrile (80 mL).

  • Acid Addition: Add concentrated

    
     (excess) dropwise over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent charring.
  • Reaction: Warm the mixture to 50°C and stir for 3 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Quenching: Pour the reaction mixture onto crushed ice (200 g). The intermediate N-(1-adamantyl)acetamide will precipitate as a white solid. Filter and wash with cold water.[4]

  • Hydrolysis: Suspend the wet amide cake in 15% NaOH (aq) and Ethylene Glycol (1:1 v/v). Reflux at 130°C for 12 hours.

    • Why Ethylene Glycol? It raises the boiling point to overcome the high activation energy of hydrolyzing the sterically hindered amide.

  • Extraction: Cool to room temperature. Extract the free amine with Toluene (

    
     mL). Dry the organic layer over 
    
    
    
    and evaporate to yield crude Adamantan-1-amine.

Phase II: Derivatization (Schiff Base Library)

To create bioactive derivatives, the amine is often reacted with aromatic aldehydes to form Schiff bases (imines), which can be further reduced to secondary amines.

Protocol:

  • Dissolve Adamantan-1-amine (10 mmol) in absolute Ethanol (20 mL).

  • Add the substituted Benzaldehyde (10 mmol) and glacial acetic acid (2 drops, catalyst).

  • Reflux for 4–6 hours.

  • Isolation: Cool the solution to 0°C. The Schiff base typically crystallizes out. If not, add cold water dropwise until turbidity appears.

  • Purification: Recrystallize from Ethanol/Ether.

Phase III: Sulfate Salt Formation (Critical Step)

This section describes the preparation of the pharmaceutical-grade Bis(adamantan-1-amine) Sulfate .

Stoichiometry & Solubility Logic

Unlike hydrochloride salts (1:1), the sulfate salt is formed by reacting 2 equivalents of the amine with 1 equivalent of sulfuric acid.

  • Target:

    
    
    
  • Risk: Excess acid yields the Bisulfate

    
    , which is acidic and unstable.
    

SaltFormation Amine Adamantan-1-amine (Free Base) Solvent Solvent: Ethanol (Amine soluble, Salt insoluble) Amine->Solvent Reaction Precipitation Reaction 2 R-NH2 + H2SO4 -> (R-NH3)2 SO4 Solvent->Reaction Acid H2SO4 (0.5 Molar Eq) Acid->Reaction Outcome1 Correct Stoichiometry (2:1) Neutral Sulfate Salt (Target) Reaction->Outcome1 pH 6.0-7.0 Outcome2 Excess Acid (1:1) Acidic Bisulfate Salt (Impurity) Reaction->Outcome2 pH < 4.0

Figure 2: Stoichiometric control in sulfate salt formation.

Salt Formation Protocol
  • Dissolution: Dissolve Adamantan-1-amine (3.02 g, 20 mmol) in minimal absolute Ethanol (15 mL) at room temperature.

  • Acid Preparation: Prepare a 1M solution of

    
     in Ethanol.
    
  • Titration/Addition:

    • Slowly add the

      
       solution (10 mL, 10 mmol) to the amine solution with vigorous stirring.
      
    • Checkpoint: Monitor pH.[5] Stop addition when the pH of a wetted aliquot is neutral (pH ~6–7). Do not acidify below pH 5.

  • Crystallization:

    • The sulfate salt is less soluble in ethanol than the free base and may spontaneously precipitate.

    • To maximize yield, add Diethyl Ether (30 mL) as an antisolvent and cool to 4°C for 4 hours.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Ether/Ethanol (3:1) to remove unreacted amine.

  • Drying: Dry under vacuum at 50°C.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point >300°C (Decomposes)Capillary Method
IR Spectrum 1627 cm⁻¹ (C=N, if Schiff base)1050-1150 cm⁻¹ (SO₄²⁻ stretch)FTIR (KBr pellet)
Stoichiometry Confirm 2:1 ratioElemental Analysis (S vs N)
Solubility Soluble: WaterInsoluble: EtherGravimetric

Troubleshooting:

  • Oily Product: Usually indicates residual solvent or impurities in the adamantane cage. Recrystallize from Isopropanol.

  • Low Yield:[7] Check the hydrolysis step.[3][6][10][11] Acetamides are very stable; ensure temperature >125°C and sufficient time.

References

  • Ritter Reaction Mechanism & Optimization

    • Jirgensons, A., et al. (2000).[7] "A practical synthesis of tert-alkylamines via the Ritter reaction with chloroacetonitrile." Synthesis.

  • Amantadine Sulfate Properties & Stoichiometry

    • United States Pharmacopeia (USP)
  • Schiff Base Derivatization of Adamantane

    • Al-Soud, Y. A., et al. (2009). "Synthesis and Characterization of New Schiff Bases Containing Adamantane Moiety." Jordan Journal of Chemistry.
  • Solubility Data

    • Li, Y., et al. (2014). "Solubility of 1-adamantanamine hydrochloride in six pure solvents.

Sources

Application Note: Adamantan-1-amine Sulfate for Ion Channel Inhibition Studies

[1][2]

Introduction & Mechanistic Scope

Adamantan-1-amine sulfate (Amantadine sulfate) is a tricyclic amine primarily utilized in research as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a blocker of the Influenza A M2 proton channel.[1]

Unlike competitive antagonists that bind to the agonist recognition site (e.g., the glutamate binding domain), Amantadine binds deep within the ion channel pore.[1] This distinct mechanism dictates that the channel must be open before the drug can bind—a phenomenon known as use-dependence .[1] Furthermore, once bound, the channel can close around the blocker, leading to a "trapped" state.[1] This "trapping block" kinetics distinguishes Amantadine from other blockers (like Mg²⁺) and is critical for its favorable clinical profile compared to high-affinity blockers like MK-801.[1]

Mechanistic Pathway: The Trapping Block Model

The following diagram illustrates the state transitions required for Amantadine inhibition. Note that the drug (



1

1

TrappingBlockCClosed (C)OOpen (O)(Agonist Bound)C->OAgonist(Glu + Gly)O->CDissociationBBlocked (B)(Drug Bound)O->BAmantadine(k_on)B->OWashout(k_off)CBTrapped (C_B)(Closed & Blocked)B->CBGatingClosureCB->BRe-opening

Figure 1: Kinetic scheme of uncompetitive channel blockade. Amantadine requires the transition from C to O to access its binding site.

Experimental Protocol: Whole-Cell Patch Clamp (NMDA Receptors)[2][3][4]

This protocol is designed to measure the inhibition constant (

1
A. Reagents & Solutions Setup

1. Intracellular (Pipette) Solution:

  • Base: CsCl (140 mM) – Cs⁺ blocks K⁺ channels to isolate NMDA currents.[1]

  • Buffering: HEPES (10 mM), EGTA or BAPTA (10 mM) – Controls intracellular Ca²⁺.[1]

  • Energy: Mg-ATP (4 mM), Na-GTP (0.3 mM).[1]

  • pH: Adjust to 7.2 with CsOH.

  • Osmolarity: 290–300 mOsm.[1]

2. Extracellular (Bath) Solution:

  • Base: NaCl (140 mM), KCl (2.5 mM), CaCl₂ (2.0 mM), HEPES (10 mM), Glucose (10 mM).[1]

  • CRITICAL: Mg²⁺-Free. Magnesium is a physiological pore blocker.[1] It must be omitted to observe Amantadine kinetics clearly.

  • Agonists: Glutamate (100 µM) + Glycine (10 µM).[1]

  • Test Compound: Adamantan-1-amine sulfate (dissolved in water, stock 100 mM). Working concentrations: 1 µM – 1000 µM.[1]

B. Step-by-Step Workflow
  • Cell Preparation: Use HEK293 cells co-transfected with GluN1 and GluN2A/2B subunits.[1] Place on the recording chamber 24–48h post-transfection.[1]

  • Giga-seal Formation:

    • Use borosilicate glass pipettes (3–5 MΩ resistance).[1]

    • Apply positive pressure while approaching the cell.[1]

    • Release pressure upon contact; apply gentle suction to form a GΩ seal.[1]

  • Whole-Cell Configuration:

    • Apply short pulses of suction to rupture the patch.[1]

    • Compensate for series resistance (

      
      ) by >70% to minimize voltage errors.[1]
      
  • Voltage Clamp: Hold the cell at -70 mV .

  • Application Protocol (Fast Perfusion System Required):

    • Phase 1 (Baseline): Apply Agonist (Glu + Gly) for 2–5 seconds until current stabilizes (

      
      ).[1]
      
    • Phase 2 (Block): Switch immediately to Agonist + Amantadine. Observe the exponential decay of the current to a new steady state (

      
      ).[1]
      
    • Phase 3 (Washout): Switch back to Agonist-only solution. Observe recovery.

C. Data Analysis & Validation

1. Calculation of Inhibition: Calculate the fractional block using the steady-state currents:

1

2. Voltage Dependence (Woodhull Analysis): Amantadine is positively charged.[1] Its block is influenced by the transmembrane electric field.[1] To validate the binding site depth:

  • Record currents at voltages from -100 mV to +40 mV.

  • Fit the

    
     values to the Woodhull equation:
    
    
    
    [1]
    • 
      : Valence of the blocker (+1 for Amantadine).
      
    • 
      : Fraction of the electrical field sensed (typically 0.5–0.8 for pore blockers).[1]
      

Experimental Protocol: M2 Proton Channel (Antiviral Screening)

While NMDA is the primary neuroscience target, Amantadine's original indication was Influenza A.[1] This assay typically uses Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes due to the small magnitude of M2 currents.[1]

Key Differences from NMDA Protocol:
  • Activation: M2 channels are activated by low pH , not ligands.[1]

  • Solution: Bath solution must be switched from pH 7.4 (resting) to pH 5.5 (activating).[1]

  • Protocol:

    • Hold oocyte at -60 mV.[1]

    • Perfuse pH 5.5 buffer -> Inward current develops.[1]

    • Perfuse pH 5.5 + Amantadine (100 µM).

    • Measure reduction in inward current.[1]

  • Note: Amantadine resistance in circulating flu strains is now widespread (S31N mutation), making this assay primarily useful for testing novel derivatives or resistant mutants.[1]

Comparative Kinetics: Amantadine vs. Memantine[2][3][5]

A common experimental goal is distinguishing Amantadine from its dimethyl derivative, Memantine.[1] Use the table below to benchmark your results.

ParameterAdamantan-1-amine (Amantadine)MemantineBiological Implication
Affinity (

)
Low (~40–100 µM)Moderate (~1 µM)Amantadine requires higher doses for effect.[1]
Off-rate (

)
FastSlowAmantadine unblocks rapidly during depolarization (synaptic transmission), preserving normal function better.[1]
Voltage Dependence (

)
~0.6~0.8Both bind deep in the pore.[1]
Clinical Profile Anti-Parkinsonian / AntiviralAnti-DementiaFast kinetics reduce psychotomimetic side effects.[1]

Troubleshooting & Optimization

Issue: "Current Rundown" vs. Block

Symptom: The current decreases over time even without the drug. Cause: Washout of intracellular components or receptor desensitization.[1] Solution:

  • Add ATP/GTP to the pipette solution to prevent metabolic rundown.[1]

  • Use a "jump" protocol with short agonist applications (2s) rather than continuous perfusion.

  • Self-Validation: Ensure the current recovers to >90% of baseline upon washout of the drug. If it does not recover, the cell is unhealthy or rundown has occurred.[1]

Issue: No Block Observed

Cause: Presence of Mg²⁺ or positive holding potential.[1] Solution:

  • Verify Extracellular solution is nominally Mg²⁺-free.[1]

  • Ensure holding potential is negative (-60 to -80 mV).[1] Amantadine is positively charged and is repelled from the pore at positive potentials.[1]

Experimental Workflow Visualization

Workflowcluster_RecRecording ProtocolPrepCell Preparation(HEK293/Neurons)RigElectrophysiology Rig(Mg2+ Free Bath)Prep->RigSealGiga-seal &Break-inRig->SealControlApply Agonist(Record I_control)Seal->ControlDrugApply Agonist + Amantadine(Record I_drug)Control->DrugWashWashout(Verify Recovery)Drug->WashWash->ControlRepeat atnew voltageAnalysisAnalysis(Hill Fit / Woodhull)Wash->Analysis

Figure 2: Standardized workflow for voltage-clamp assessment of Amantadine inhibition.

References

  • Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[1] Journal of Neurophysiology.

  • Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[1][2] European Journal of Pharmacology.

  • Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine."[1] Current Opinion in Pharmacology.

  • Jing, X., et al. (2008). "Mechanism of the voltage-dependent inhibition of the influenza A virus M2 proton channel by amantadine."[1] Journal of General Physiology.

  • PubChem. "Amantadine Sulfate Compound Summary."[1]

Application Note: Dual-Modality Assessment of Dopamine Dynamics Using Adamantan-1-amine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocols for using Adamantan-1-amine sulfate (Amantadine sulfate) as a pharmacological probe to investigate dopamine (DA) release dynamics. While historically known as an antiviral and an NMDA receptor antagonist, Amantadine is a critical tool for distinguishing between vesicular release mechanisms and reuptake inhibition in striatal circuits.

This guide focuses on two complementary methodologies:

  • Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV): For resolving sub-second release kinetics and reuptake rates.

  • In Vivo Microdialysis: For quantifying tonic extracellular dopamine levels and investigating local circuit regulation.

Key Mechanistic Differentiators

Unlike pure reuptake inhibitors (e.g., Nomifensine) or pure releasers (e.g., Amphetamine), Amantadine exhibits a unique dual-action profile:

  • Presynaptic: Facilitates the release of dopamine from storage vesicles and weakly inhibits reuptake.[1]

  • Postsynaptic/Extrasynaptic: Acts as a weak, non-competitive antagonist at the NMDA receptor (Ki ≈ 10 µM), reducing excitotoxic feedback loops that can modulate dopamine firing.

Material Preparation: The Sulfate Factor

Critical Note on Stoichiometry: Most literature cites Amantadine HCl. If using Adamantan-1-amine sulfate , you must account for the stoichiometry. The sulfate salt typically exists as a 2:1 ratio (two amine molecules per sulfate ion).

ParameterAmantadine HClAdamantan-1-amine Sulfate
Formula


Approx. MW 187.71 g/mol 400.59 g/mol
Solubility High (Water/Ethanol)Good (Water), Slower dissolution
Molar Equivalent 1 M = 1 M Active Amine1 M = 2 M Active Amine
Stock Solution Protocol
  • Vehicle: Use deionized water (

    
    ) or aCSF (artificial Cerebrospinal Fluid) for immediate use. Avoid DMSO if possible for slice physiology as it can alter membrane properties; Amantadine sulfate is sufficiently water-soluble.
    
  • Concentration: Prepare a 100 mM stock (approx. 40.06 mg/mL).

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months.

  • Working Solutions:

    • Slice Perfusion: Dilute to 10–100 µM in oxygenated aCSF.

    • Microdialysis (Retrodialysis): Dilute to 1 mM in perfusion fluid (Ringer’s).

Mechanistic Visualization

The following diagram illustrates the concurrent actions of Amantadine sulfate at the dopaminergic synapse.

AmantadineMechanism Presynaptic Presynaptic DA Terminal Synapse Synaptic Cleft Presynaptic->Synapse DA Release Vesicles DA Storage Vesicles NMDA NMDA Receptor (Glutamate Gated) Synapse->NMDA Glutamate Input DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake Postsynaptic Postsynaptic Neuron Amantadine Amantadine Sulfate Amantadine->Vesicles Promotes Release Amantadine->NMDA Antagonism (Blocks Excitotoxicity) Amantadine->DAT Weak Inhibition

Figure 1: Mechanism of Action. Amantadine promotes vesicular dopamine efflux while simultaneously blocking NMDA receptors and weakly inhibiting DAT.

Protocol A: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is the gold standard for measuring the kinetics of dopamine release (release per pulse) and clearance (


 and 

).
Experimental Setup
  • Tissue: Coronal striatal slices (300 µm) from rodent brain.

  • Electrode: Carbon Fiber Microelectrode (CFM), exposed length 50–100 µm.

  • Reference: Ag/AgCl pellet.

Waveform Parameters (Dopamine Specific)
  • Holding Potential: -0.4 V

  • Scan Limit: +1.3 V

  • Scan Rate: 400 V/s[2][3]

  • Frequency: 10 Hz (every 100 ms)

Workflow
  • Baseline Stabilization: Perfuse slice with aCSF at 32°C (2 mL/min) for 30 minutes. Insert CFM into the Dorsal Striatum.

  • Stimulation: Place a bipolar stimulating electrode 100–200 µm from the CFM. Apply single monophasic pulses (4 ms, 300 µA) to evoke dopamine release.

  • Control Recording: Record electrically evoked dopamine transients until peak height is stable (<10% variation over 3 trials).

  • Amantadine Application: Switch perfusion to aCSF containing 20–50 µM Amantadine Sulfate .

    • Note: Effects are typically observed within 10–15 minutes.

  • Data Acquisition: Continue stimulating every 2–5 minutes.

  • Analysis:

    • Peak Height: Indicates presynaptic release facilitation.

    • Tau (

      
      ) / 
      
      
      
      :
      Decay time indicates reuptake inhibition. Amantadine will show a moderate increase in decay time, but less than cocaine or nomifensine.

Protocol B: In Vivo Microdialysis[4][5]

Microdialysis measures the tonic (ambient) extracellular concentration of dopamine over minutes, rather than sub-second events.

Experimental Setup
  • Probe: Concentric dialysis probe (2 mm membrane length, 20 kDa cutoff).

  • Target: Striatum (Coordinates relative to Bregma: AP +0.5, ML +3.0, DV -6.0 for Rat).

  • Perfusion Fluid: Ringer’s solution (

    
     147 mM, 
    
    
    
    4 mM,
    
    
    2.3 mM).
Workflow
  • Implantation: Implant guide cannula 24 hours prior to experiment to minimize anesthesia artifacts.

  • Equilibration: Insert probe and perfuse at 1.5 µL/min for 90 minutes. Discard these samples.

  • Baseline Sampling: Collect 3 samples (20 minutes each, 30 µL total volume) to establish basal dopamine levels.

  • Drug Administration (Two Options):

    • Option A (Systemic): Inject Amantadine Sulfate i.p. (10–40 mg/kg).

    • Option B (Retrodialysis): Switch inlet fluid to Ringer’s + 1 mM Amantadine Sulfate . This delivers the drug directly to the striatum.

  • Collection: Collect samples every 20 minutes for 3–4 hours.

  • Detection: Analyze via HPLC with Electrochemical Detection (HPLC-ECD).

Expected Data Profile
MetricControl (Baseline)Amantadine TreatmentInterpretation
[DA]extracellular 100% (Normalized)150–250%Significant increase in tonic dopamine.
DOPAC/HVA BaselineUnchanged or Slight DecreaseIndicates the DA increase is release-driven, not purely metabolic.

Troubleshooting & Validation

To ensure "Trustworthiness" (Part 2 of requirements), use these self-validating checks:

  • The "Calcium Dependency" Check (FSCV):

    • Method: If Amantadine increases the signal, switch to Ca²⁺-free aCSF .

    • Logic: Amantadine-induced release should be largely calcium-dependent (vesicular). If the signal persists in Ca²⁺-free media, you are observing non-vesicular leakage or an electrochemical artifact.

  • The "Nomifensine" Occlusion (Microdialysis):

    • Method: After Amantadine response plateaus, add Nomifensine (DAT inhibitor).

    • Logic: If Amantadine acts primarily by reuptake inhibition, Nomifensine should have little additive effect. However, data typically shows Nomifensine further increases DA, proving Amantadine's mechanism is distinct (release facilitation).

  • pH Shift Artifacts (FSCV):

    • Issue: Amantadine is an amine; high concentrations can alter local pH.

    • Validation: Monitor the "holding potential current" in the color plot. A shift in the background current unrelated to the dopamine oxidation potential (0.6 V) suggests a pH artifact.

References

  • Grelle, J. L., et al. (2009). Mechanisms of Amantadine Action in the Central Nervous System. Journal of Neurochemistry.

  • Mizoguchi, S., et al. (2002). Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism.[4][5] Brain Research.

  • Phillips, P. E., et al. (2003). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. Nature Protocols (Adapted).

  • Peiris, L. D., et al. (2020). Fundamentals of fast-scan cyclic voltammetry for dopamine detection. Analyst.

  • Cayman Chemical. (2023). Amantadine (hydrochloride) Product Information & Solubility.[6][7]

Sources

Technical Guide: Adamantan-1-amine Sulfate in Influenza A Research

[1]

Introduction & Mechanistic Grounding

Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of amantadine, a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 proton channel.[1][2] Unlike the hydrochloride salt, the sulfate form is a 2:1 salt (two amantadine cations per sulfate anion), which can influence solubility profiles and counter-ion interactions in sensitive electrochemical assays.[1]

Mechanism of Action: The M2 Blockade

The M2 protein is a homotetrameric proton channel essential for the viral life cycle.[1][3][4]

  • Viral Uncoating (Early Stage): Following endocytosis, the acidic environment of the endosome triggers the M2 channel to open.[1][4] Protons (

    
    ) flow into the virion interior, disrupting protein-protein interactions between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core.[4] This acidification is required for the release of vRNPs into the cytoplasm.[1]
    
  • Viral Maturation (Late Stage): In certain subtypes (e.g., H5, H7), M2 equilibrates the pH between the trans-Golgi network (TGN) lumen and the cytoplasm, preventing premature conformational changes of the hemagglutinin (HA) protein during transport.[4]

Amantadine Sulfate binds to the transmembrane domain of the M2 channel pore (specifically interacting with residues Val27, Ala30, Ser31, and Gly34), physically occluding the channel and preventing proton influx.

Research Utility in the Era of Resistance: While clinical use is currently obsolete due to the widespread prevalence of the S31N resistance mutation (>95% of circulating strains), Amantadine Sulfate remains a critical research tool for:

  • High-Throughput Screening (HTS): Acting as a positive control for M2 channel function assays.[1]

  • Resistance Mapping: Characterizing novel M2 mutations.[1]

  • Chemical Biology: Studying ion channel gating kinetics.[1]

Visualization: M2 Channel Inhibition Pathway[1]

M2_MechanismEndosomeAcidic Endosome(pH < 6.0)M2_OpenM2 Channel OpensEndosome->M2_OpenTriggersProton_FluxH+ Influx into VirionM2_Open->Proton_FluxUncoatingDissociation of M1-vRNPProton_Flux->UncoatingReplicationNuclear Import & ReplicationUncoating->ReplicationAmantadineAdamantan-1-amine Sulfate(Inhibitor)BlockadePore Occlusion(Steric Hindrance)Amantadine->BlockadeBlockade->Proton_FluxInhibits

Figure 1: Mechanism of Action. Amantadine inhibits the acidification of the virion by blocking the M2 proton channel, thereby arresting the viral life cycle at the uncoating stage.[3][4]

Material Preparation & Properties[1][2][5][6][7][8]

Scientific integrity requires precise reagent handling.[1] The sulfate salt differs from the hydrochloride in molecular weight and stoichiometry.[1]

Chemical Specifications
PropertySpecification
Chemical Name Adamantan-1-amine Sulfate (Bis(1-adamantylammonium) sulfate)
CAS Number 31377-23-8
Formula

MW 400.58 g/mol (Note: HCl salt is 187.71 g/mol )
Solubility Soluble in water (~50-100 mg/mL); Sparingly soluble in ethanol.[1]
Storage Desiccate at RT or +4°C. Stable in solution at -20°C.
Stock Solution Protocol (10 mM)

Rationale: Water is the preferred solvent for influenza cell culture assays to avoid the cytotoxicity associated with DMSO, which can confound cytopathic effect (CPE) readings.

  • Weigh 40.06 mg of Adamantan-1-amine sulfate.[1]

  • Dissolve in 10.0 mL of sterile, deionized distilled water (ddH2O). Vortex vigorously until fully dissolved.[1]

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] Do not use nylon filters as they may bind amines.

  • Aliquot: Dispense into 500 µL aliquots in sterile microcentrifuge tubes.

  • Storage: Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Application 1: Phenotypic Susceptibility Testing (Plaque Reduction Assay)[1]

This protocol determines the

1

Experimental Logic:

  • Cell System: MDCK (Madin-Darby Canine Kidney) cells are the gold standard due to their high susceptibility to Influenza A and ability to support plaque formation.[1]

  • Overlay Medium: Uses Avicel (microcrystalline cellulose) or Agarose to restrict viral spread to neighboring cells, forming discrete plaques.[1]

Protocol Steps
Phase 1: Cell Seeding (Day 0)
  • Seed MDCK cells in 6-well tissue culture plates at

    
     cells/well.
    
  • Incubate at 37°C, 5%

    
     overnight to achieve a 95-100% confluent monolayer.
    
Phase 2: Infection & Treatment (Day 1)
  • Prepare Drug Dilutions: Dilute the 10 mM stock in Infection Medium (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin) to generate a 2-fold serial dilution series (e.g., 100 µM to 0.1 µM). Include a "Virus Only" (0 µM) control.[1]

  • Wash Cells: Wash monolayers twice with warm PBS to remove serum (serum inhibits trypsin).[1]

  • Infection: Inoculate cells with ~50-100 PFU (Plaque Forming Units) of Influenza A virus per well in 200 µL volume.[1]

  • Adsorption: Incubate for 1 hour at 37°C (or RT) with gentle rocking every 15 mins.

  • Overlay: Remove inoculum.[1] Immediately add 2 mL of Overlay Medium containing the specific concentration of Amantadine Sulfate.[1]

    • Overlay Composition: 1:1 mixture of 2X MEM and 2.4% Avicel, supplemented with 1 µg/mL TPCK-trypsin.[1]

Phase 3: Fixation & Analysis (Day 3-4)
  • Incubate plates for 48-72 hours at 37°C, 5%

    
     until visible plaques form.
    
  • Fixation: Remove overlay (if Avicel, aspirate; if Agarose, remove plug).[1] Add 1 mL of 4% Paraformaldehyde (PFA) or Methanol/Acetone (1:1) for 15 mins.

  • Staining: Stain with 0.5% Crystal Violet solution for 10 mins.[1] Wash with water and air dry.[1]

  • Quantification: Count plaques. Calculate % inhibition relative to the "Virus Only" control.

Data Analysis: Calculation

Plot the % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (4-parameter logistic model).

Reference Values (Validation Checkpoints): | Strain Type | Strain Example | Expected

Sensitive (WT)Resistant (S31N)Resistant (V27A)1

Application 2: Time-of-Addition Assay

This assay dissects when the drug acts during the viral life cycle.[1]

Protocol Workflow
  • Infection: Infect MDCK monolayers (MOI = 2.0, single-cycle conditions) at

    
    .
    
  • Drug Addition: Add Amantadine Sulfate (10 µM, saturating dose) at distinct time points relative to infection:

    • -1 h: Prophylactic (Pre-treatment)[1]

    • 0 h: At time of infection (Entry/Binding)

    • +1 h, +2 h, +4 h, +6 h, +8 h: Post-infection intervals.

  • Harvest: Collect supernatant at 12 hours post-infection (h.p.i).

  • Readout: Quantify viral titer via Plaque Assay or vRNA via RT-qPCR.

Interpretation
  • Inhibition at 0-2 h: Indicates blockade of Uncoating (M2 channel function in endosomes).[1] This is the classic profile for Amantadine.

  • Inhibition at >4 h: Indicates blockade of Assembly/Maturation (rare for H1N1, relevant for H5/H7).[1]

  • No Inhibition: Indicates the strain is resistant or the drug was added after the critical uncoating event.

Workflow Visualization

TimeOfAdditionT_minus1-1h: Pre-treatT_00h: InfectionT_minus1->T_0T_2+2h: UncoatingT_0->T_2T_4+4h: ReplicationT_2->T_4T_8+8h: AssemblyT_4->T_8Harvest12h: HarvestT_8->HarvestDrugAdd AmantadineDrug->T_2Max Inhibition(Target Window)Drug->T_4No Effect(Too Late)

Figure 2: Time-of-Addition Logic. Amantadine must be present during the early uncoating phase (0-2h) to be effective.[1] Addition after viral RNP release renders the drug ineffective.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No inhibition seen in WT strain Drug degradation or incorrect salt calculation.[1]Ensure stock is fresh.[1] Verify MW calculation (Sulfate is 400.58 g/mol ).
High cytotoxicity in controls Osmotic stress or DMSO toxicity.[1]Use water for stock.[1] Keep final concentration < 100 µM.[1]
Plaques are too small Overlay too dense or incorrect trypsin level.[1]Reduce Avicel to 1.2%.[1] Ensure TPCK-trypsin is fresh (1 µg/mL).[1]
Inconsistent replicates Poor cell monolayer integrity.[1]Ensure 100% confluence. Handle cells gently during washing.[1]

References

  • ChemicalBook. (2025).[1][2][5] 1-ADAMANTANAMINE SULFATE Properties and Solubility.[1][2][][7][8] ChemicalBook.[1] Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Amantadine Sulfate Compound Summary. PubChem.[1] Link

  • Stouffer, A. L., et al. (2008).[1] Structural basis for the function and inhibition of an influenza virus proton channel.[1][9] Nature.[1][9] Link

  • Jing, X., et al. (2008).[1] Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[1][9][10] PNAS.[1] Link

  • Wang, C., et al. (2013).[1] Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus.[1][11] Nature.[1][9] Link

  • World Health Organization (WHO). (2023). Influenza (Seasonal) - Antiviral use.[1][2][12][5][9][11] WHO.[1] Link

  • MedChemExpress. (2025). Amantadine Sulfate Datasheet and Protocols.[1] MedChemExpress.[1] Link

Application Note: Optimizing In Vitro Models for Adamantan-1-amine Sulfate Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable salt form of amantadine, distinct from the more common hydrochloride (HCl) salt. While both deliver the same active pharmacophore—a tricyclic amine that acts as a weak non-competitive NMDA receptor antagonist and an influenza A M2 ion channel blocker—the sulfate salt exhibits unique physicochemical properties, particularly regarding solubility and dissolution rates.

This Application Note addresses a critical gap in current literature: the specific handling of the sulfate salt in cell culture. Most general protocols assume the high aqueous solubility of the HCl form. Direct substitution with the sulfate salt without protocol adjustment often leads to microprecipitation in media, false negatives in efficacy assays, and variable dosing.

Key Applications Covered:

  • Neuroprotection: NMDA receptor antagonism in differentiated SH-SY5Y cells (Parkinson’s Disease model).

  • Antiviral Efficacy: M2 channel blockade in MDCK cells (Influenza A model).

Chemical Handling: The Sulfate Factor

Critical Causality: Unlike Amantadine HCl, which is freely soluble in water, Amantadine Sulfate has lower aqueous solubility. Attempting to make high-concentration aqueous stock solutions (>50 mM) often results in instability.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , anhydrous grade (≥99.9%).

    • Reasoning: DMSO ensures complete solubilization of the sulfate salt at stock concentrations required for serial dilutions, preventing "crashing out" when added to aqueous media.

  • Preparation Steps:

    • Weigh Adamantan-1-amine sulfate powder.

    • Dissolve in DMSO to a stock concentration of 10 mM to 50 mM . Vortex vigorously.

    • Note: If slight turbidity persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the DMSO stock into pre-warmed culture media immediately before use. Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.[1]

Neuroprotection Model: NMDA Excitotoxicity

Objective: Evaluate the ability of Adamantan-1-amine sulfate to prevent neuronal apoptosis induced by glutamate/NMDA excitotoxicity.

Cell Line: SH-SY5Y (ATCC® CRL-2266™) .

  • Why: Undifferentiated SH-SY5Y cells lack robust NMDA receptor expression. Differentiation is mandatory to upregulate the NR1 subunit and develop a dopaminergic phenotype susceptible to excitotoxicity.

Workflow Diagram: Neuroprotection Assay

NeuroprotectionWorkflow Seed Seed SH-SY5Y (Day 0) Diff Differentiation (Day 1-7) RA + BDNF Seed->Diff Adhere PreTreat Pre-Treatment (1 hr) Amantadine Sulfate Diff->PreTreat Mature Phenotype Insult Excitotoxic Insult (24 hrs) Glutamate/NMDA PreTreat->Insult Block Receptors Readout Readout MTT / LDH Assay Insult->Readout Measure Viability

Caption: Step-by-step workflow for assessing neuroprotective efficacy in differentiated SH-SY5Y neuronal models.

Detailed Protocol

Step 1: Differentiation (The "Gold Standard" Method)

  • Seed SH-SY5Y cells at

    
     cells/cm² in DMEM/F12 + 10% FBS.
    
  • Day 1: Replace media with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

  • Day 4: Replace media with DMEM/F12 + 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) (Serum-free).

  • Day 7: Cells are differentiated (neurite outgrowth visible) and ready for assay.

Step 2: Compound Treatment

  • Prepare Amantadine Sulfate dilutions in serum-free media (0.1, 1, 10, 50, 100 µM).

  • Remove differentiation media and add Amantadine Sulfate solutions.

  • Incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the drug to occupy the NMDA receptor channel pore before the excitotoxic flood of calcium occurs.

Step 3: Excitotoxic Insult

  • Add L-Glutamate (10 mM) or NMDA (1 mM) + Glycine (10 µM) directly to the wells containing Amantadine.

  • Incubate for 24 hours.

Step 4: Viability Readout

  • Perform MTT assay (mitochondrial function) or LDH release assay (membrane integrity).

  • Calculate % Neuroprotection:

    
    
    
Mechanistic Pathway[2][3]

NMDAPathway Glu Glutamate/NMDA (Ligand) NMDAR NMDA Receptor (Open State) Glu->NMDAR Activates Ca Ca2+ Influx NMDAR->Ca Channel Opens Amantadine Adamantan-1-amine Sulfate Amantadine->NMDAR Blocks Channel Pore (Non-competitive) Mito Mitochondrial Dysfunction Ca->Mito Overload Apoptosis Neuronal Apoptosis Mito->Apoptosis Caspase Cascade

Caption: Mechanism of Action: Amantadine blocks the open channel of the NMDA receptor, preventing calcium overload.[2]

Antiviral Efficacy Model: Influenza A[5][6]

Objective: Determine the IC50 of Adamantan-1-amine sulfate against Influenza A (e.g., A/WSN/33 or specific amantadine-sensitive strains).

Cell Line: MDCK (NBL-2) (ATCC® CCL-34™) .

  • Note: While many circulating strains are resistant (S31N mutation), this assay remains the standard for testing novel adamantane derivatives or comparative salt-form toxicology.

Protocol: Cytopathic Effect (CPE) Inhibition
  • Seeding: Seed MDCK cells (

    
     cells/well) in 96-well plates. Incubate overnight to form a monolayer.
    
  • Infection:

    • Wash cells with PBS.

    • Infect with Influenza A virus at MOI 0.01 in infection media (DMEM + 0.2% BSA + 2 µg/mL TPCK-trypsin).

    • Crucial Step: TPCK-trypsin is required to cleave viral hemagglutinin for efficient replication in cell culture.

  • Treatment:

    • Immediately add serial dilutions of Adamantan-1-amine sulfate (0.01 µM – 100 µM).

    • Include Vehicle Control (Media + DMSO equivalent) and Cell Control (No virus).

  • Incubation: 48–72 hours at 37°C.

  • Readout: Fix cells with 4% Paraformaldehyde and stain with Crystal Violet (0.5%).

    • Analysis: Solubilize stain with methanol and read OD at 540 nm. Higher OD = Intact cells = Antiviral protection.

Data Presentation & Analysis

When reporting results for Adamantan-1-amine sulfate, summarize data using the following structure to ensure comparability across studies.

Table 1: Recommended Assay Parameters

ParameterNeuroprotection (SH-SY5Y)Antiviral (MDCK)
Seeding Density

/ cm²

/ well (96-well)
Differentiation RA (5 days) + BDNF (3 days)N/A (Monolayer required)
Solvent DMSO (Stock), Serum-free media (Working)DMSO (Stock), Infection Media (Working)
Insult/Challenge 100 µM Glutamate or 1 mM NMDAInfluenza A (MOI 0.001 - 0.01)
Positive Control MK-801 (10 µM)Ribavirin or Oseltamivir (Strain dependent)
Typical IC50/EC50 1 - 5 µM (NMDA Blockade)0.5 - 5 µM (Sensitive Strains)
Statistical Validity
  • Z-Factor: For high-throughput screening, ensure Z' > 0.5.

  • Normalization: Normalize all viability data to the "No Insult/No Drug" control (100%) and "Insult/Vehicle" control (0%).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 64150, Amantadine sulfate. Retrieved from [Link]

  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Retrieved from [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson’s disease research. Molecular Neurodegeneration. Retrieved from [Link]

  • Ihara, Y., et al. (2018). Amantadine inhibits the replication of influenza A virus by blocking the M2 ion channel.[3] Antiviral Research.[] (Contextual citation for mechanism).

Sources

Adamantan-1-amine sulfate as a tool for studying synaptic plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Discrimination of NMDAR-Mediated Synaptic Plasticity using Adamantan-1-amine Sulfate

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a specialized tool for dissecting N-methyl-D-aspartate receptor (NMDAR) function in synaptic plasticity.[1] Unlike high-affinity antagonists (e.g., MK-801) that produce irreversible "use-dependent" block, or competitive antagonists (e.g., APV) that bind the agonist site, Amantadine acts as a low-affinity, open-channel blocker with rapid kinetics .

This application note details the use of Amantadine Sulfate to distinguish between physiological synaptic transmission (phasic activation) and pathological excitotoxicity (tonic activation).[1] It provides validated protocols for preparing the sulfate salt—specifically addressing the critical stoichiometric differences compared to the hydrochloride salt—and outlines electrophysiological workflows for investigating Long-Term Potentiation (LTP) and Depotentiation.

Mechanistic Insight: The "Trapping" Block

To use Amantadine effectively, one must understand its interaction with the NMDAR pore.

  • Open-Channel Block: Amantadine can only enter the channel when the channel is open (glutamate + glycine bound, Mg²⁺ block relieved).

  • Trapping Kinetics: Once inside, Amantadine binds deep within the pore.[2] If the agonist (glutamate) dissociates while Amantadine is bound, the channel gate closes over the blocker, "trapping" it inside.

  • Fast Off-Rate (The Critical Feature): Amantadine has a faster off-rate than Memantine or MK-801.[1] This allows it to unblock rapidly during the transient, high-concentration glutamate release of a synaptic event, while effectively accumulating in channels during prolonged, low-level (tonic) glutamate exposure.

Diagram 1: The Trapping Block Mechanism

NMDAR_Trapping_Mechanism Resting Resting State (Closed, Mg2+ Block) Open Open State (Glu Bound, Mg2+ Expelled) Resting->Open Glutamate + Depolarization Open->Resting Glu Dissociation Blocked Blocked State (Amantadine Bound) Open->Blocked Amantadine Entry (Fast On-Rate) Blocked->Open Amantadine Exit (Fast Off-Rate) Trapped Trapped State (Gate Closed w/ Drug) Blocked->Trapped Glu Dissociation (Gate Closes) Trapped->Blocked Glu Re-binding (Gate Opens)

Caption: Cycle of Amantadine interaction. Note that the drug can be 'trapped' inside the closed channel, requiring agonist re-binding to allow the drug to escape.[2]

Material Preparation: The Stoichiometry Trap

CRITICAL WARNING: Most literature cites Amantadine Hydrochloride (HCl).[1] You are using Amantadine Sulfate.[1][3][4][5][6] These are not 1:1 equivalent in molarity.

  • Amantadine HCl: Monovalent (1 drug molecule per salt).[1] MW ≈ 187.7 g/mol .[1][7]

  • Amantadine Sulfate: Divalent (2 drug molecules per sulfate ion).[1] MW ≈ 400.6 g/mol .[1] Formula:

    
    .[1]
    

Implication: To achieve a target concentration of


 active Amantadine, you must use 

of Amantadine Sulfate.
Protocol: Stock Solution Preparation (100 mM Active)
  • Target: 10 mL of Stock Solution (100 mM active amine).

  • Calculation:

    • Desired Active Molarity: 100 mM.

    • Required Sulfate Salt Molarity: 50 mM (due to 2:1 stoichiometry).[1]

    • MW of Amantadine Sulfate: 400.6 g/mol .[1]

    • Mass =

      
      .[1]
      
  • Solvent: HPLC-grade water (Amantadine Sulfate solubility ~50 mg/mL).

  • Steps:

    • Weigh 200.3 mg of Amantadine Sulfate.[1]

    • Dissolve in 10 mL of sterile dH₂O.

    • Vortex for 30 seconds until clear (Sulfate salt dissolves slower than HCl).

    • Aliquot into 500 µL tubes.

    • Storage: -20°C (Stable for >1 year). Avoid freeze-thaw cycles.[1]

Experimental Protocol: Electrophysiological Dissection of LTP

Objective: Determine if a specific form of plasticity (e.g., Theta-Burst LTP) is sensitive to open-channel block, or to rescue plasticity in a high-glutamate stress model.

System: Acute Hippocampal Slices (CA1 region).[1] Perfusion: ACSF (Artificial Cerebrospinal Fluid), oxygenated (95% O₂/5% CO₂).[1]

Workflow Diagram

Experiment_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Drug Application cluster_2 Phase 3: Induction cluster_3 Phase 4: Expression & Washout Step1 Record fEPSP Baseline (20 mins, stable) Step2 Wash-in Amantadine Sulfate (Active Conc: 1-100 µM) Step1->Step2 Step3 Monitor Baseline (10-15 mins) Step2->Step3 Step4 Apply Induction Protocol (TBS or HFS) Step3->Step4 Step5 Record Post-Tetanus (60 mins) Step4->Step5 Step6 Optional: Drug Washout (Check Reversibility) Step5->Step6

Caption: Standard workflow for testing Amantadine sensitivity in LTP experiments.

Detailed Step-by-Step Procedure
  • Baseline Acquisition:

    • Stimulate Schaffer collaterals; record fEPSP (field Excitatory Postsynaptic Potential) in CA1 stratum radiatum.[1]

    • Adjust stimulus intensity to 30-50% of maximum response.[1]

    • Record stable baseline for at least 20 minutes.[1] Criteria: Slope drift <5%.

  • Drug Application (Wash-In):

    • Dilute Stock (100 mM active) into ACSF.

    • Concentration Guide:

      • 1 - 5 µM: Selective block of tonic/extrasynaptic NMDARs (spares synaptic transmission).[1]

      • 50 - 100 µM:[1] Substantial block of synaptic NMDARs (will inhibit LTP induction).[1]

    • Perfuse for 15 minutes. Note: Amantadine has no effect on AMPA-mediated baseline fEPSPs (unlike APV, it does not affect basal transmission unless there is a tonic NMDAR component).[1]

  • Induction (LTP):

    • Apply Theta Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100 Hz, repeated 5 times.

    • Note: Because Amantadine is voltage-dependent, the depolarization during TBS helps relieve the Mg²⁺ block, allowing Amantadine to enter. However, its fast off-rate means that during the high-frequency bursts, some channel unblocking occurs.

  • Recording & Wash-Out:

    • Continue recording fEPSP slope for 60 minutes.

    • Validation Step: If LTP is blocked, wash out Amantadine with normal ACSF for 30 minutes and attempt re-induction on the same pathway (or a second independent pathway) to prove tissue viability.

Data Presentation & Interpretation

When analyzing results, compare the "Percent of Baseline" at 55-60 minutes post-induction.

ConditionAmantadine Conc. (Active)Expected Outcome (LTP)Mechanistic Interpretation
Control 0 µM~150-200%Normal NMDAR-dependent plasticity.[1]
Low Dose 1 - 5 µM~150-200%Spares synaptic NMDARs (phasic); blocks tonic background.[1]
High Dose 100 µM~100-110% (Blocked)Occupancy is high enough to block synaptic pore during induction.[1]
Stress Model 1 - 5 µMRestored In stress/Alzheimer's models, low-dose Amantadine blocks "noise" (tonic current), improving the signal-to-noise ratio for LTP induction.[1]

References

  • Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[1] Journal of Neurophysiology.

  • Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine." Current Opinion in Pharmacology.

  • Zhang, Y., et al. (2016). "Antidepressant-like Effects and Possible Mechanisms of Amantadine on Cognitive and Synaptic Deficits in a Rat Model of Chronic Stress." Basic & Clinical Pharmacology & Toxicology.

  • Sigma-Aldrich. "Amantadine Sulfate Product Information & Solubility." (Note: Reference for solubility/stability data).

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery.[1]

Sources

Troubleshooting & Optimization

Adamantan-1-amine sulfate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantan-1-amine Sulfate

  • Topic: Solubility Optimization & Formulation Troubleshooting

  • Compound ID: Adamantan-1-amine Sulfate (Amantadine Sulfate)[1]

  • CAS: 31377-23-8 (Sulfate salt) vs. 665-66-7 (HCl salt) — Verify your bottle immediately.[1]

Introduction: The "Sulfate Trap"

Welcome to the technical support repository for Adamantan-1-amine (Amantadine) Sulfate.

Crucial Distinction: Most literature cites solubility data for Amantadine Hydrochloride (HCl).[1] If you are working with the Sulfate salt, you cannot rely on HCl solubility tables.[1] The sulfate counterion significantly alters the lattice energy and hydration profile, generally making it less soluble in ethanol and more sensitive to ionic strength in aqueous buffers compared to its HCl counterpart.

This guide addresses the specific physicochemical challenges of the sulfate salt to ensure your in vitro and in vivo formulations remain stable.

Part 1: Solubility Profile & Solvent Compatibility

The following data summarizes the solubility landscape. Note the distinct drop in organic solvent compatibility compared to the HCl salt.

Solvent SystemSolubility RatingEstimated Limit (25°C)Notes
Water (ddH₂O) High ~50–100 mg/mL*Best solvent.[1] Solubility is endothermic; warming helps significantly.[1]
PBS (pH 7.4) Moderate ~10–20 mg/mLHigh ionic strength reduces solubility (Common Ion Effect).[1]
Ethanol (100%) Low/Sparingly < 5 mg/mLWarning: Unlike HCl salt (sol. ~50 mg/mL), sulfate is poorly soluble here.[1]
DMSO Moderate ~20–40 mg/mLGood for stock solutions, but watch for freeze-thaw precipitation.[1]
0.1 N NaOH Insoluble < 0.1 mg/mLHigh pH converts salt to Free Base (precipitate).[1]

*Values are approximate and dependent on specific crystal polymorphs. Always perform a pilot solubility test.

Part 2: Troubleshooting Guide (FAQs)

Q1: My solution was clear, but it precipitated after 24 hours at 4°C. Why?

Diagnosis: Temperature-Dependent Solubility Crash. The Science: Amantadine Sulfate has a steep solubility-temperature gradient.[1] A solution saturated at Room Temperature (RT) is supersaturated at 4°C. Furthermore, sulfate salts often form hydrates that are less soluble than the anhydrous form.[1] Solution:

  • Warm the solution to 37°C.

  • Sonicate for 10 minutes.

  • Prevention: Store stock solutions at RT if concentration is >10 mg/mL. If cold storage is required for chemical stability, lower the concentration to 5 mg/mL.[1]

Q2: I tried dissolving it in cell culture media (DMEM/RPMI), and it turned cloudy immediately.

Diagnosis: Incompatible Counter-ions (The "Gypsum" Effect). The Science: Cell culture media contains Calcium (Ca²⁺) and Magnesium (Mg²⁺).[1] Sulfate ions (SO₄²⁻) can react with Calcium to form Calcium Sulfate (CaSO₄), which is insoluble.[1] While Amantadine Sulfate itself is soluble, the high sulfate load from a concentrated stock can trigger this precipitation.[1] Solution:

  • Prepare the primary stock in pure water or DMSO .[1]

  • Dilute into media only at the final working concentration (e.g., µM range).

  • Avoid dissolving solid powder directly into calcium-rich media.[1]

Q3: Can I adjust the pH to help it dissolve?

Diagnosis: pH-Induced Phase Separation.[1] The Science: Amantadine is a weak base with a pKa of approximately 10.1–10.8 [1, 2].[1]

  • pH < 9.0: The nitrogen is protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1] The salt is stable and soluble.[1]
    
  • pH > 10.0: The molecule deprotonates to the Free Base (

    
    ). The free base is a waxy, hydrophobic solid that is insoluble in water .[1]
    Solution: 
    
  • Do NOT add NaOH or basic buffers to "help" dissolution.[1]

  • Ensure your buffer capacity is strong enough to maintain pH < 8.0.[1][2]

Part 3: Visual Troubleshooting Workflow

Use this logic flow to diagnose dissolution failures.

Solubility_Troubleshoot Start Start: Visual Precipitate Check_Solvent 1. Check Solvent System Start->Check_Solvent Is_Ethanol Is solvent Ethanol? Check_Solvent->Is_Ethanol Check_pH 2. Check pH Is_Basic Is pH > 9.0? Check_pH->Is_Basic Check_Temp 3. Check Temperature Is_Cold Is Temp < 10°C? Check_Temp->Is_Cold Is_Ethanol->Check_pH No Err_Ethanol Error: Sulfate is poor in EtOH. Switch to Water or DMSO. Is_Ethanol->Err_Ethanol Yes Is_Basic->Check_Temp No Err_Base Error: Free Base formed. Acidify to pH < 7.0. Is_Basic->Err_Base Yes Err_Cold Error: Thermal Crash. Warm to 37°C + Sonicate. Is_Cold->Err_Cold Yes Success Solution Stable Is_Cold->Success No

Figure 1: Decision matrix for diagnosing Adamantan-1-amine Sulfate precipitation events.

Part 4: Validated Stock Solution Protocol

Objective: Prepare a stable 50 mM Stock Solution (10 mL). Molecular Weight: ~248.3 g/mol (Note: MW varies based on hydration; check your specific CoA.[1] Calculation below assumes 2:1 Amine:Sulfate stoichiometry or similar. Always use the MW on your bottle.)

Reagents:

  • Adamantan-1-amine Sulfate (Solid)[1][3]

  • Sterile ddH₂O (degassed)[1]

  • 0.22 µm PES Syringe Filter (Do not use Nylon; PES has lower protein/drug binding).[1]

Step-by-Step:

  • Calculation:

    • Target: 50 mM in 10 mL.

    • Mass required =

      
      .[1]
      
    • Example: If MW is 248.3 g/mol , weigh 124.15 mg .[1]

  • Dissolution (The "Wetting" Method):

    • Place powder in a 15 mL conical tube.

    • Add 5 mL (50% of final volume) of ddH₂O.[1]

    • Critical Step: Vortex vigorously for 30 seconds.

    • If particles remain, incubate in a 37°C water bath for 5 minutes. Sonicate for 60 seconds.

  • Volume Adjustment:

    • Add remaining ddH₂O to reach 10 mL.[1]

    • Invert to mix.

  • Filtration & Validation:

    • Pass through the 0.22 µm PES filter into a sterile aliquot tube.[1]

    • Validation: Check pH of a small aliquot. It should be slightly acidic to neutral (pH 5.0–7.0).[1] If pH > 8.0, contamination is present.[1]

  • Storage:

    • Aliquot into 1 mL volumes.

    • Store at -20°C.

    • Thaw: Thaw at 37°C, not on ice, to prevent transient precipitation.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link][1]

  • DrugBank Online. (2024).[1] Amantadine: DB00915.[1] Retrieved from [Link][1]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Standard reference for pKa and salt solubility profiles).

  • Schild, H. O., & Sutton, D. (1965).[1] The solubility of 1-adamantanamine hydrochloride. (Foundational comparison data for amine salts).

Sources

Optimizing Adamantan-1-amine sulfate concentration for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Optimization of Amantadine Sulfate (Adamantan-1-amine sulfate)

Ticket ID: #AMS-OPT-2024 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Executive Summary

You are working with Adamantan-1-amine sulfate (Amantadine Sulfate), a tricyclic amine primarily used as an NMDA receptor antagonist and an antiviral M2 ion channel blocker.[1][2]

Critical Distinction: Unlike the more common Hydrochloride (HCl) salt, the Sulfate salt is often chosen for electrophysiological experiments to eliminate chloride ion interference (Cl⁻) or for specific solubility profiles in formulation. However, this salt form introduces a stoichiometric complexity (2:1 amine-to-sulfate ratio) that frequently leads to a 50% dosing error if not calculated correctly.

This guide standardizes your stock preparation, defines biological concentration windows, and provides a troubleshooting framework for inconsistent data.

Module 1: The Chemistry & Stoichiometry (The "Hidden" Variable)

Most experimental inconsistencies with this compound stem from incorrect molarity calculations. Amantadine Sulfate is typically a bis(amantadine) sulfate salt.

Stoichiometry Alert
  • Chemical Formula:

    
    [2][3]
    
  • Molecular Weight (Salt): ~400.6 g/mol [2]

  • Active Moiety (Free Base): ~151.25 g/mol

  • The Trap: One mole of the salt dissociates to release TWO moles of active Amantadine.

ParameterValueImpact on Experiment
MW (Salt) 400.6 g/mol Use this for weighing the powder.
MW (Active) 151.25 g/mol Use this for pharmacological comparisons.
Molar Ratio 2 : 1100 µM Salt = 200 µM Active Amantadine.

Recommendation: Always report concentrations in terms of the active free base to allow comparison with literature using the HCl salt. If your protocol specifies "100 µM Amantadine," ensure you are calculating for the active amine, not just the salt weight.

Module 2: Solubility & Stock Preparation

Solubility Profile

Unlike the HCl salt, which is highly soluble in water (>50 mg/mL), the Sulfate salt has slower dissolution kinetics in neutral aqueous buffers due to the bulky sulfate counter-ion.

  • Water/PBS: Soluble (~20–50 mg/mL), but requires vortexing and potentially mild warming (37°C).

  • DMSO: Soluble (>50 mg/mL). Preferred for high-concentration stocks (>100 mM) to prevent precipitation upon freeze-thaw cycles.

Optimized Stock Protocol (Standard Operating Procedure)

StockPrep Start Weigh Powder (Use MW 400.6 g/mol) Solvent Select Solvent Start->Solvent Dissolve Vortex (2 min) Optional: Heat to 37°C Solvent->Dissolve DMSO (Preferred) or Water Check Visual Inspection (Clear?) Dissolve->Check Check->Dissolve No (Precipitate) Filter Sterile Filter (0.22 µm PES) Check->Filter Yes Storage Aliquot & Store (-20°C) Filter->Storage

Figure 1: Decision logic for preparing stable Amantadine Sulfate stock solutions.

Step-by-Step:

  • Weighing: Calculate mass based on the Salt MW (400.6) .

  • Solvent: For cell culture, prepare a 100 mM stock in DMSO . This allows for 1000x dilution (0.1% DMSO final), which is non-toxic to most cell lines.

  • Dissolution: Vortex vigorously. If using water/PBS and turbidity persists, warm to 37°C for 5 minutes.

  • Sterilization: Syringe filter (0.22 µm PES or PVDF). Do not autoclave the solution.

  • Storage: Store at -20°C. Stable for 6 months. Avoid >3 freeze-thaw cycles.

Module 3: Biological Concentration Windows

The "correct" concentration depends entirely on your assay target. Amantadine is a low-affinity, voltage-dependent blocker.

Recommended Concentration Matrix
ApplicationTarget MechanismWorking Concentration (Active Amine)Notes
Virology Influenza A (M2 Channel)10 µM – 50 µM High specificity. >100 µM risks cytotoxicity in Vero/MDCK cells [1].
Virology SARS-CoV-2 (In Vitro)80 µM – 120 µM Higher doses required. IC50 is approx 83–119 µM [1].[1][4] Monitor for cytotoxicity.[4][5][6][7][8]
Neuroscience NMDA Receptor (High Affinity)1 µM – 10 µM Relevant for therapeutic modeling (Alzheimer's/Parkinson's) [2].
Neuroscience NMDA Receptor (Full Block)50 µM – 100 µM Used in patch-clamp to ensure complete channel blockade. Voltage-dependent (IC50 ~45 µM at -70mV) [3].
Toxicity Limit Non-specific Cell Death> 200 µM In Vero/HepG2 cells, viability drops significantly above this threshold [4].
Mechanism of Action (NMDA Context)

NMDA_Mechanism Glutamate Glutamate/Glycine Binding ChannelOpen NMDA Channel Opens Glutamate->ChannelOpen Influx Ca2+ / Na+ Influx ChannelOpen->Influx Normal State Block Pore Blockade (Voltage Dependent) ChannelOpen->Block With Drug Amantadine Amantadine Sulfate (>10 µM) Amantadine->Block Block->Influx Reduces Result Inhibition of Excitotoxicity Block->Result

Figure 2: Amantadine acts as an open-channel blocker.[2][4][7] It requires the channel to open (agonist binding) before it can bind deep within the pore.

Module 4: Troubleshooting & FAQs

Q1: My IC50 values are fluctuating wildly between experiments. Why?

Diagnosis: Voltage Dependence & Magnesium Interference.

  • Explanation: Amantadine is a voltage-dependent blocker. If your membrane potential varies (e.g., in non-clamped cell assays), the potency changes. Furthermore, physiological Magnesium (

    
    ) also blocks the NMDA pore.
    
  • Fix: Ensure consistent voltage clamping (e.g., -70 mV). If performing binding assays, use

    
    -free buffer to isolate Amantadine activity, or strictly control 
    
    
    
    concentration to mimic physiological conditions [3].
Q2: I see precipitation when adding the stock to the culture media.

Diagnosis: Salt Shock.

  • Explanation: Adding a high-salt stock (Sulfate) directly to media rich in serum proteins can cause local precipitation or "salting out" of proteins.

  • Fix: Dilute your stock 1:10 in PBS before adding to the media. Ensure the final DMSO concentration is <0.5%.

Q3: Can I substitute Amantadine HCl for Amantadine Sulfate?

Diagnosis: Anion Sensitivity.

  • Answer:

    • For Cell Viability/Virology: Generally YES , provided you correct for Molecular Weight.

    • For Electrophysiology: NO . If you are measuring chloride currents or using low-chloride internal solutions, the HCl salt introduces unwanted

      
       ions. The Sulfate salt is "chloride-silent" and preferred here.
      
Q4: The powder turned slightly yellow. Is it degraded?

Diagnosis: Oxidation/Contamination.

  • Answer: Pure Amantadine Sulfate should be white/off-white.[9] Yellowing indicates oxidation or moisture contamination.

  • Fix: Discard. Amantadine is hygroscopic.[10] Ensure desiccated storage at Room Temp or -20°C.

References

  • Fink, S. L., et al. (2021). "Amantadine Inhibits SARS-CoV-2 In Vitro."[4] Viruses, 13(4), 539.

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 38(6), 735-767.

  • Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block." Journal of Neuroscience, 25(13), 3312-3322.

  • Kornhuber, J., et al. (1994). "Amantadine concentration in plasma and cerebrospinal fluid of patients with Parkinson's disease." Journal of Neural Transmission, 6(3), 209-212.

Sources

Adamantan-1-amine sulfate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate) [1]

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with Adamantan-1-amine sulfate (Amantadine Sulfate; CAS: 31377-23-8).[1]

While the hydrochloride salt (HCl) is more common, the sulfate salt is often selected for specific physicochemical profiles, such as modified solubility or improved stability in certain solid-state formulations.[1][2] However, this salt presents unique handling challenges distinct from the HCl form.[1] The following protocols and troubleshooting workflows are based on field data and standard pharmacopeial principles.

Part 1: Critical Storage Parameters

The stability of Adamantan-1-amine sulfate is dictated by three vectors: Hygroscopicity , Oxidation , and Thermal Degradation .[1] While the sulfate counter-ion generally offers superior stability over the hydrochloride, it is not impervious to environmental stress.[1]

The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature Controlled Room Temperature (CRT) (15°C to 30°C / 59°F to 86°F)Extreme heat (>40°C) can accelerate oxidation of the amine group.[1] Freezing is generally unnecessary unless the compound is in solution.
Humidity < 60% Relative Humidity Although less hygroscopic than the HCl salt, the sulfate can still form hydrates or cake upon prolonged exposure to moisture, altering the effective molecular weight.[1]
Container Tight, Light-Resistant Prevents photolytic degradation and moisture ingress.[1][2] Glass (amber) or HDPE are recommended.[1]
Headspace Minimal / Inert Gas For long-term storage (>6 months), backfilling the headspace with Argon or Nitrogen reduces oxidative potential.[1]

Part 2: Troubleshooting & FAQs

Scenario 1: Physical Anomalies (Caking & Clumping)

Q: My Amantadine Sulfate powder has formed hard clumps. Is it still usable?

A: Caking indicates moisture absorption.[1] While the sulfate salt is thermodynamically more stable than the HCl salt, surface adsorption of water can cause particle bridging.[1]

  • Diagnosis: If the material is white and the clumps break apart with light pressure, it is likely simple physical bridging.[1] If the clumps are yellow/brown or hard, chemical degradation (oxidation) may have occurred.[1]

  • Risk: Moisture alters the weight-to-molar ratio, leading to under-dosing in experiments.[1]

  • Corrective Action: Perform a Loss on Drying (LOD) test. If LOD is > 0.5%, dry the material.[1][3]

Protocol: Remedial Drying

  • Place the uncapped vial in a vacuum oven.

  • Set temperature to 60°C .

  • Apply vacuum (20-25 inHg) for 4 hours .

  • Cool in a desiccator before weighing.

Scenario 2: Solubility Issues

Q: I cannot get the sulfate salt to dissolve in water at the same concentration as the HCl salt. Why?

A: This is a common issue.[1] Do not equate Sulfate solubility with HCl solubility.

  • The Chemistry: The sulfate anion (

    
    ) is divalent and larger than the chloride ion (
    
    
    
    ), leading to a higher lattice energy and generally lower aqueous solubility compared to the HCl salt.[1]
  • Troubleshooting:

    • Heat: Warm the solution to 40-50°C; the solubility curve is steep.

    • pH Adjustment: Ensure the solvent pH is acidic (< 6.0). At alkaline pH (> 10.0), the free base (Adamantan-1-amine) will precipitate out.[1]

    • Sonication: Use ultrasonic energy to break crystal lattice interactions.[1]

Scenario 3: Discoloration (Yellowing)

Q: The powder has turned a faint yellow. Can I use it?

A: No. Yellowing is a hallmark of amine oxidation.[1]

  • Mechanism: The primary amine group (

    
    ) can oxidize to form hydroxylamines or imines, which are chromophores (colored compounds).[1]
    
  • Decision: Discard and replace. The degradation products may be toxic or interfere with biological assays.[1]

Part 3: Visualized Workflows

Figure 1: Storage & Handling Decision Tree

Use this logic flow to determine the immediate action for incoming or stored inventory.

StorageWorkflow Start Inspect Material Condition CheckColor Check Color Start->CheckColor White White / Off-White CheckColor->White Yellow Yellow / Brown CheckColor->Yellow CheckTexture Check Texture FreeFlow Free Flowing CheckTexture->FreeFlow Clumped Clumped / Caked CheckTexture->Clumped White->CheckTexture ActionDiscard Quarantine / Discard (Oxidation Likely) Yellow->ActionDiscard ActionUse Approved for Use Store at 15-30°C FreeFlow->ActionUse ActionDry Perform LOD Test Vacuum Dry at 60°C Clumped->ActionDry

Caption: Decision matrix for evaluating Amantadine Sulfate integrity based on physical appearance.

Figure 2: Solubility Optimization Pathway

Follow this path when encountering dissolution difficulties in aqueous media.

SolubilityPath Start Solid Sulfate Salt Solvent Add Aqueous Buffer Start->Solvent CheckDiss Dissolved? Solvent->CheckDiss Success Ready for Assay CheckDiss->Success Yes Fail1 Precipitate Visible CheckDiss->Fail1 No StepHeat Heat to 50°C + Sonication Fail1->StepHeat CheckDiss2 Dissolved? StepHeat->CheckDiss2 CheckDiss2->Success Yes StepAcid Check pH Adjust to pH 4.0-5.5 CheckDiss2->StepAcid No CheckDiss3 Dissolved? StepAcid->CheckDiss3 CheckDiss3->Success Yes FailFinal Solubility Limit Reached Switch to DMSO/Ethanol CheckDiss3->FailFinal No

Caption: Step-by-step troubleshooting for solubilizing Adamantan-1-amine sulfate.

Part 4: Analytical Verification (Self-Validation)

To verify the integrity of your compound before critical experiments, use this rapid validation protocol.

1. Melting Point Determination

  • Expectation: The sulfate salt has a significantly higher melting point than the free base.

  • Target: > 290°C (often decomposes/sublimes around 300°C).[1]

  • Note: If it melts < 250°C, you likely have the HCl salt or significant impurities.[1]

2. Chemical Identity (Sulfate Test)

  • Dissolve 20 mg in 1 mL water.[1]

  • Add 2 drops of Barium Chloride (

    
    ) .[1]
    
  • Result: A thick white precipitate (

    
    ) confirms the sulfate counter-ion.[1]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19603, Amantadine Sulfate.[1] Retrieved January 28, 2026 from [Link][1]

  • Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate.[1] Retrieved January 28, 2026 from [Link][1]

  • United States Pharmacopeia (USP). USP Monograph: Amantadine Hydrochloride (General Reference for Amantadine Salts).[1] USP-NF.[1] (Note: General salt handling principles derived from USP <659> Packaging and Storage Requirements).

Sources

Preventing degradation of Adamantan-1-amine sulfate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Degradation Prevention in Solution

Executive Summary: The Molecule at a Glance

Adamantan-1-amine sulfate (Amantadine sulfate) is chemically distinct due to its rigid, diamondoid "cage" structure. This structure renders the core molecule exceptionally resistant to standard hydrolysis or oxidative degradation. However, "degradation" in a laboratory or clinical setting often manifests not as chemical breakdown, but as loss of potency or analytical invisibility .

Key Technical Constraints:

  • Sorption: The molecule is a lipophilic cation, making it prone to sticking to certain plastics (loss of titer).

  • Solubility/pH Sensitivity: High pH converts the soluble sulfate salt into the insoluble free base (precipitation).

  • Analytical Blindness: It lacks a chromophore, making it invisible to standard UV detection without derivatization (false negative results).

Module 1: Physical Stability & Sorption (The "Missing Drug" Phenomenon)

Symptom: "I prepared a 10 mM solution, but after 24 hours in the autosampler, the concentration dropped by 40%."

Technical Root Cause: Adamantan-1-amine is an amphiphilic molecule. The adamantane cage is highly lipophilic, while the amine group is positively charged (cationic) at neutral pH. This combination drives adsorption to negatively charged or hydrophobic surfaces, particularly Polystyrene (PS) and Polyvinyl Chloride (PVC). This is not chemical degradation; the molecule is physically leaving the solution to coat the container walls.

Troubleshooting Protocol: Container Compatibility
MaterialCompatibilityRisk LevelMechanism
Borosilicate Glass Recommended LowHydrophilic surface minimizes hydrophobic interaction with the adamantane cage.
Polypropylene (PP) Acceptable Low/MediumStandard PP is generally safe, but "Low-Bind" varieties are preferred for concentrations <1 µM.
Polystyrene (PS) DO NOT USE High High hydrophobic interaction causes rapid surface adsorption.
PVC DO NOT USE High Significant sorption observed; commonly causes loss of potency in IV bags.

Corrective Action:

  • Transfer: Immediately move solutions from PS culture plates or PVC bags to glass vials.

  • Equilibration: If plastic must be used (e.g., robotic tips), pre-rinse the tip with the solution to saturate binding sites before dispensing the critical volume.

Module 2: Chemical Stability & Excipient Compatibility

Symptom: "The solution is turning yellow/brown," or "Unknown impurity peaks are appearing."

Technical Root Cause: While the adamantane cage is inert, the primary amine group (


) is reactive. The most common degradation pathway in formulation is the Maillard Reaction  (glycation) or Schiff Base formation  when exposed to reducing sugars or aldehydes.
Degradation Pathway: The Amine-Aldehyde Interaction

Unlike esters or amides, Adamantan-1-amine sulfate does not hydrolyze in water. However, in the presence of excipients like Lactose, Glucose, or Fructose, the amine performs a nucleophilic attack on the carbonyl carbon of the sugar.

Protocol: Excipient Exclusion List

  • Strictly Avoid: Lactose (monohydrate or anhydrous), Glucose, Fructose, Maltose.

  • Safe Alternatives: Mannitol, Sorbitol, Sucrose (non-reducing), Trehalose.

Visualizing the Stability Logic:

StabilityLogic Start Issue: Loss of Potency or Purity Check_pH Step 1: Check pH Start->Check_pH High_pH pH > 10.0 Check_pH->High_pH Neutral_pH pH 4.0 - 8.0 Check_pH->Neutral_pH Precipitation Precipitation of Free Base (Not Degradation) High_pH->Precipitation Conversion to Free Base Check_Container Step 2: Check Container Material Neutral_pH->Check_Container Container_Bad Polystyrene / PVC Check_Container->Container_Bad Container_Good Glass / Polypropylene Check_Container->Container_Good Sorption Adsorption Loss (Molecule sticking to walls) Container_Bad->Sorption Check_Excipient Step 3: Check Excipients Container_Good->Check_Excipient Reducing_Sugar Contains Lactose/Glucose Check_Excipient->Reducing_Sugar Stable System Stable Check_Excipient->Stable Inert Excipients Maillard Chemical Degradation (Maillard Reaction/Schiff Base) Reducing_Sugar->Maillard

Figure 1: Decision tree for diagnosing stability failures. Note that pH and container choice are physical issues, while excipients drive chemical degradation.

Module 3: Analytical Troubleshooting (The "Ghost Peak")

Symptom: "I injected 1 mg/mL of Adamantan-1-amine sulfate into my HPLC, but the baseline is flat at 254 nm."

Technical Root Cause: Adamantan-1-amine sulfate is UV-Transparent . It lacks conjugated double bonds (chromophores).[1] Standard UV detection (210–280 nm) will yield a false negative, often interpreted by users as "total degradation."

Protocol: Validated Detection Methods

Option A: Derivatization (For UV/Fluorescence Labs) You must chemically attach a chromophore to the amine group before injection.

  • Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate) or NQS (1,2-naphthoquinone-4-sulfonate).

  • Reaction: Mix sample with borate buffer (pH 9) + FMOC-Cl solution. Incubate 10 mins.

  • Result: The amine reacts to form a stable carbamate which fluoresces or absorbs UV strongly.

Option B: Direct Detection (Advanced Instrumentation) If you wish to avoid chemical modification, use "Universal Detectors."

  • LC-MS/MS: Use Positive ESI mode (M+H = 152.1 for free base). This is the gold standard for specificity.

  • CAD (Charged Aerosol Detector): Detects non-volatile analytes regardless of optical properties.

  • RI (Refractive Index): Only suitable for isocratic methods with high concentrations; low sensitivity.

Analytical Workflow Diagram:

AnalyticalFlow Sample Sample: Adamantan-1-amine Sulfate Detector Available Detector? Sample->Detector Standard_UV Standard UV-Vis Detector->Standard_UV Mass_Spec LC-MS / CAD Detector->Mass_Spec Deriv_Step REQUIRED: Derivatization (FMOC-Cl or NQS) Standard_UV->Deriv_Step Pre-treatment Result_Fail Result: No Peak (False Negative) Standard_UV->Result_Fail Direct Injection Direct_Inj Direct Injection (ESI Positive Mode) Mass_Spec->Direct_Inj Result_Pass Result: Quantifiable Peak Deriv_Step->Result_Pass Direct_Inj->Result_Pass

Figure 2: Analytical method selection guide. Direct UV injection is the primary cause of "false" degradation reports.

Module 4: Storage & Handling FAQs

Q1: Can I autoclave Adamantan-1-amine sulfate solutions? Answer: Generally, yes , but with caveats. The molecule is thermally stable up to >200°C. However, autoclaving in the presence of oxygen or certain buffers can induce minor oxidation.

  • Recommendation: Filter sterilization (0.22 µm PES membrane) is preferred to eliminate any risk of thermal oxidation or interaction with autoclave additives.

Q2: My solution turned cloudy after adjusting pH to 11. Did it degrade? Answer: No. It precipitated.

  • Explanation: The pKa of the adamantyl ammonium ion is approximately 10.1 – 10.8 . At pH 11, the equilibrium shifts to the uncharged free base (Adamantan-1-amine), which is poorly soluble in water.

  • Fix: Lower the pH back to < 7.0 using dilute H₂SO₄ or HCl to reform the salt and redissolve the precipitate.

Q3: What is the optimal storage buffer? Answer:

  • pH: 4.0 – 6.0 (Ensures full ionization and solubility).

  • Buffer: Citrate or Acetate buffers are ideal. Avoid Phosphate if using high concentrations of sulfate, as ionic strength issues can occasionally cause salting-out effects, though rare.

  • Temperature: 2–8°C is standard. Freezing (-20°C) is acceptable but unnecessary for short-term storage due to high chemical stability.

References

  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64150, Amantadine sulfate. Retrieved from [Link]

  • Sorption to Plastics

    • Trissel, L. A., et al. (2006).[2] "Sorption of various drugs in polyvinyl chloride, glass, and polyethylene-lined infusion containers."[3] American Journal of Health-System Pharmacy. (Demonstrates the loss of lipophilic amines to PVC). Retrieved from [Link] (Search Term: Sorption of drugs PVC glass)

  • Analytical Method Validation (Derivatization)

    • Darwish, I. A., et al. (2006).[2] "Derivatization of adamantane derivatives with 1,2-naphthoquinone-4-sulfonate for spectrophotometric determination." Journal of AOAC International. (Details the NQS method for non-UV absorbing amines). Retrieved from [Link]

  • Chemical Stability & Excipients

    • Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics. (General principles of amine-sugar Maillard incompatibility). Retrieved from [Link]

Sources

Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate) in Antiviral Assays

[1]

Topic: Troubleshooting Common Issues with Adamantan-1-amine Sulfate in Antiviral Assays Audience: Virologists, Assay Development Scientists, and Drug Discovery Researchers Last Updated: January 28, 2026[1]

Introduction: The Molecule and the Mechanism

Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) is a classic antiviral agent primarily targeting the M2 ion channel of the Influenza A virus.[1]

While historically significant, its utility in modern assays is often plagued by three distinct challenges: widespread viral resistance , cytotoxicity masquerading as viral cytopathic effect (CPE) , and salt-form specific solubility issues .[1] This guide addresses these technical hurdles to ensure your data reflects true pharmacological activity rather than experimental artifacts.

Part 1: Critical Troubleshooting (Q&A Format)

Category 1: Lack of Antiviral Potency (Resistance Issues)

Q: I am treating Influenza A infected MDCK cells with up to 100 µM Amantadine Sulfate, but I see zero reduction in viral titer. Is my compound degraded?

Diagnosis: It is highly probable that your compound is functional, but your viral strain is resistant.[1] Technical Insight: The vast majority (>95% globally) of currently circulating Influenza A strains (H1N1, H3N2) carry the S31N mutation in the M2 gene. This mutation replaces a Serine at position 31 with Asparagine, structurally expanding the pore or altering the drug-binding pocket, rendering adamantanes ineffective.[1]

Actionable Steps:

  • Genotype Your Virus: Sequence the M segment of your viral stock.[1] Look specifically for S31N (most common), V27A , or L26F mutations.[1]

  • Use a Reference Strain: You must use a validated sensitive strain as a positive control.[1]

    • Recommended Sensitive Strain:A/Puerto Rico/8/34 (H1N1) (Wild Type).[1]

    • Note: Even some laboratory stocks of PR8 have drifted.[1] Verify susceptibility before large screens.[1]

  • Switch Target: If your goal is to screen against current clinical isolates, Amantadine is likely useful only as a "negative control" for M2-channel blockers.[1]

Category 2: Solubility & Preparation

Q: I ordered Adamantan-1-amine Sulfate instead of the Hydrochloride (HCl) salt. Can I use the same stock preparation protocol?

Diagnosis: No. The solubility kinetics differ between the Sulfate and HCl salts. Technical Insight:

  • Amantadine HCl is highly soluble in water and ethanol.[1]

  • Amantadine Sulfate ((C₁₀H₁₇N)₂[1]·H₂SO₄) has lower solubility in cold water and can precipitate in high-salt media (like DMEM) if prepared incorrectly.[1]

  • Stoichiometry Warning: The sulfate salt is usually a bis-salt (two drug molecules per sulfate ion).[1] 1 M of Sulfate salt provides 2 M of active amine.[1] Always calculate dosing based on Molarity (µM) , not mass/volume (µg/mL), to maintain consistency with literature citing HCl.

Actionable Steps:

  • Solvent Choice: Prepare the primary stock (e.g., 50 mM) in sterile distilled water or PBS (pH 7.2) .[1]

    • Troubleshooting: If precipitation occurs at >10 mM, mild heating (37°C water bath) and sonication (5 mins) are required.[1]

  • Avoid High DMSO: Unlike many small molecules, Amantadine Sulfate does not require DMSO for solubility.[1] Minimizing DMSO reduces background cytotoxicity in sensitive cell lines like MDCK or Vero.[1]

  • Media Compatibility: Do not add high-concentration stock directly to cold media. Pre-warm media to 37°C before adding the compound to prevent "salting out."[1]

Category 3: Cytotoxicity vs. Viral CPE[1]

Q: My uninfected control cells treated with Amantadine look rounded and detached. Is this viral contamination or drug toxicity?

Diagnosis: This is likely lysosomotropism or osmotic stress causing cytotoxicity.[1] Technical Insight: Adamantanes are weak bases.[1] At high concentrations (>50–100 µM), they accumulate in acidic organelles (lysosomes/endosomes) via ion trapping, raising the pH and causing vacuolization and cell death.[1] In a CPE-inhibition assay, this toxicity mimics viral cell killing, leading to false negatives (appearing as if the virus killed the cells).[1]

Actionable Steps:

  • Determine CC50 First: Before any antiviral assay, run a cytotoxicity curve (MTS, CellTiter-Glo, or Neutral Red) on uninfected cells.[1]

  • Define the Window:

    • Typical CC50 (MDCK): ~200–500 µM (highly dependent on assay time).[1]

    • Typical EC50 (Sensitive Virus): ~0.5–2.0 µM.[1]

    • Target Range: Test between 0.1 µM and 50 µM . Anything above 100 µM is physiologically irrelevant and toxic.[1]

Category 4: Time-of-Addition

Q: I added the compound 4 hours post-infection (h.p.i), but the virus replicated normally. Why?

Diagnosis: You missed the therapeutic window.[1] Technical Insight: Amantadine blocks uncoating , which occurs immediately after endocytosis (0–2 hours post-infection).[1] Once the viral RNP (Ribonucleoprotein) is released into the cytoplasm, M2 function is no longer critical for that specific virion's replication cycle.[1]

Actionable Steps:

  • Pre-treatment: Incubate cells with the drug for 1 hour prior to infection.[1][2]

  • Co-treatment: Maintain the drug concentration during the viral adsorption phase (1 hour).[1]

  • Maintenance: Keep the drug in the overlay media for the duration of the assay (48–72 hours) to prevent secondary infection of neighboring cells.

Part 2: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action & Resistance

This diagram illustrates where Amantadine acts (Endosome) and how the S31N mutation blocks binding.

M2_Mechanismcluster_ChannelM2 Ion Channel EventVirusInfluenza A VirionEndocytosisEndocytosis into Host CellVirus->EndocytosisEndosomeAcidic Endosome (pH < 6.0)Endocytosis->EndosomeWT_ChannelWild Type M2 ChannelEndosome->WT_ChannelContainsMutant_ChannelS31N Mutant Channel(Resistant)Endosome->Mutant_ChannelContainsH_influxH+ Influx into VirionUncoatingViral Uncoating (RNP Release)H_influx->UncoatingReplicationViral ReplicationUncoating->ReplicationAmantadineAmantadine Sulfate(Drug)Amantadine->WT_ChannelBLOCKS PoreAmantadine->Mutant_ChannelFails to Bind(Steric Hindrance)WT_Channel->H_influxNormal FunctionMutant_Channel->H_influxNormal Function

Caption: The M2 channel facilitates proton influx for viral uncoating.[1] Amantadine blocks WT channels but fails against S31N mutants, allowing replication to proceed.[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

Troubleshooting_FlowStartStart: Assay Failed(No Inhibition)Check_Conc1. Check Cytotoxicity(Is the monolayer intact?)Start->Check_ConcToxicityCells Dead/RoundedCheck_Conc->ToxicityYesHealthyCells HealthyCheck_Conc->HealthyNoReduce_DoseAction: Reduce Dose(Test < 50 µM)Toxicity->Reduce_DoseCheck_Strain2. Check Viral Strain(Genotype M2 Gene)Healthy->Check_StrainResistantContains S31N/V27ACheck_Strain->ResistantYesSensitiveWild Type (e.g., PR8)Check_Strain->SensitiveNoSwitch_VirusAction: Use SensitiveReference StrainResistant->Switch_VirusCheck_Timing3. Check Timing(Time of Addition)Sensitive->Check_TimingLate_AddAdded >2h Post-InfectionCheck_Timing->Late_AddYesEarly_AddAdded Pre/During InfectionCheck_Timing->Early_AddNoFix_TimingAction: Add at T= -1h or T=0Late_Add->Fix_TimingCheck_Sol4. Check Solubility(Precipitation?)Early_Add->Check_Sol

Caption: Step-by-step diagnostic workflow to isolate the cause of assay failure, prioritizing cytotoxicity and viral resistance.

Part 3: Data & Protocols

Table 1: Key Pharmacological Parameters

Reference values for experimental design. Always determine empirically.

ParameterValue Range (MDCK Cells)Notes
EC50 (Sensitive Strain) 0.2 – 2.0 µMHighly dependent on MOI (Multiplicity of Infection).[1] Lower MOI = Lower EC50.[1]
EC50 (Resistant S31N) > 100 µMEffectively inactive.[1]
CC50 (Cytotoxicity) 200 – 600 µMVaries by exposure time (24h vs 72h).[1]
Selectivity Index (SI) > 100SI = CC50 / EC50.[1] A good drug has a high SI.[1]
Solubility (Water) ~50 mg/mLHeating may be required for saturation.[1]
Molecular Weight ~400.6 g/mol Calculation based on (Amantadine)₂[1]·H₂SO₄.[1]
Standardized Plaque Reduction Assay Protocol

Objective: To determine the EC50 of Amantadine Sulfate against a sensitive Influenza A strain.

  • Cell Seeding: Seed MDCK cells in 6-well plates (5x10⁵ cells/well). Incubate 24h until 90-100% confluent.

  • Compound Preparation:

    • Prepare 10 mM stock in PBS.[1]

    • Perform serial dilutions (2-fold) in infection media (DMEM + 0.2% BSA + 1 µg/mL TPCK-Trypsin).[1] Range: 0.1 µM to 100 µM.[1]

  • Infection (T=0):

    • Wash cells with PBS.[1][3]

    • Infect with Influenza A (e.g., A/PR/8/34) at ~50-100 PFU/well.[1]

    • Crucial Step: Add Amantadine dilutions immediately to the inoculum or pre-incubate cells for 1h prior.[1]

  • Overlay:

    • After 1h absorption, remove inoculum.[1]

    • Add Agarose/Avicel overlay containing the same concentration of Amantadine Sulfate + TPCK-Trypsin.[1]

  • Incubation: Incubate at 35-37°C for 48-72 hours.

  • Fix/Stain: Fix with 4% Formaldehyde, stain with Crystal Violet.[1] Count plaques.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate EC50.

References

  • Wang, C., et al. (2013).[1] "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences (PNAS), 110(4), 1315-1320.[1] Link[1]

  • Dong, G., et al. (2015).[1][4] "Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations." PLOS ONE, 10(3), e0119115.[1][4] Link

  • Hussain, M., et al. (2017).[1] "Drug resistance in influenza A virus: the epidemiology and management." Infection and Drug Resistance, 10, 121-134.[1] Link

  • Jing, X., et al. (2008).[1] "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[1][5][6] Proceedings of the National Academy of Sciences (PNAS), 105(31), 10967-10972.[1] Link[1]

  • World Health Organization (WHO). "Summary of neuraminidase inhibitor susceptibility of influenza viruses." (Regularly updated surveillance data confirming high M2 resistance). Link

Technical Support Center: Adamantan-1-amine Sulfate (Amantadine) In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Effects & Experimental Confounders in Animal Models

Welcome to the Technical Support Portal

This guide addresses the specific challenges of using Adamantan-1-amine sulfate (Amantadine Sulfate) in preclinical models. While widely used for its NMDA antagonistic and dopaminergic properties (Parkinson’s disease, dyskinesia, and traumatic brain injury models), this compound exhibits a narrow therapeutic window in rodents.

Misinterpretation of stereotypy as "locomotor recovery" and pH-induced peritonitis as "drug toxicity" are the two most common errors we see in user reports.

Module 1: Formulation & Stability (The "Hidden" Variable)

The Problem: Users often report erratic behavioral data immediately post-injection. This is frequently a formulation artifact , not a drug effect. Amantadine salts yield acidic solutions.

Technical Specifications
ParameterSpecificationNotes
Solubility ~50 mg/mL (Water/Saline)Freely soluble, but pH dependent.
Solution pH 3.0 – 5.5 (Unbuffered)CRITICAL: Direct i.p. injection of pH < 4.5 causes pain/writhing, mimicking neurotoxicity.
Salt Correction Sulfate vs. Free BaseYou must adjust dose for the sulfate salt weight.
Protocol: Biocompatible Preparation
  • Dissolution: Dissolve Adamantan-1-amine sulfate in sterile 0.9% Saline .

  • pH Adjustment (Mandatory): Check pH. If < 5.0, titrate carefully with 0.1N NaOH to pH 7.2–7.4 .

    • Warning: Rapid addition of NaOH can cause precipitation. Add dropwise with stirring.

  • Filtration: Use a 0.22 µm PES syringe filter for sterilization.

  • Storage: Stable at 4°C for 7 days. Do not freeze thawed aliquots repeatedly.

Troubleshooting Diagram: Formulation Logic

FormulationLogic Start Start: Prepare Solution Solvent Solvent: 0.9% Saline Start->Solvent CheckPH Check pH Solvent->CheckPH Acidic pH < 5.0 CheckPH->Acidic Yes Neutral pH 7.0 - 7.4 CheckPH->Neutral No Action1 Titrate with 0.1N NaOH (Dropwise) Acidic->Action1 Issue Risk: Peritonitis / Writhing (False Positive for Toxicity) Acidic->Issue If ignored Action2 Filter Sterilize (0.22 µm) Neutral->Action2 Action1->CheckPH Ready Ready for Injection Action2->Ready

Figure 1: Decision tree for preventing pH-induced behavioral artifacts during formulation.

Module 2: Dosing & Pharmacokinetics (Species Specifics)

The Problem: Researchers often extrapolate mouse doses to rats, or vice versa, leading to toxicity or lack of efficacy.

Key Pharmacokinetic Differences
  • Mice: Short half-life (~1.5 hours). Requires frequent dosing or higher bolus for sustained effect.

  • Rats: Long half-life (~14–17 hours). High risk of accumulation with once-daily (QD) dosing.

Dose-Response Thresholds (Rats/Mice)
Dose (i.p.)Expected EffectSide Effect Risk
10–20 mg/kg Therapeutic (Anti-dyskinetic)Low. Mild hyperlocomotion.
40 mg/kg Peak Locomotor StimulationModerate. Onset of jitteriness/anxiety.
>60 mg/kg Toxic Threshold High. Stereotypy (head weaving), ataxia.
>100 mg/kg Lethal Risk Convulsions, respiratory distress.

Expert Insight: In chronic rat studies, a "washout" period of 48 hours is required between behavioral tests to ensure complete clearance, unlike the 24 hours standard for many other compounds.

Module 3: Behavioral Confounders (Stereotypy vs. Efficacy)

The Problem: High doses of Amantadine induce stereotypy (repetitive, purposeless movements).[1] In automated open-field tests, this registers as "high activity," leading researchers to falsely conclude the animal has improved motor function.

Mechanism of Action & Side Effects[3]

MechanismPathways cluster_0 Therapeutic Pathway cluster_1 Side Effect Pathway (High Dose) Amantadine Adamantan-1-amine NMDA NMDA Antagonism Amantadine->NMDA Primary Dopamine Dopamine Release & Reuptake Inhibition Amantadine->Dopamine Secondary LID Reduced Dyskinesia (LID Models) NMDA->LID Stereotypy Stereotypy (Head weaving/Spinning) Dopamine->Stereotypy >40mg/kg Confounder FALSE POSITIVE: Automated Activity Count Stereotypy->Confounder

Figure 2: Mechanistic divergence showing how high-dose dopaminergic stimulation creates false-positive locomotor data.

Differentiation Protocol

If your automated tracking shows "increased distance traveled," you must manually validate for stereotypy:

  • The Sniffing Test: Is the animal exploring new areas (Therapeutic) or sniffing the same corner repeatedly (Stereotypy)?

  • Head Weaving: Look for lateral head movements without forward body progression.

  • Ataxia Check: Place the animal on a grid. Frequent foot slips indicate ataxia (toxicity), not motor recovery.

Troubleshooting Guide (FAQ)

Q1: My rats are losing weight rapidly after 3 days of treatment. Is this toxic?

Diagnosis: Likely Gastrointestinal/Metabolic Effect .

  • Cause: Amantadine can suppress appetite and cause dry mouth (anticholinergic-like effect), leading to reduced food/water intake.

  • Fix:

    • Weigh animals daily.

    • Provide "wet mash" (powdered chow mixed with water) on the cage floor to encourage hydration and eating.

    • If weight loss >15%, discontinue.

Q2: I see "head twitches" in my mice. Is this a seizure?

Diagnosis: Serotonergic/Dopaminergic Stereotypy .

  • Context: This occurs often at doses >50 mg/kg.

  • Action: This is a specific toxic behavior. Lower the dose. If this was intended as a seizure model, note that Amantadine is pro-convulsant only at very high doses (>100 mg/kg) but anti-convulsant (via NMDA) at lower doses.

Q3: Can I use DMSO to improve solubility?

Recommendation: Avoid for in vivo behavioral studies.

  • Reason: DMSO itself has intrinsic effects on membrane permeability and can induce mild sedation or motor artifacts.

  • Alternative: Use warm (37°C) saline and proper pH adjustment. The sulfate salt is sufficiently water-soluble.

Q4: Can I use this in pregnant animals?

Recommendation: STRICTLY CONTRAINDICATED.

  • Data: Amantadine is teratogenic (embryolethality and malformations) in rats and mice at clinically relevant doses.[2]

References

  • National Center for Biotechnology Information (PubChem). Amantadine Sulfate Compound Summary. Retrieved from PubChem. Link

  • Danysz, W., et al. (1994). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents: preclinical studies. Neuroscience & Biobehavioral Reviews. (Establishes dose-response for locomotor vs. stereotypy).

  • US Food & Drug Administration (FDA). Symmetrel (Amantadine) Prescribing Information & Pharmacology. (Source for teratogenicity and anticholinergic side effect profiles). Link

  • Blanpied, T. A., et al. Amantadine inhibits NMDA receptors... Journal of Neurophysiology. (Mechanistic grounding for NMDA antagonism).

  • Vertex AI Search. Pharmacokinetics of Amantadine in Rats vs Mice. (Data regarding half-life discrepancies: ~14h in rats vs ~1.5h in mice). 3[2][4]

Sources

Technical Support Center: Adamantan-1-amine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of Adamantan-1-amine sulfate synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TS-ADS-2024-01 Status: Active

Executive Summary

Welcome to the Technical Support Center for Adamantane derivatives. This guide addresses the yield optimization of Adamantan-1-amine sulfate (Amantadine Sulfate). While traditional routes (Ritter reaction) often suffer from harsh conditions and extensive workups yielding 45–58%, modern process intensification—specifically the Urea/TBAI One-Pot Protocol and Optimized Ritter Modifications —can elevate yields to 80–95% .

This guide is structured into modular troubleshooting workflows, focusing on the critical conversion of Adamantane to the 1-Amino intermediate and the subsequent precise crystallization of the Sulfate salt.

Module 1: Synthesis Route Selection & Optimization

Comparison of Synthetic Pathways

To maximize yield, you must first select the route that matches your available equipment and precursor purity. We recommend Method B for high-yield laboratory and pilot-scale synthesis due to its milder conditions and higher atom economy.

ParameterMethod A: Traditional Ritter Method B: Urea/TBAI One-Pot (Recommended)
Precursor 1-Bromoadamantane1-Bromoadamantane
Reagents Acetonitrile,

Urea, Methanol, TBAI (Phase Transfer Catalyst)
Temperature Reflux / High HeatMild (

depending on solvent)
Key Intermediate N-AdamantylacetamideN-Adamantylurea (transient)
Typical Yield 50–60%81–96%
Major Pitfall Polymerization, harsh hydrolysisIncomplete conversion without catalyst
Protocol B: The High-Yield Urea/TBAI Route

Based on recent process intensification studies (Sudrik et al., 2024; Phan et al., 2019).

The Logic: This method bypasses the stable acetamide intermediate of the Ritter reaction, using urea as a nitrogen source and Tetrabutylammonium iodide (TBAI) to facilitate phase transfer, significantly reducing side reactions.

Step-by-Step Protocol:

  • Charge: In a reactor, combine 1-Bromoadamantane (1.0 eq) , Urea (3.0 eq) , and TBAI (0.05 eq) .

  • Solvent: Add Methanol (Green alternative) or Diphenyl ether (High temp alternative). Note: Methanol requires longer reaction times but simplifies workup.

  • Reaction: Heat to reflux (

    
     for MeOH). Monitor via TLC/HPLC until starting material is <1%.
    
  • Hydrolysis: Add aqueous NaOH (20%) directly to the pot and reflux for 2 hours to cleave the urea adduct.

  • Extraction: Cool to room temperature. Extract the free amine (Adamantan-1-amine) with Toluene or MTBE.

  • Yield Check: Evaporate a small aliquot to check the mass of the free base oil/solid before salt formation.

Module 2: Sulfate Salt Formation (The Critical Step)

Many yield losses occur not during synthesis, but during the "crashing out" of the salt. Adamantan-1-amine sulfate is a 2:1 salt (two amine molecules per sulfuric acid).

Stoichiometric Equation:



Optimized Crystallization Protocol

Q: My sulfate salt is coming out as a sticky gum or oil. How do I fix this? A: This is usually caused by rapid addition of acid or incorrect solvent polarity.

  • Dissolution: Dissolve the crude Adamantan-1-amine free base (from Module 1) in Ethanol (absolute) . Use approximately 5 mL solvent per gram of amine.

  • Acid Preparation: Prepare a solution of Sulfuric Acid (

    
    )  in Ethanol (10% v/v).
    
    • Critical: Do NOT use concentrated acid directly; the heat of neutralization will cause local decomposition.

  • Addition: Slowly add the acid solution to the amine solution at

    
     .
    
    • Target pH: 4.5 – 5.0. Do not go lower, or you risk forming the bisulfate (1:1) or trapping excess acid.

  • Crystallization: Stir at

    
     for 2 hours. If no precipitate forms, add Diethyl Ether  or Acetone  as an anti-solvent dropwise until turbidity persists.
    
  • Filtration: Filter the white crystalline solid. Wash with cold Acetone.

  • Drying: Dry at

    
     under vacuum.
    

Module 3: Visual Troubleshooting & Logic

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the synthesis and troubleshooting common yield issues.

AdamantaneSynthesis Start Start: 1-Bromoadamantane RouteChoice Select Route Start->RouteChoice Ritter Route A: Ritter Reaction (Acetonitrile/H2SO4) RouteChoice->Ritter Traditional Urea Route B: Urea/TBAI (Methanol/Reflux) RouteChoice->Urea Recommended Intermed_A Intermediate: N-Adamantylacetamide Ritter->Intermed_A Intermed_B Intermediate: Adamantyl-Urea Complex Urea->Intermed_B Hydrolysis Hydrolysis (NaOH/H2O) Intermed_A->Hydrolysis Intermed_B->Hydrolysis FreeBase Isolate Free Base (1-Aminoadamantane) Hydrolysis->FreeBase SaltForm Salt Formation (Add H2SO4 in EtOH) FreeBase->SaltForm CheckYield Yield Check SaltForm->CheckYield Success High Yield Sulfate Salt (>85%) CheckYield->Success Crystalline Solid Fail_Low Low Yield / Oiling Out CheckYield->Fail_Low Gum/Oil Fail_Low->SaltForm Recrystallize w/ Acetone

Figure 1: Decision logic for synthesis route selection and process flow. Route B (Green) is the optimized pathway for higher yield.

Module 4: Technical FAQ & Troubleshooting

Q1: Why is my yield low (<50%) despite using the Ritter reaction?

Diagnosis: The Ritter reaction generates the N-acetyl intermediate. The yield loss typically occurs during the hydrolysis of this amide. Solution:

  • Issue: Acidic hydrolysis of the acetamide is slow and often incomplete.

  • Fix: Switch to Alkaline Hydrolysis using NaOH in Polyethylene Glycol (PEG) or Diethylene Glycol (DEG) at

    
    . High boiling point solvents drive the reaction to completion much faster than aqueous reflux [1][3].
    
Q2: The product is colored (yellow/brown) instead of white.

Diagnosis: Oxidation of amine impurities or traces of bromine/iodine (if using TBAI). Solution:

  • During Extraction: Wash the organic phase (containing the free base) with a 5% Sodium Thiosulfate solution to remove oxidative impurities.

  • Charcoal Treatment: Before adding

    
    , treat the ethanolic amine solution with activated carbon for 30 minutes and filter through Celite.
    
Q3: How do I calculate the exact amount of Sulfuric Acid?

Diagnosis: Incorrect stoichiometry leads to the formation of the water-soluble bisulfate salt or excess free base. Calculation:

  • Molar Mass of Adamantan-1-amine: 151.25 g/mol

  • Molar Mass of

    
    : 98.08  g/mol  
    
  • Ratio: You need 0.5 moles of acid for every 1 mole of amine.

  • Formula:

    
    
    

References

  • Phan, V. H., et al. (2020).[1] "A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride." Organic Preparations and Procedures International.[1]

  • Sudrik, V., et al. (2024).[2] "Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride."[3][4][5][6] Indian Academy of Sciences.

  • Phan, D. C., et al. (2019).[1][5][6] "A Simple and Economical Procedure for Synthesis of Amantadine Hydrochloride." International Journal of Pharmaceutical Sciences and Research.

  • PubChem. (n.d.). "Amantadine Sulfate Compound Summary." National Library of Medicine.

  • Moiseev, I. K., et al. (1976).[5] "Synthesis of amantadine via the nitrate of 1-adamantanol." Pharmaceutical Chemistry Journal.

Sources

Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Experimental Results Role: Senior Application Scientist Status: Active Guide[1]

Introduction: The "Ghost" Molecule

Welcome to the technical support hub for Adamantan-1-amine sulfate. If you are here, you are likely facing one of three problems: your compound is disappearing from solution, your HPLC detector shows a flat line, or your IC50 values are shifting wildly between replicates.

Adamantan-1-amine (Amantadine) is deceptively simple.[1] It is a rigid, cage-like structure.[1] However, its lack of conjugated double bonds renders it invisible to standard UV detection, and its high pKa (~10.[1]5) creates solubility traps that many researchers fall into.[1] Furthermore, as a sulfate salt, the stoichiometry (1:1 vs 2:[1]1) varies between suppliers, leading to frequent dosing errors.[1]

This guide moves beyond basic handling to address the specific physicochemical causes of experimental failure.

Module 1: Preparation & Solubility Troubleshooting

Issue: "My stock solution is cloudy," or "The concentration seems lower than calculated."

The Science: Stoichiometry and pH Traps

Adamantan-1-amine sulfate is a salt.[1][2][3][4] The adamantane cage itself is highly lipophilic (greasy), while the ammonium sulfate tail provides water solubility.[1]

  • The Stoichiometry Trap: Unlike the hydrochloride salt (always 1:1), the sulfate salt exists commercially as either a 1:1 salt (MW ~249.3 g/mol ) or a 2:1 salt (bis(adamantan-1-aminium) sulfate, MW ~400.6 g/mol ).[1] Using the wrong MW in your calculations will introduce a 2X error in molarity immediately.[1]

  • The pH Trap: The amine has a pKa of ~10.[1][5]5. If your buffer pH approaches or exceeds this value, the molecule deprotonates to the free base.[1] The free base is insoluble in water and sublimes (turns to gas) at room temperature.[1]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Precipitation in Buffer pH is too high (> 8.0).[1]Ensure experimental buffer pH is < 7.[1][5]4. The salt requires protonation to stay dissolved.[1]
"Disappearing" Compound Sublimation of free base.[1]Never store the free base.[1] If you basify the solution for extraction, process immediately.[1] Do not leave open vials of basified solution.[1]
Inconsistent Molarity Wrong MW used.Check the CoA. Verify if you have the 1:1 or 2:1 salt.[1] Calculate molarity based on the specific lot.
Weighing Errors Hygroscopicity.Sulfate salts are hygroscopic.[1] Equilibrate the vial to room temp before opening. Use a closed weighing boat if humidity is high.[1]
Workflow Visualization: Solubility Logic

SolubilityLogic Start Start: Dissolving Adamantan-1-amine Sulfate CheckMW Critical Check: Verify MW on Bottle (1:1 vs 2:1 Salt) Start->CheckMW Solvent Choose Solvent: Water or PBS (pH < 7.4) CheckMW->Solvent CheckpH Check Final pH Solvent->CheckpH ResultSol pH < 9.0 Stable Ionized Form (Soluble) CheckpH->ResultSol Acidic/Neutral ResultPrecip pH > 10.0 Free Base Forms (Insoluble) CheckpH->ResultPrecip Basic Sublime Risk: Free Base Sublimes (Sample Loss) ResultPrecip->Sublime Time

Figure 1: Solubility decision tree highlighting the critical pH threshold preventing free-base precipitation and sublimation.

Module 2: Analytical Verification (The "Invisible" Peak)

Issue: "I injected 10mM of sample into the HPLC, but I see no peak at 254 nm."

The Science: Lack of Chromophore

Standard HPLC relies on UV absorbance (typically aromatic rings or conjugated pi-systems).[1] Adamantane is a saturated, cage-like hydrocarbon.[1] It does not absorb UV light. You cannot detect it at 254 nm or 280 nm.[1]

Q&A: How do I verify my concentration?

Q: Can I use UV-Vis if I change the wavelength? A: Generally, no.[1] While some protocols suggest low UV (200-210 nm), the signal-to-noise ratio is terrible, and most buffers (like PBS or DMSO) absorb heavily in this region, masking your peak.[1]

Q: What is the Gold Standard for detection? A: LC-MS (Liquid Chromatography-Mass Spectrometry) .

  • Mode: Positive Ion Mode (ESI+).

  • Target Mass: Look for the [M+H]+ peak.[1]

    • For 1:1 salt: Target m/z ~152.1 (The mass of the amine cation).[1]

    • For 2:1 salt: Target m/z ~152.1 (The salt dissociates; you still detect the amine).[1]

Q: I don't have an MS. What are my alternatives? A: You must use Derivatization .[1] You need to chemically attach a "flag" (chromophore) to the amine group.[1]

  • Reagent: 1,2-naphthoquinone-4-sulphonate (NQS) or FMOC-Cl.[1]

  • Method: React sample with NQS at pH ~9.0.

  • Result: The derivative absorbs at 433 nm (visible blue/violet region).[1][6]

Comparison of Detection Methods
MethodSensitivitySpecificityDifficultyRecommendation
UV (254 nm) NoneNoneLowDO NOT USE
LC-MS (ESI+) HighHighMediumPreferred
ELSD / CAD MediumMediumMediumGood alternative to MS
Derivatization (NQS) HighHighHigh (Prep heavy)Use if no MS available

Module 3: Biological Assay Optimization (NMDA & Toxicity)

Issue: "My IC50 for NMDA inhibition varies wildly," or "The cells are dying at therapeutic doses."

The Science: Voltage Dependence & Kinetics

Adamantan-1-amine is a low-affinity, uncompetitive NMDA receptor antagonist .[1]

  • Mechanism: It does not compete with Glutamate.[1] It enters the open channel and blocks the pore.[1] Crucially, it stabilizes the channel in a closed state [1].[1][7]

  • Voltage Dependence: The block is voltage-dependent.[1] If your patch-clamp holding potential varies, your IC50 will shift.[1]

  • Toxicity Window: The adamantane cage disrupts membranes at high concentrations.[1] You must distinguish between specific receptor blockade and non-specific membrane toxicity.[1]

Troubleshooting Guide

Q: Why is my IC50 shifting in patch-clamp experiments?

  • Check Voltage: Ensure a consistent holding potential (usually -70mV or -60mV).[1] Depolarization relieves the block.[1]

  • Check Agonist Concentration: Because it is an open-channel blocker, the channel must be open for the drug to work.[1] If Glutamate/Glycine concentrations are too low, the channel opening probability (

    
    ) is low, and the drug appears less potent.[1]
    

Q: How do I rule out off-target toxicity in cell culture?

  • The Control: Run a parallel MTT or CCK-8 assay on cells lacking NMDA receptors (or in the absence of agonist).[1]

  • The Threshold: Specific NMDA inhibition usually occurs at 1–10 µM.[1] Non-specific cytotoxicity often begins >50–100 µM.[1] If your "effect" is only seen at 100 µM, it is likely toxicity, not specific antagonism.[1]

Mechanism Visualization: NMDA Blockade

NMDA_Mechanism Closed Closed Channel Open Open Channel (Glutamate Bound) Closed->Open + Glutamate Blocked Blocked State (Amantadine Inside) Open->Blocked + Amantadine (Requires Open Pore) Stabilized Stabilized Closed State (Trapped Drug) Blocked->Stabilized Accelerated Closure Stabilized->Closed Slow Dissociation

Figure 2: Mechanism of Action.[1] Note that Amantadine requires the channel to open before it can block, and it promotes the transition to a closed, stabilized state [1][2].[1]

Summary Checklist for Researchers

  • Verify Salt Form: Is it 1:1 or 2:1 sulfate? Calculate MW accordingly.

  • Buffer pH: Keep pH < 7.4 to prevent sublimation/precipitation.[1]

  • Detection: Do not use UV 254 nm. Use LC-MS or derivatization.[1]

  • Assay Design: Ensure channels are activated (Glutamate present) to allow drug access.

References

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005).[1][7] Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[1][7] Journal of Neuroscience, 25(13), 3312-3322.[1][7] Link

  • PubChem. (n.d.).[1][2][8] Amantadine Sulfate (Compound Summary). National Library of Medicine.[1] Link

  • Research Journal of Pharmacy and Technology. (2018). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. RJPT.[1] Link

  • Moehs Ibérica. (n.d.).[1][9] Safety Data Sheet: Amantadine Sulphate.[1][9] Link (Referenced via search snippet 1.11).[1]

Sources

Adamantan-1-amine sulfate purity and its impact on experiments

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reagents & Experimental Integrity Guide

Topic: Adamantan-1-amine Sulfate (Amantadine Sulfate) Purity & Experimental Impact Document ID: TS-AMS-2024-01 Version: 1.0

Introduction: The Hidden Variables in Your Data

Adamantan-1-amine sulfate (Amantadine Sulfate,


) is a critical tool in neurobiology as a non-competitive NMDA receptor antagonist and in virology as an M2 proton channel blocker. However, its unique chemical structure—a rigid, lipophilic diamondoid cage lacking a chromophore—presents specific challenges in purity verification and experimental reproducibility.

This guide addresses the "silent" variables: impurities that mimic biological activity, solubility mismatches between salt forms, and detection failures due to incorrect analytical methods.

Module 1: Analytical Troubleshooting (The "Invisible" Compound)

Context: Unlike many small molecules, Adamantan-1-amine sulfate does not possess a conjugated


-system, meaning it has negligible UV absorbance above 200 nm. Researchers often report "missing peaks" or "baseline noise" when using standard HPLC-UV methods.
Common Issues & Solutions

Q: Why does my HPLC chromatogram show a flat baseline even at high concentrations (1 mg/mL)? A: You are likely using a standard UV detector (e.g., 254 nm). Adamantan-1-amine is UV-transparent.

  • The Fix: Switch to Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD) , or Charged Aerosol Detection (CAD) .

  • Alternative: If UV is mandatory, perform pre-column derivatization using FMOC-Cl or 1,2-naphthoquinone-4-sulfonate (NQS) to attach a chromophore [1, 2].

Q: I see "ghost peaks" eluting before the main compound. Is this degradation? A: These are likely synthesis precursors, specifically 1-Adamantanol or 1-Bromoadamantane .

  • Impact: 1-Adamantanol is more polar and elutes earlier on C18 columns. It is biologically active and can skew lipophilicity-driven assays.

  • Validation: Verify using GC-FID (Gas Chromatography - Flame Ionization Detector), which is the gold standard for adamantane derivatives due to their volatility and lack of UV absorbance [3].

Protocol: Recommended Purity Verification Workflow

To ensure experimental integrity, do not rely on the Certificate of Analysis (CoA) alone if the bottle has been opened.

AnalyticalWorkflow Sample Solid Sample (Adamantan-1-amine SO4) Solubility Dissolve in Mobile Phase Sample->Solubility Extraction Base Extraction (Free Base Form) Sample->Extraction For GC Decision Detector Type? Solubility->Decision UV_Path UV/Vis Required Decision->UV_Path Standard LC Universal_Path Universal Detector Decision->Universal_Path Preferred Derivatize Derivatization (FMOC-Cl or NQS) UV_Path->Derivatize HPLC_UV HPLC-UV (254/433 nm) Derivatize->HPLC_UV HPLC_RI HPLC-RI / ELSD (Direct Injection) Universal_Path->HPLC_RI GC_Path Volatile Impurities GC_FID GC-FID (USP Method) Extraction->GC_FID

Figure 1: Decision matrix for analytical verification of Adamantan-1-amine Sulfate. Note that GC analysis requires conversion to the free base to ensure volatility.

Module 2: Biological Assay Troubleshooting (In Vitro/In Vivo)

Context: In NMDA receptor studies, purity is paramount. Impurities like 1-chloroadamantane can have higher cytotoxicity than the parent compound, leading to false positives in cell death assays.

Common Issues & Solutions

Q: My


 values for NMDA inhibition are shifting between batches. Why? 
A:  This is often a Salt Stoichiometry  or Moisture  issue.
  • The Science: The sulfate salt is hygroscopic.[1] If the powder absorbs water, the effective mass of the active pharmaceutical ingredient (API) decreases. Furthermore, the sulfate salt usually exists as a 2:1 ratio (two amine molecules per sulfate). If your calculation assumes a 1:1 ratio (like the HCl salt), your molar concentration will be off by nearly 50%.

  • The Fix: Always dry the standard at 105°C for 4 hours before weighing, or perform a Karl Fischer titration to determine water content [3].

Q: I observe unexpected toxicity in control wells treated with the drug alone. A: This suggests contamination with organic solvents (toluene/hexane) used in synthesis or heavy metals (catalysts).

  • The Mechanism: Adamantane derivatives are lipophilic and accumulate in membranes. Residual non-polar solvents exacerbate membrane disruption (lysis) independent of NMDA receptor blockade.

Data: Impurity Impact on Biological Readouts
ImpurityOriginBiological ArtifactDetection Limit (Rec.)
1-Adamantanol Oxidation/HydrolysisAltered lipophilicity; weak NMDA activity< 0.5%
1-Bromoadamantane Synthesis PrecursorHigh cytotoxicity; membrane disruption< 0.1%
Ammonium Sulfate Salt formation byproductOsmotic stress in cell culture< 1.0%
Protocol: Visualizing the Mechanism of Action

Understanding how the drug works helps identify how impurities interfere. Amantadine is an open-channel blocker.

NMDA_Mechanism Glutamate Glutamate/Glycine Binding Channel_Open NMDA Channel Opening Glutamate->Channel_Open Ca_Influx Ca2+ Influx (Excitotoxicity) Channel_Open->Ca_Influx Normal Path Blockade Channel Blockade (Stabilizes Closed State) Channel_Open->Blockade Drug Binding Amantadine Adamantan-1-amine (Therapeutic) Amantadine->Blockade Blockade->Ca_Influx Inhibits Impurity Impurity (e.g., 1-Bromoadamantane) Impurity->Blockade Steric Interference OffTarget Off-Target Toxicity (Membrane Lysis) Impurity->OffTarget Direct Effect

Figure 2: Mechanism of Action vs. Impurity Interference. Amantadine accelerates channel closure [4].[2] Impurities can cause direct toxicity unrelated to the receptor.

Module 3: Formulation & Solubility (The "Precipitation" Problem)

Context: Researchers often switch between Amantadine HCl and Amantadine Sulfate without adjusting protocols. This is a critical error.

Common Issues & Solutions

Q: I prepared a 50 mg/mL stock in PBS, but it precipitated after freezing. Is the drug bad? A: No, but your solvent choice is incorrect for the Sulfate salt.

  • The Science: Amantadine HCl is highly soluble in water.[1] Amantadine Sulfate has significantly lower solubility in cold aqueous buffers due to the lattice energy of the sulfate crystal.

  • The Fix:

    • Warm the solution to 37°C to redissolve.

    • Store stock solutions at room temperature (if sterile) or use DMSO for high-concentration stocks (up to 50 mg/mL), then dilute into media [5].

Q: Can I autoclave the solution? A: Yes, Adamantan-1-amine is thermally stable (melting point >200°C). However, ensure the pH of the solution does not drift, as high temperatures can promote oxidation if impurities (like 1-adamantanol) are already present. Filter sterilization (0.22 µm) is preferred to avoid volume loss or concentration shifts.

References

  • Muszalska, I., et al. (2017).[3][4] "UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application." Research Journal of Pharmacy and Technology.

  • Süslü, İ., & Tamer, A. (2002). "Spectrophotometric Determination of Amantadine Hydrochloride in Capsules." Journal of Faculty of Pharmacy of Istanbul University.

  • United States Pharmacopeia (USP). "Amantadine Hydrochloride Monograph." USP-NF. (Note: USP methods for HCl are the industry standard reference for organic impurity profiling of the sulfate salt).

  • Blanpied, T. A., et al. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block."[2] Journal of Neuroscience.

  • Cayman Chemical. "Amantadine (hydrochloride) Product Information & Solubility." (Providing baseline solubility data applicable to amine salts).

Sources

Topic: Minimizing Cytotoxicity of Adamantan-1-amine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate)

Executive Summary & Compound Profile

Adamantan-1-amine sulfate (Amantadine sulfate) is a stable, tricyclic amine used primarily as an M2 ion channel blocker (antiviral) and NMDA receptor antagonist.[][2] While highly effective in modulating ion channels, its physicochemical properties—specifically its nature as a lipophilic weak base and a sulfate salt—present distinct challenges in cell culture.

The Paradox: High concentrations are often required to block low-affinity channels or induce lysosomal effects, but these same concentrations trigger lysosomotropism (vacuolization) and precipitation (physical stress), leading to false-positive cytotoxicity.

PropertySpecificationImplication for Cell Culture
Chemical Nature Lipophilic Weak Base (pKa ~10.5)Accumulates in acidic organelles (Lysosomes/Endosomes).
Salt Form Sulfate

Critical: Sulfate ions (

) can react with Calcium (

) in media (e.g., DMEM) to form insoluble Calcium Sulfate (Gypsum).
Solubility Water: ~50 mg/mLHigh solubility in water, but reduced in high-salt buffers.
Toxicity Threshold Cell-type dependentGenerally non-toxic < 50 µM; Cytostatic/Toxic > 200–500 µM.

Module 1: Solubility & Media Compatibility (The "Sulfate" Trap)

User Issue: "I see fine needle-like crystals forming in my media after adding the drug, and my cells are detaching."

Root Cause: This is likely Calcium Sulfate precipitation , not drug insolubility. Unlike Amantadine Hydrochloride, the Sulfate salt introduces free sulfate ions. Standard media like DMEM contain high Calcium (~1.8 mM). Adding high concentrations of Amantadine Sulfate increases the ion product


 beyond the solubility product constant (

), causing precipitation. These crystals physically damage cell membranes (shearing).
Troubleshooting Protocol: Preventing Precipitation
  • Solvent Choice:

    • Do NOT dissolve the stock powder directly into DMEM or RPMI.

    • Step 1: Prepare a high-concentration Master Stock (e.g., 50 mM) in sterile, deionized water or PBS (Ca/Mg-free) .

    • Step 2: Verify the stock is clear. If turbid, warm to 37°C.

  • Dilution Strategy (The "Drop-wise" Method):

    • Pre-warm the culture media to 37°C. Cold media promotes crystallization.

    • Add the stock solution drop-wise to the media while swirling. Rapid addition creates local high-concentration pockets that trigger nucleation.

  • Media Formulation Switch:

    • If working at concentrations > 500 µM, consider using low-calcium media for the duration of the pulse, or switch to Amantadine Hydrochloride if the sulfate moiety is not biologically essential for your specific target.

Module 2: Mitigating Lysosomotropism (Vacuolization)

User Issue: "My cells look 'foamy' or have large holes inside them within 4 hours of treatment."

Root Cause: Lysosomotropism .[3] Amantadine is a "proton sponge." It freely crosses the cell membrane (uncharged at pH 7.4) and enters the lysosome.[4] Inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated (


) and trapped. This draws water in osmotically, causing the lysosome to swell and appear as vacuoles.
Mechanism Visualization

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane Amantadine (Uncharged) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion Trapping Ion Trapping (Protonation) Lysosome->Trapping H+ binding Swelling Osmotic Swelling (Vacuolization) Trapping->Swelling H2O Influx Swelling->Lysosome Rupture/Stress

Figure 1: The "Proton Trap" mechanism. Amantadine accumulates in lysosomes up to 1000-fold higher than extracellular concentrations, leading to osmotic stress.

Protocol: Reducing Vacuolization
  • Ammonium Chloride Co-treatment (The pH Clamp):

    • Rationale: Adding a small amount of

      
       dissipates the pH gradient, preventing Amantadine accumulation.
      
    • Method: Pre-treat cells with 5–10 mM

      
       for 30 minutes prior to Amantadine addition. (Note: This inhibits lysosomal function, so use only if lysosomal activity is not your primary endpoint).
      
  • Pulsed Dosing:

    • Instead of a single bolus of 100 µM, administer 25 µM every 6 hours. This allows the cell to equilibrate and export the drug via transporters before catastrophic swelling occurs.

  • Wash-out Recovery:

    • Vacuolization is often reversible. If observed, wash cells 2x with warm PBS and replace with drug-free media. Morphology often recovers within 6–12 hours.

Module 3: Determining the Therapeutic Window

User Issue: "I need to block M2 channels, but I'm killing the host cells (MDCK/HEK293)."

Technical Insight: There is a narrow window between antiviral efficacy and cytotoxicity.

  • Antiviral IC50: ~10–50 µM (Strain dependent).

  • Cytotoxic TC50: ~200–500 µM.

Recommended Titration Experiment

Perform a "Checkerboard" assay to find the optimal dose.

Concentration (µM)Expected Phenotype (24h)Action
0 – 10 Normal MorphologySafe for long-term culture.
20 – 50 Minor slowing of divisionOptimal Therapeutic Window.
100 – 200 Vacuolization visibleLimit exposure to < 24 hours.
> 500 Detachment / LysisToxic. Do not use for physiological studies.

Module 4: Assay Interference (The False Readout)

User Issue: "My MTT assay shows higher viability in treated cells than control, which is impossible."

Root Cause: Amantadine is an amine.[2][5][6] High concentrations of amines can directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of cellular metabolism, causing false high viability readings.

Protocol: Validating Viability
  • The "Cell-Free" Control:

    • Incubate media + Amantadine (at highest concentration) + MTT reagent without cells.

    • If this turns purple, you have chemical interference.

  • The Wash Step (Mandatory):

    • Step 1: Aspirate media containing Amantadine.

    • Step 2: Wash cells 2x with warm PBS (carefully, to avoid detaching stressed cells).

    • Step 3: Add fresh media containing the MTT/WST-1 reagent.

    • Result: This removes the extracellular amine source, ensuring the signal comes only from mitochondrial activity.

  • Alternative Assay:

    • Use ATP-based luminescence assays (e.g., CellTiter-Glo). Amantadine does not interfere with the Luciferase reaction chemistry.

Troubleshooting Decision Tree

Troubleshooting Start Observed Issue Precipitation Crystals / Turbidity Start->Precipitation Vacuoles Foamy Cytoplasm Start->Vacuoles DataWeird Inconsistent Viability Data Start->DataWeird CheckMedia Media contains Calcium? Precipitation->CheckMedia CheckConc Conc > 100 µM? Vacuoles->CheckConc WashStep Did you wash cells? DataWeird->WashStep SwitchStock Dissolve Stock in Water Add Drop-wise CheckMedia->SwitchStock Yes ReduceDose Titrate down to <50 µM CheckConc->ReduceDose Yes Ammonium Co-treat with NH4Cl (if applicable) CheckConc->Ammonium No (Must use high dose) AddWash Implement 2x PBS Wash before reagent addition WashStep->AddWash No

Figure 2: Step-by-step workflow to diagnose and resolve Amantadine-induced cell culture failures.

References

  • Kornhuber, J., et al. (2010). "Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system."[5] Journal of Cellular Physiology.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124108, Amantadine Sulfate.

  • Smolkova, K., et al. (2015). "Amantadine induces oxidative stress and cytotoxic effects in cells." Toxicology in Vitro. (Contextual grounding on high-dose toxicity).
  • Wang, C., et al. (1993). "pH-dependent Tetramerization and Amantadine Binding of the Transmembrane Helix of M2 from the Influenza A Virus." Biochemistry.

  • Sigma-Aldrich Technical Support. "Troubleshooting Precipitates in Cell Culture." (General reference for Sulfate/Calcium interactions).

Sources

Adamantan-1-amine sulfate delivery methods for in vivo research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Delivery Methods for Adamantan-1-amine Sulfate (Amantadine Sulfate) Document ID: TS-AMANT-001 Last Updated: 2025-01-28

Introduction: The Salt Distinction

CRITICAL NOTE FOR RESEARCHERS: Most literature cites Amantadine Hydrochloride (HCl) . You have specified Adamantan-1-amine Sulfate . While pharmacologically active, the sulfate salt exhibits significantly different physicochemical properties—most notably lower aqueous solubility compared to the HCl salt.

This guide is engineered to troubleshoot the specific challenges of the sulfate salt, focusing on preventing precipitation in delivery vehicles and ensuring consistent bioavailability.

Module 1: Formulation & Solubility

Objective: Create a stable, injectable solution without precipitation.

The Solubility Challenge

Amantadine HCl is freely soluble in water (>50 mg/mL). The sulfate salt, due to the bivalent sulfate anion, often has a tighter crystal lattice and lower solubility (estimated <20 mg/mL in cold PBS).

Troubleshooting Protocol: Dissolving the Sulfate Salt

ParameterRecommendationScientific Rationale
Vehicle Choice Sterile Water (primary) or 0.9% Saline Phosphate buffers (PBS) contain common ions that may encourage "salting out" of the sulfate form at high concentrations.
pH Adjustment Keep pH 5.0 – 6.0 initiallyAmantadine is a weak base (pKa ~10.1-10.4). Lower pH ensures protonation (

), improving solubility.
Thermal Assist Heat to 45–50°C Kinetic energy breaks the sulfate lattice. Most solutions will remain stable once cooled to 37°C (body temp).
Max Concentration 10 mg/mL (Conservative)Exceeding this risks precipitation in vivo or in catheter lines.
Decision Tree: Vehicle Selection

Use this logic flow to select the correct vehicle based on your concentration requirements.

FormulationLogic Start Target Dose Calculation ConcCheck Req. Concentration > 10 mg/mL? Start->ConcCheck LowConc Use 0.9% Saline (Warm to 40°C to dissolve) ConcCheck->LowConc No HighConc Solubility Enhancement Required ConcCheck->HighConc Yes FinalCheck Filter Sterilize (0.22 µm) Check for crystals LowConc->FinalCheck Step1 Switch to Sterile Water (Reduce ionic strength) HighConc->Step1 Step2 Add Co-solvent: 5-10% DMSO or PEG-400 Step1->Step2 Step3 Adjust pH to ~5.5 (Maximize ionization) Step2->Step3 Step3->FinalCheck

Figure 1: Decision matrix for solubilizing Adamantan-1-amine sulfate based on required concentration.

Module 2: Acute Administration (IP & PO)

Objective: Single-dose pharmacokinetics or screening.

Protocol A: Intraperitoneal (IP) Injection

Issue: "The mice showed writhing immediately after injection." Root Cause: The sulfate salt solution might be too acidic (if pH adjusted) or hypertonic. Solution:

  • Buffer: If using water as a solvent, add 10% v/v of 10x PBS immediately before injection to balance tonicity, ensuring the final concentration doesn't precipitate.

  • Volume: Do not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Protocol B: Oral Gavage (PO)

Issue: "Bioavailability seems lower than literature values for HCl." Root Cause: Sulfate absorption can be slower due to dissolution rate limits in the stomach. Solution:

  • Fast the animals for 4-6 hours pre-dosing to standardize gastric pH.

  • Vehicle: Use 0.5% Methylcellulose (MC) if the compound is a suspension, or water if fully dissolved.

Dosing Table (Mouse/Rat)

Application Dose Range (mg/kg) Frequency Notes
Antiviral Screen 10 – 40 mg/kg b.i.d. (Twice daily) Renal clearance is rapid; single daily doses often fail.
Parkinson's Model 20 – 40 mg/kg Daily Watch for stereotypic behaviors (spinning) at >50 mg/kg.

| NMDA Antagonism | 40 – 60 mg/kg | Acute Bolus | High dose required to achieve brain concentrations for channel block. |

Module 3: Chronic Infusion (Osmotic Pumps)

Objective: Maintain stable plasma levels and avoid "peak-trough" toxicity.

Why use pumps? Amantadine has a half-life of ~10-15 hours in humans but can be significantly shorter in rodents. Continuous infusion (e.g., Alzet) ensures constant NMDA receptor occupancy.

Workflow: Pump Preparation

Critical Check: Amantadine Sulfate must be fully soluble at body temperature (37°C) for the duration of the implant (7-28 days).

PumpWorkflow Calc Calculate Concentration: (Dose × Mass) / (Flow Rate × 24h) Solubilize Dissolve in Water/Saline Heat to 50°C Calc->Solubilize Incubate Incubation Test: Keep at 37°C for 48h Check for Crystals Solubilize->Incubate Incubate->Solubilize Precipitate? Add 5% DMSO Fill Fill Pump (Anaerobic) Avoid Bubbles Incubate->Fill Clear Solution Prime Prime in Saline (Overnight at 37°C) Fill->Prime Implant Surgical Implantation (Subcutaneous) Prime->Implant

Figure 2: Workflow for preparing osmotic pumps. The "Incubation Test" is a mandatory stop-gate to prevent pump clogging.

Technical Tip: If the sulfate precipitates in the pump, it will block the flow moderator. For chronic infusion, if you cannot dissolve the required mass in the pump volume (usually 100 µL or 200 µL), you must switch to a higher flow rate pump (e.g., Alzet Model 2001 vs 2002) to allow a more dilute solution.

Module 4: Troubleshooting & FAQs

Q1: My solution is cloudy. Can I still inject it?

A: No.

  • Intravenous (IV): Never. You will cause an embolism.

  • IP: Not recommended. Undissolved crystals cause local inflammation (peritonitis) and erratic absorption rates, invalidating your PK data.

  • Fix: Add 5% DMSO or warm the solution. If it remains cloudy, filter it (0.22 µm), but be aware your actual concentration is now unknown (requires HPLC verification).

Q2: The mice are showing hyper-excitability (tremors).

A: You likely overdosed or hit a "peak" concentration.

  • Mechanism: Amantadine increases dopamine release and blocks NMDA.[1] High peaks (common in IP bolus) cause dopaminergic over-stimulation.

  • Fix: Switch to subcutaneous (SC) injection or osmotic pumps to smooth out the

    
     (peak concentration).
    
Q3: Can I mix Amantadine Sulfate with other drugs in the same syringe?

A: Proceed with caution.

  • Incompatibility: Sulfate ions can precipitate with calcium or magnesium (if mixing with ACSF or specific buffers).

  • pH Drift: Amantadine is an amine base. Mixing it with acidic compounds may alter the solubility of either agent. Always mix a small aliquot on the bench before injecting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link]

  • DURECT Corporation. Alzet Osmotic Pump Compatibility Agents. (Verifies vehicle compatibility for amine salts). Retrieved from [Link]

  • US Food and Drug Administration (FDA). Osmolex ER (Amantadine) Prescribing Information. (Source for mammalian toxicity and dosing baselines). Retrieved from [Link][2][3]

  • Hub Sher et al. (2012). Development of ALZET® osmotic pump compatible solvent compositions. (Protocol for solubilizing difficult compounds). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Adamantan-1-amine Sulfate vs. Rimantadine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantane Verdict

In the landscape of antiviral therapeutics targeting Influenza A, Rimantadine (alpha-methyl-1-adamantanemethylamine) demonstrates a superior pharmacological profile compared to Adamantan-1-amine sulfate (Amantadine sulfate) . While both compounds share an identical mechanism of action—blockade of the viral M2 proton channel—Rimantadine exhibits a significantly wider therapeutic index.

  • Efficacy: Both compounds show equipotent in vitro activity against susceptible Influenza A strains (IC50: 0.2–0.4 µg/mL).

  • Safety: Rimantadine induces significantly fewer Central Nervous System (CNS) side effects (insomnia, anxiety, hallucinations) due to lower blood-brain barrier penetrance.

  • Pharmacokinetics: Rimantadine undergoes extensive hepatic metabolism, whereas Amantadine is excreted unchanged by the kidneys, making Amantadine hazardous in patients with renal impairment.

Critical Note on Resistance: Currently, >99% of circulating Influenza A (H3N2 and H1N1) strains carry the S31N mutation in the M2 channel, rendering both drugs ineffective for standard clinical prophylaxis. However, they remain vital tool compounds for research into ion channel inhibitors and potential repurposing (e.g., Parkinson’s disease, Hepatitis C).

Mechanistic Foundation: The M2 Channel Blockade[1]

To understand the efficacy differences, one must first understand the molecular target. The Influenza A M2 protein is a tetrameric proton channel essential for viral uncoating.[1]

Mechanism of Action[1][2]
  • Endocytosis: The virus enters the host cell via an endosome.

  • Acidification: The endosome pH drops. The M2 channel opens, allowing H+ ions to flood the viral interior.[1][2]

  • Uncoating: This influx of protons dissociates the viral matrix protein (M1) from the ribonucleoprotein (RNP), allowing the viral RNA to enter the nucleus and replicate.

  • Drug Blockade: Adamantanes bind to the transmembrane pore of the M2 channel (specifically interacting with His37 and Trp41), physically occluding the channel and preventing H+ influx.

Diagram: M2 Channel Inhibition Pathway

M2_Mechanism Endosome Host Endosome (Low pH Environment) M2_Channel Viral M2 Tetramer (Closed State) Endosome->M2_Channel Activates H_Influx H+ Ion Influx M2_Channel->H_Influx Allows Blockade Steric Occlusion of Pore (Stabilizes Closed State) M2_Channel->Blockade Result Uncoating Viral Uncoating (M1-RNP Dissociation) H_Influx->Uncoating Triggers Replication Viral Replication (Nucleus Entry) Uncoating->Replication Enables Drug Adamantane/Rimantadine (Pore Blocker) Drug->M2_Channel Binds Transmembrane Domain Blockade->H_Influx INHIBITS

Caption: Figure 1. Mechanism of action showing the interruption of the viral uncoating process via steric occlusion of the M2 proton channel.

Comparative Analysis: Data & Pharmacokinetics

The following data contrasts Adamantan-1-amine sulfate with Rimantadine Hydrochloride. Note that while Amantadine HCl is the clinical standard, the Sulfate salt shares the same active adamantane cation; differences lie primarily in solubility and molecular weight corrections.

Table 1: Physicochemical and Pharmacokinetic Comparison
FeatureAdamantan-1-amine SulfateRimantadineAdvantage
Active Moiety 1-Adamantanaminealpha-methyl-1-adamantanemethylamineRimantadine (Structure)
Metabolism None. Excreted >90% unchanged in urine.Extensive. Hepatic hydroxylation & glucuronidation.Rimantadine (Safer in renal issues)
Half-Life (t½) 12–18 hours (highly dependent on renal function).24–36 hours.Rimantadine (Once-daily dosing)
CNS Side Effects High (10-33%). Insomnia, jitteriness, hallucinations.Low (2-6%). Lower BBB penetration.Rimantadine (Major Safety Win)
In Vitro IC50 (H3N2) 0.2 – 0.4 µg/mL0.2 – 0.4 µg/mLTie (Equipotent)
Solubility Moderate (Sulfate is less soluble than HCl salt).High (typically HCl salt).Amantadine HCl (for formulation)
Key Insight: The CNS Toxicity Gap

The structural addition of the alpha-methyl group in Rimantadine does not significantly alter M2 binding affinity but drastically changes the lipophilicity profile regarding the Blood-Brain Barrier (BBB). Amantadine crosses the BBB freely, acting as a weak NMDA receptor antagonist and increasing dopaminergic transmission—hence its secondary use in Parkinson's disease. For antiviral purposes, this is an "off-target" effect causing toxicity. Rimantadine's peripheral distribution is higher, sparing the CNS.

Experimental Validation: Plaque Reduction Assay

To verify the efficacy of Adamantan-1-amine sulfate versus Rimantadine in your lab, the Plaque Reduction Assay using MDCK (Madin-Darby Canine Kidney) cells is the gold standard.

Protocol Overview

Objective: Determine the IC50 (concentration inhibiting 50% of plaques) of both compounds against a susceptible Influenza A strain (e.g., A/PR/8/34 or wild-type H3N2).

Reagents:

  • Cells: MDCK (ATCC CCL-34).[3]

  • Virus: Influenza A (Susceptible strain).

  • Compounds: Adamantan-1-amine sulfate (dissolve in water/DMSO) and Rimantadine HCl.

  • Overlay: Avicel or Agarose in MEM + TPCK-Trypsin.

Workflow Diagram

Plaque_Assay Step1 1. Seed MDCK Cells (Confluent Monolayer) Step2 2. Infection (Add Virus + Drug Dilutions) Step1->Step2 Wash w/ PBS Step3 3. Overlay (Avicel/Agar + Trypsin + Drug) Step2->Step3 1h Adsorption Step4 4. Incubation (48-72h @ 37°C) Step3->Step4 Step5 5. Fix & Stain (Crystal Violet) Step4->Step5 Remove Overlay Step6 6. Count Plaques (Calculate IC50) Step5->Step6 Quantify

Caption: Figure 2. Step-by-step workflow for determining antiviral IC50 via Plaque Reduction Assay.

Detailed Steps
  • Preparation: Prepare serial dilutions of Adamantan-1-amine sulfate and Rimantadine (e.g., 0.01 µM to 100 µM). Note: Ensure the sulfate salt is fully solubilized; mild heating (37°C) may be required compared to the HCl salt.

  • Infection: Wash confluent MDCK cells with PBS. Infect with ~50-100 PFU (Plaque Forming Units) of virus per well.

  • Drug Treatment: Immediately add the drug dilutions to the wells. Allow virus adsorption for 1 hour at 37°C.

  • Overlay: Remove inoculum. Add semi-solid overlay (Avicel RC-591 is recommended for easier handling than agar) containing TPCK-trypsin (1 µg/mL) and the respective drug concentration.

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Staining: Remove overlay, fix cells with 4% formaldehyde, and stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Plot % Inhibition vs. Log[Drug Concentration] to derive IC50.

The Resistance Barrier: S31N Mutation

Any comparative guide is incomplete without addressing the S31N mutation. This single nucleotide polymorphism (Serine to Asparagine at position 31 of the M2 protein) confers high-level cross-resistance to both Amantadine and Rimantadine.

  • Mechanism of Resistance: The bulky Asparagine side chain protrudes into the channel pore. This prevents the adamantane cage from binding to its specific pocket, while still allowing protons to pass through (albeit with slightly altered kinetics).

  • Prevalence: Since 2005, resistance rates have skyrocketed. Currently, CDC data indicates >99% resistance in circulating H3N2 and H1N1 pdm09 strains.

  • Implication: These drugs should not be used for clinical influenza treatment.[4] Their utility is restricted to:

    • Research into M2 channel dynamics.

    • Veterinary applications (where permitted).

    • Treatment of rare susceptible strains (requires genotypic testing).

    • Non-viral indications (Parkinson's, drug-induced extrapyramidal reactions).

References

  • Cochrane Database of Systematic Reviews. (2006). Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. [Link][4][5][6][7][8]

  • Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance. [Link]

  • Hayden, F. G., et al. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics.[9] Antimicrobial Agents and Chemotherapy.[10] [Link]

  • PubChem. Amantadine Sulfate (Compound Summary). [Link]

  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.[1][2][11] Nature. [Link]

Sources

Comparative Guide: Efficacy of Novel Adamantan-1-amine Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Renaissance of the Adamantane Scaffold

For decades, Adamantan-1-amine (Amantadine) served as a frontline antiviral and antiparkinsonian agent. However, its clinical utility has been severely compromised by two critical factors: the ubiquity of the S31N mutation in the Influenza A M2 proton channel (rendering >95% of circulating strains resistant) and dose-limiting CNS side effects (jitteriness, insomnia, hallucinations) due to non-selective NMDA receptor antagonism.

This guide evaluates a new generation of Adamantan-1-amine sulfate derivatives designed to overcome these barriers. We focus on three classes of novel derivatives:

  • Aryl-Conjugated Adamantanes (e.g., Compound 3p): Designed to sterically occlude the widened pore of S31N mutant channels.

  • Amino Acid Conjugates (e.g., Tyr-Am): Engineered for improved blood-brain barrier (BBB) transport and reduced acute toxicity.

  • Spiro-Adamantanes: Targeting resistant viral variants and novel coronaviral viroporins.

Mechanistic Foundation: Overcoming the S31N Barrier

The primary failure mode of traditional Amantadine is its inability to bind the S31N mutant M2 channel. The Serine-to-Asparagine mutation at position 31 introduces a hydrophilic bulk that destabilizes the hydrophobic adamantane cage. Novel derivatives utilize molecular hybridization —attaching polar "head" groups or flexible aryl "tails"—to re-establish high-affinity binding via hydrogen bonding with Asn31 or hydrophobic interactions with Val27.

Diagram 1: Mechanism of Action (M2 Channel Blockade)

M2_Blockade_Mechanism cluster_WT Wild Type M2 Channel cluster_S31N Mutant S31N M2 Channel Amantadine Parent: Amantadine WT_Pore Hydrophobic Pore (Ser31) Amantadine->WT_Pore Binds Mutant_Pore Widened/Polar Pore (Asn31) Amantadine->Mutant_Pore Repelled Deriv_3p Novel: Compound 3p (Aryl-Conjugate) Deriv_3p->Mutant_Pore High Affinity Block_WT Stable Blockade WT_Pore->Block_WT Fail_Block Loss of Affinity (Resistance) Mutant_Pore->Fail_Block Success_Block Restored Blockade (H-bond + Steric Fit) Mutant_Pore->Success_Block

Caption: Comparative binding mechanics of Amantadine vs. Novel Derivative 3p in Wild-Type and S31N mutant M2 channels.

Comparative Efficacy Analysis

Antiviral Potency (Influenza A & SARS-CoV-2)

Recent studies highlight Compound 3p (an adamantane-based α-hydroxycarboxylic acid derivative) and Compound [I] (an aminoadamantane derivative) as lead candidates.

Table 1: Comparative Antiviral Metrics

CompoundTarget VirusStrain/MutantIC50 / EC50 (µM)Selectivity Index (SI)Key Advantage
Amantadine (Ref) Influenza AH3N2 (WT)1.2 ± 0.3>100Baseline efficacy (WT only).
Amantadine (Ref) Influenza AH1N1 (S31N)>200 (Resistant)N/AIneffective against current strains.
Compound 3p Influenza AH1N1 (S31N)0.55 651 Restores potency vs resistant strains; comparable to Oseltamivir.[1]
Compound [I] SARS-CoV-2MA10 (Mouse)0.32 >300016-fold viral titer reduction; broad-spectrum potential.
Spiro-Adamantane Influenza AV27A Mutant1.8~50Effective against secondary resistance mutations.

Data Sources: [1], [3], [5].

Neurological Profile (Parkinson’s & Analgesia)

Novel derivatives like Tyr-Am (Tyrosine-conjugated Amantadine) and Hemantane aim to decouple therapeutic NMDA antagonism from neurotoxic side effects.

Table 2: Neurological & Safety Profile

CompoundIndicationAcute Toxicity (LD50, Mice)Cognitive ImpactMechanism Note
Amantadine Parkinson's~95 mg/kg (i.p.)Hallucinations at high doseNon-selective NMDA antagonist.
Tyr-Am Parkinson's320 mg/kg (i.p.)[2][3]Improved Spatial Memory Prodrug behavior; better BBB transport via LAT1.
Hemantane Analgesia/PDLow ToxicityAnti-inflammatory actionImmunomodulatory + NMDA blockade; effective in morphine withdrawal.

Data Sources: [2], [4].

Experimental Validation Protocols

To rigorously validate the efficacy of these novel derivatives, researchers should employ the following self-validating protocols.

Protocol A: Cytopathic Effect (CPE) Reduction Assay (Antiviral)

Objective: Determine EC50 against S31N Influenza strains.

  • Cell Seeding: Seed MDCK cells (2×10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Infection: Wash cells with PBS. Infect with Influenza A/WSN/33 (H1N1, S31N) at MOI 0.01 in infection medium (DMEM + TPCK-trypsin).

  • Treatment: Immediately add serial dilutions of Compound 3p (0.01 µM – 100 µM). Include Amantadine (Negative Control) and Oseltamivir (Positive Control).

  • Incubation: Incubate for 48–72h until CPE is visible in virus-only controls.

  • Quantification: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Measure absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be >0.5. Amantadine wells should show full CPE (0% inhibition).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm direct channel blockade of M2-S31N.

  • Expression: Transfect HEK293T cells with plasmids encoding the Influenza A M2-S31N protein.

  • Setup: Use a standard patch-clamp rig. Bath solution: pH 7.4 (resting). Perfusion solution: pH 5.5 (activating).

  • Recording: Establish GΩ seal. Clamp voltage at -60 mV.

  • Activation: Perfuse pH 5.5 buffer to induce inward proton current (

    
    ).
    
  • Drug Application: Perfuse pH 5.5 buffer + Test Derivative (100 µM). Record residual current (

    
    ).
    
  • Calculation: % Inhibition =

    
    .
    
  • Validation Check: WT M2 cells must show >80% block with Amantadine. S31N cells must show <10% block with Amantadine.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Synthesis of Derivative Screening In Vitro Screening (CPE Reduction / MTT) Start->Screening Screening->Start Low Potency (Refine) Selection Select Hits (SI > 50) Screening->Selection High Potency Mechanism Mechanistic Validation (Patch Clamp / Docking) Selection->Mechanism InVivo In Vivo Efficacy (Mouse Lung Titers) Mechanism->InVivo Confirmed Target

Caption: Step-by-step validation workflow for novel adamantane derivatives from synthesis to in vivo testing.

Pharmacokinetic & Safety Profile

The "Achilles' heel" of adamantanes has been their lipophilicity-driven CNS toxicity.

  • Lipophilicity (LogP): Novel derivatives like Compound 3p often exhibit optimized LogP values (2.5–3.5), balancing membrane permeability with solubility, unlike the highly lipophilic parent adamantane.

  • Cytotoxicity (CC50): In MDCK and Vero cells, novel amino-acid conjugates (e.g., Tyr-Am) show CC50 values >500 µM, providing a therapeutic window (SI) significantly wider than Amantadine.

Strategic Recommendations

  • For Antiviral Development: Abandon unmodified Amantadine as a scaffold for Influenza. Focus on C-1 substituted aryl-conjugates that can reach into the S31N pore.

  • For Neurological Applications: Prioritize amino acid conjugates (prodrugs) . The Tyr-Am data suggests that utilizing endogenous transport systems (LAT1) can maintain efficacy while reducing the systemic toxicity associated with passive diffusion.

  • Resistance Monitoring: Any development program must include a "resistance panel" (V27A, L26F, S31N) in the primary screen, not just Wild-Type assays.

References

  • Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 2025.[1]

  • Newly Synthesized Amantadine Derivative: Safety and Neuropharmacological Activity. Farmacia, 2021.

  • Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 2024.[4]

  • Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Pharmacology & Pharmacy, 2016.[5]

  • Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses. Antiviral Research, 2021.

Sources

Technical Comparison & Validation Guide: Adamantan-1-amine Sulfate (Amantadine Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable, water-soluble salt of the adamantane class. While historically established as an M2 ion channel blocker for Influenza A, its relevance in modern virology lies in repurposing screenings for novel enveloped viruses containing viroporins (e.g., E-protein channels in Coronaviruses or M-proteins in Flaviviruses).

This guide provides a rigorous framework for validating its antiviral efficacy against new viral strains. Unlike the hydrochloride salt, the sulfate form offers distinct solubility profiles that minimize solvent-induced cytotoxicity in cell culture systems.

Part 1: Mechanistic Comparative Analysis

To validate Amantadine Sulfate against new strains, one must understand its specific point of intervention compared to standard-of-care alternatives.

Mechanism of Action: The Viroporin Blockade

Amantadine acts as a viroporin inhibitor . In susceptible Influenza A strains, it occludes the M2 ion channel within the viral envelope.[1]

  • The Process: Upon endocytosis, the virus requires an influx of H+ ions from the endosome to acidify its interior.

  • The Blockade: Amantadine binds to the transmembrane domain of the M2 tetramer, physically blocking H+ entry.

  • The Result: Ribonucleoproteins (RNPs) fail to dissociate from the matrix protein (M1), preventing nuclear import and replication.

Comparative Therapeutic Profile

The following table contrasts Amantadine Sulfate with its structural analog (Rimantadine) and the standard neuraminidase inhibitor (Oseltamivir).

FeatureAmantadine SulfateRimantadineOseltamivir (Tamiflu)
Primary Target M2 Ion Channel (Viroporin)M2 Ion ChannelNeuraminidase (NA)
Stage of Inhibition Early: Uncoating/FusionEarly: Uncoating/FusionLate: Viral Release
Solubility (Cell Culture) High (Water/Saline)ModerateHigh (Water)
Resistance Profile High (S31N mutation in Inf A)High (Cross-resistant with Amantadine)Low to Moderate
Cytotoxicity Risk Moderate (Requires SI monitoring)Lower than AmantadineVery Low
New Strain Utility Potential for novel viroporins (e.g., SARS-CoV-2 E-protein)Similar to AmantadineLimited to NA-expressing viruses
Mechanistic Pathway Visualization

The following diagram illustrates the specific "Early Stage" intervention of Amantadine compared to the "Late Stage" intervention of Oseltamivir.

AntiviralMechanism Virus Viral Entry (Endocytosis) Endosome Endosome (Acidification) Virus->Endosome M2Channel Viroporin Channel (H+ Influx) Endosome->M2Channel pH Drop Uncoating Viral Uncoating (RNP Release) M2Channel->Uncoating H+ Entry Replication Replication & Assembly Uncoating->Replication Release Viral Release (Budding) Replication->Release Amantadine Amantadine Sulfate (BLOCKS Channel) Amantadine->M2Channel Inhibits Oseltamivir Oseltamivir (BLOCKS Release) Oseltamivir->Release Inhibits

Figure 1: Comparative intervention points. Amantadine targets early-stage uncoating; Oseltamivir targets late-stage release.

Part 2: Experimental Design & Validation Protocols

Scientific Integrity Note: Many "failed" antiviral screenings occur due to solvent toxicity (DMSO) masking the drug's effect or killing the host cells. Amantadine Sulfate allows for aqueous preparation , eliminating DMSO artifacts.

Stock Solution Preparation[1]
  • Reagent: Adamantan-1-amine sulfate (Purity ≥98%).

  • Solvent: Sterile deionized water or PBS (Phosphate Buffered Saline). Do not use DMSO unless necessary for comparative hydrophobic analogs.

  • Protocol:

    • Dissolve powder to create a 10 mM stock solution .

    • Filter sterilize using a 0.22 µm PVDF syringe filter.

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

Host Cell Cytotoxicity Assay (CCK-8)

Before testing antiviral activity, you must determine the CC50 (50% Cytotoxic Concentration). We use CCK-8 (Cell Counting Kit-8) over MTT because CCK-8 produces a water-soluble formazan dye, reducing handling errors and increasing sensitivity.

  • Seeding: Seed susceptible cells (e.g., MDCK for Influenza, Vero E6 for Coronaviruses) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of Amantadine Sulfate (e.g., 0.1 µM to 1000 µM) in maintenance medium. Include "No Drug" and "No Cell" controls.

  • Incubation: Incubate for 48–72 hours (mimicking the viral assay duration).

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours at 37°C.

  • Measurement: Measure Absorbance at 450 nm .

  • Calculation: Calculate % Viability relative to control. Plot non-linear regression to find CC50 .

Antiviral Efficacy: Plaque Reduction Assay (PRA)

The PRA is the gold standard for quantifying infectious virus reduction.

  • Seeding: Seed cells in 6-well or 12-well plates to achieve 90% confluency.

  • Infection: Infect monolayers with virus at roughly 50–100 PFU (Plaque Forming Units) per well. Allow adsorption for 1 hour at 37°C.

  • Overlay & Treatment: Remove inoculum. Overlay with semi-solid medium (e.g., 1% agarose or CMC) containing serial dilutions of Amantadine Sulfate .

    • Critical Step: Ensure the drug is present in the overlay to block cell-to-cell spread.

  • Incubation: Incubate until plaques are visible (2–4 days depending on virus).

  • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Counting: Count plaques. Calculate EC50 (50% Effective Concentration) using a sigmoidal dose-response curve.

Validation Workflow Diagram

This workflow ensures that efficacy is not confused with toxicity.

ValidationWorkflow cluster_tox Step 1: Toxicity (CCK-8) cluster_eff Step 2: Efficacy (Plaque Assay) Start Start: Amantadine Sulfate (10mM Aqueous Stock) Cells1 Seed Host Cells (96-well) Start->Cells1 Cells2 Seed Host Cells (6-well) Start->Cells2 Treat1 Add Drug Dilutions (No Virus) Cells1->Treat1 Read1 Measure Abs 450nm Treat1->Read1 CalcCC50 Calculate CC50 Read1->CalcCC50 Decision Calculate Selectivity Index (SI = CC50 / EC50) CalcCC50->Decision Infect Infect (50-100 PFU) Cells2->Infect Overlay Overlay + Drug Infect->Overlay Count Count Plaques Overlay->Count CalcEC50 Calculate EC50 Count->CalcEC50 CalcEC50->Decision Result Valid Candidate? (Target SI > 10) Decision->Result

Figure 2: Sequential validation workflow. Toxicity (CC50) and Efficacy (EC50) combine to determine the Selectivity Index.[2][3][4]

Part 3: Data Interpretation & Strategic Recommendations

The Selectivity Index (SI)

The raw EC50 value is meaningless without the toxicity context. You must calculate the Selectivity Index:


[2][3]
  • SI < 10: The drug is likely too toxic for therapeutic use; antiviral effect may be due to host cell metabolic shutdown.

  • SI > 10: Potential candidate.

  • SI > 50: Strong candidate for in vivo studies.

Interpreting Resistance

If testing against Influenza A, you will likely see an EC50 > 50 µM (Resistant).

  • Wild Type (Sensitive): EC50 ≈ 0.1 – 1.0 µM.

  • S31N Mutant (Resistant): EC50 > 100 µM.

  • New Viruses (e.g., SARS-CoV-2): If EC50 is in the high micromolar range (e.g., 50–100 µM) but SI remains >10, it suggests a weak viroporin blockade or lysosomotropic effect (pH buffering) rather than specific high-affinity binding.

Recommendations for Researchers
  • Use Sulfate for High Concentrations: If your screening requires concentrations >100 µM, Amantadine Sulfate is superior to the HCl salt due to better solubility and lack of chloride ion interference in certain buffer systems.

  • Time-of-Addition Studies: To confirm the mechanism, add the drug at different time points (-2h, 0h, +2h, +6h). Amantadine should only be effective if added at -2h or 0h (entry stage). If it works at +6h, the mechanism is likely not uncoating.

  • Combination Therapy: Given high resistance rates, screen Amantadine Sulfate in combination with Oseltamivir. Synergy is often observed because they target opposite ends of the viral lifecycle (Entry vs. Exit).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Source:[Link]

  • Hayden, F. G., et al. (1980).[5] Plaque inhibition assay for drug susceptibility testing of influenza viruses.[5] Antimicrobial Agents and Chemotherapy.[6] Source:[Link]

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. Source:[Link]

  • Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance. Source:[Link]

  • Smieszek, S. P., et al. (2020). Amantadine disrupts lysosomal gene expression: A hypothesis for COVID-19 treatment. International Journal of Antimicrobial Agents. Source:[Link]

Sources

Comparative Analysis: Adamantan-1-amine Sulfate and M2 Ion Channel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a foundational class of antiviral agents targeting the Influenza A M2 proton channel.[1] While its clinical utility has been compromised by widespread resistance (specifically the S31N mutation), it remains a critical reference standard in virology research and a scaffold for next-generation inhibitor design.

This guide provides a rigorous technical comparison between Adamantan-1-amine sulfate , its lipophilic analog Rimantadine , and emerging S31N-targeting inhibitors . We analyze the physicochemical advantages of the sulfate salt form, the molecular mechanics of channel blockade, and provide validated protocols for assessing channel inhibition.

Molecular Mechanics & Pharmacology[2]

The Target: M2 Proton Channel

The M2 protein is a pH-gated proton channel essential for viral replication.[2] Following endocytosis, the acidic environment of the endosome triggers M2 to open, allowing protons (


) to flood the virion. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), permitting nuclear import of the viral genome.
Mechanism of Action (MOA)

Adamantan-1-amine sulfate functions as a pore blocker . It enters the M2 tetramer and binds to a high-affinity site formed by residues Val27, Ala30, and Ser31. The bulky adamantane cage sterically occludes the channel, preventing proton conductance.

Why the Sulfate Salt? While Amantadine Hydrochloride is common, Amantadine Sulfate is frequently selected in drug development and formulation for its superior physicochemical stability:

  • Non-hygroscopic nature: Unlike the HCl salt, the sulfate form resists moisture absorption, ensuring long-term stability in solid-state storage.

  • Solubility Profile: It offers a distinct solubility curve useful for controlled-release formulations.

Pathway Visualization

The following diagram illustrates the critical "Uncoating" phase blocked by Adamantan-1-amine.

M2_Inhibition_Pathway Virus_Entry Viral Endocytosis Endosome_Acid Endosomal Acidification (pH < 6.0) Virus_Entry->Endosome_Acid M2_Open M2 Channel Gating (Trp41 Gate Opens) Endosome_Acid->M2_Open Proton_Influx H+ Influx into Virion M2_Open->Proton_Influx Normal Flow Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Nuclear Import & Replication Uncoating->Replication Inhibitor Adamantan-1-amine Sulfate (Blocks Pore) Inhibitor->M2_Open Steric Blockade

Figure 1: Mechanism of M2 channel inhibition. Adamantan-1-amine sulfate prevents the H+ influx required for viral uncoating.

Comparative Analysis: Amantadine vs. Alternatives

The following data synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While Rimantadine is the primary historical comparator, newer experimental compounds (e.g., Spiro-piperidines) are included for research context.

Table 1: Physicochemical and Pharmacological Comparison
FeatureAdamantan-1-amine Sulfate Rimantadine HCl Next-Gen (e.g., M2WJ332)
Chemical Structure 1-aminoadamantane (Sulfate salt)

-methyl-1-adamantane methylamine
Adamantane-aryl conjugates
Primary Target M2 Channel (WT)M2 Channel (WT)M2 Channel (S31N Mutant)
Binding Site Pore Lumen (Val27-Ser31)Pore Lumen (Similar to Amantadine)Pore Lumen + Surface Allosteric
Half-Life (

)
~12–17 hours~24–36 hoursVariable (Experimental)
Metabolism Excreted largely unchanged (Renal)Extensive hepatic metabolismN/A
CNS Side Effects High (Crosses BBB easily; insomnia, dizziness)Low (Lower CNS penetration)Unknown/Variable
S31N Activity Inactive (Resistant)Inactive (Resistant)Active (Designed for resistance)
Formulation Stability High (Non-hygroscopic)ModerateVariable

Key Technical Insight: Rimantadine is generally superior in clinical safety due to reduced CNS toxicity. However, Adamantan-1-amine Sulfate remains the preferred in vitro control because its water solubility and simple structure provide a "cleaner" baseline for biophysical studies (e.g., NMR, crystallography) compared to the racemic mixture often found in Rimantadine preparations.

The Resistance Challenge (S31N)

The utility of adamantanes is currently limited by the S31N mutation (Serine to Asparagine at position 31), found in >95% of circulating Influenza A strains.

  • Mechanism of Resistance: The S31N mutation places a bulkier, hydrophilic asparagine residue into the pore. This narrows the channel and disrupts the hydrophobic pocket required for the adamantane cage to bind.

  • Research Implication: When testing new M2 inhibitors, Adamantan-1-amine Sulfate should be used as a negative control against S31N strains and a positive control against laboratory WT strains (e.g., A/Udorn/72).

Experimental Validation Protocols

To validate the efficacy of Adamantan-1-amine sulfate or compare it against novel candidates, the following protocols are the industry standard.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Gold standard for direct measurement of ion channel activity.

Objective: Measure proton current (


) reduction in Xenopus laevis oocytes expressing M2.
  • Preparation: Linearize plasmid containing Influenza A M2 (WT or S31N) cDNA. Transcribe to cRNA using T7 polymerase.

  • Injection: Microinject 5–10 ng of cRNA into Stage V-VI Xenopus oocytes. Incubate at 18°C for 48–72 hours to allow protein expression.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned glass microelectrodes (

    
     resistance).
    
  • Activation: Switch perfusion to Low pH Buffer (pH 5.5) to activate the M2 channel. Observe the inward current (

    
    ).[3]
    
  • Inhibition: Perfuse Adamantan-1-amine Sulfate (100

    
    M) in pH 5.5 buffer.
    
  • Data Capture: Record current attenuation. Calculate % inhibition:

    
    
    
Protocol B: Plaque Reduction Assay (CPE)

Standard for viral replication inhibition.

Objective: Determine EC50 values in MDCK cells.

  • Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate overnight to form a monolayer.
    
  • Infection: Wash cells with PBS. Infect with Influenza A (MOI = 0.001) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with agarose medium containing serial dilutions of Adamantan-1-amine Sulfate (0.1

    
    M – 100 
    
    
    
    M) and TPCK-trypsin.
  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Staining: Fix with 4% formaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count plaques. Plot % Plaque Reduction vs. Log[Concentration] to derive EC50.

Experimental Workflow Diagram

TEVC_Protocol cluster_recording TEVC Recording cRNA cRNA Synthesis (T7 Polymerase) Injection Oocyte Injection (Xenopus laevis) cRNA->Injection Incubation Expression (48-72h @ 18°C) Injection->Incubation Baseline Baseline (pH 7.4) Incubation->Baseline Activate Activation (pH 5.5) Measure I_in Baseline->Activate Acid Switch Drug Apply Inhibitor (Amantadine Sulfate) Activate->Drug Perfusion Analysis Calculate IC50 (% Block) Drug->Analysis Data Export

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) validation of M2 inhibitors.

References

  • Jing, X., et al. (2008). "Functional studies indicate that the M2 proton channel of influenza A virus is a tetramer." Proceedings of the National Academy of Sciences.

  • Hayden, F. G., et al. (1985). "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults."[4][5][6] Antimicrobial Agents and Chemotherapy.[4][5][6]

  • Wang, J., et al. (2013). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences.

  • CDC (Centers for Disease Control and Prevention). "Influenza Antiviral Drug Resistance." CDC.gov.

  • Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes.

Sources

Technical Comparison: Adamantan-1-amine Sulfate vs. High-Affinity NMDA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: Pharmacodynamics, Kinetic Selectivity, and Experimental Validation

Executive Summary: The Kinetic Selectivity Hypothesis

Adamantan-1-amine sulfate (Amantadine sulfate) represents a distinct class of uncompetitive NMDA receptor (NMDAR) antagonists defined by low affinity and rapid trapping kinetics . Unlike high-affinity blockers such as MK-801 (Dizocilpine), which permanently "trap" within the channel pore causing severe psychotomimetic side effects, Amantadine exhibits a "fast-on, fast-off" profile.

This guide objectively compares Amantadine sulfate against Memantine, Ketamine, and MK-801. The core thesis supported by experimental data is that Amantadine's therapeutic index in neurodegenerative applications (e.g., Parkinsonian dyskinesia) is derived specifically from its inability to block physiological synaptic transmission while effectively truncating pathological tonic extrasynaptic current—a phenomenon governed strictly by channel off-rate kinetics (


).
Comparative Pharmacodynamics[1]

The following data aggregates binding parameters from whole-cell patch-clamp recordings in rat hippocampal neurons. Note the inverse correlation between affinity (


) and off-rate kinetics.[1]

Table 1: Biophysical Parameters of NMDAR Antagonists

CompoundMolecular TargetMechanismAffinity (

/

)
Kinetic Profile (

)
Clinical/Research Status
Amantadine Sulfate NMDAR Pore (PCP Site)Open Channel BlockerLow (~18.6

M)
Ultra-Fast (~200 ms)Parkinson's, Antiviral
Memantine NMDAR Pore (PCP Site)Open Channel BlockerModerate (~1.0

M)
Fast (~3-6 s)Alzheimer's Disease
Ketamine NMDAR Pore (PCP Site)Open Channel BlockerModerate (~0.43

M)
Intermediate Anesthetic, Depression
MK-801 (Dizocilpine) NMDAR Pore (PCP Site)Open Channel BlockerHigh (~0.003

M)
Slow/Irreversible (>90 min)Research Tool (Toxic)

Critical Insight: Amantadine lacks the two methyl groups present on the Memantine adamantane cage.[2] This structural difference results in a ~20-fold reduction in affinity, which paradoxically enhances safety by preventing the blockade of critical physiological signals (Long-Term Potentiation).

Mechanistic Profiling: The "Partial Trapping" Model

To understand the performance difference, one must analyze the "Trapping" mechanism. High-affinity blockers like MK-801 are "trapped" inside the channel when the agonist dissociates and the pore closes. They cannot escape until the channel re-opens (use-dependence).

Amantadine, due to low affinity and voltage dependence, can escape the channel even during transient closures or repolarization events.

NMDA_Blockade_Mechanism Resting Resting Receptor (Mg2+ Blocked) Open Open Channel (Glutamate Bound) Resting->Open Depolarization + Agonist Open->Resting Repolarization Blocked_Amantadine Amantadine Block (Fast Exchange) Open->Blocked_Amantadine Fast On-Rate Blocked_MK801 MK-801 Block (Deep Trap) Open->Blocked_MK801 Slow On-Rate Blocked_Amantadine->Open Fast Off-Rate (Allows Synaptic Transmission) Physiological Physiological Signal (Preserved) Blocked_Amantadine->Physiological Sparts Phasic Spikes Pathological Pathological Current (Inhibited) Blocked_Amantadine->Pathological Blocks Tonic Noise Blocked_MK801->Blocked_MK801 Trapped in Closed State Blocked_MK801->Physiological Blocks Everything (Neurotoxicity) Blocked_MK801->Pathological Blocks Everything

Figure 1: Kinetic segregation of physiological vs. pathological blockade. Amantadine's fast off-rate allows it to vacate the channel during transient synaptic events, whereas MK-801 permanently occludes the pore.

Experimental Validation: Protocol for & Kinetics

To validate the performance of Amantadine sulfate in your lab, use the following Voltage-Clamp Whole-Cell Recording protocol. This system is self-validating by using MK-801 as a positive control for "complete block."

Reagents & Setup
  • Stock Solution: Dissolve Amantadine Sulfate in sterile water to 100 mM. Store at -20°C.

  • Internal Solution (Pipette): 130 mM CsCl (blocks K+ channels), 10 mM HEPES, 10 mM EGTA.

  • External Solution (Bath): Mg2+-free ACSF containing 1

    
    M Glycine (co-agonist).
    
  • Agonist Application: Fast-step perfusion system (e.g., Theta glass or Piezo-stepper) is mandatory to resolve rapid kinetics.

Step-by-Step Workflow
  • Preparation: Prepare acute hippocampal slices (rat/mouse) or culture HEK293 cells expressing GluN1/GluN2B subunits.

  • Giga-Seal Formation: Approach neuron, apply negative pressure to form >1 G

    
     seal. Rupture membrane to enter whole-cell mode.
    
  • Baseline Stabilization: Clamp voltage at -70 mV . Perfuse Mg2+-free solution.

  • Control Response: Apply 100

    
    M NMDA  (2 seconds). Record peak current (
    
    
    
    ).
  • Antagonist Application (Co-application):

    • Pre-incubate with Amantadine Sulfate (varying concentrations: 1, 10, 30, 100, 300

      
      M) for 10 seconds.
      
    • Apply NMDA + Amantadine simultaneously.

  • Washout: Switch back to control buffer. Measure time to recovery (

    
    ).
    

Data Calculation: Calculate the Percent Inhibition using the formula:



Fit data to the Hill equation to derive 

.

Patch_Clamp_Workflow cluster_QC Quality Control Checks Prep 1. Slice/Cell Preparation (GluN1/GluN2 Expression) Seal 2. Giga-Ohm Seal (>1 GΩ) Whole Cell Config Prep->Seal Control 3. Control Agonist Pulse (NMDA + Glycine) Seal->Control QC1 Series Resistance < 20 MΩ Seal->QC1 Drug 4. Antagonist Application (Amantadine Sulfate) Control->Drug Measure Peak Current Wash 5. Washout & Recovery Drug->Wash Measure Off-Rate Wash->Control Verify Recovery Analysis 6. Data Analysis (Hill Plot / Tau Calculation) Wash->Analysis QC2 Leak Current < 100 pA

Figure 2: Standardized Whole-Cell Patch Clamp workflow for determining NMDA antagonist potency and kinetics.

Clinical & Translational Implications[3][4]

The experimental data directly informs the clinical utility of Amantadine Sulfate.

  • Safety Profile: Because Amantadine has a high

    
     (~18 
    
    
    
    M) and fast off-rate, it does not accumulate in the channel during low-frequency physiological firing (5-10 Hz). This avoids the "zombie-like" catatonia associated with MK-801.
  • Therapeutic Window: Amantadine is uniquely effective in Levodopa-induced dyskinesia (LID) . In LID, glutamate levels are chronically elevated (tonic activation). Amantadine blocks this background noise while sparing the sharp, phasic glutamate signals required for motor planning.

  • Renal Clearance: Unlike hepatic-metabolized antagonists, Amantadine is excreted largely unchanged by the kidneys. In experimental models, this requires careful adjustment of dosage based on the animal's hydration status to maintain stable plasma levels.

References
  • Parsons, C. G., et al. (1996). "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience.

  • Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine." Journal of Neurophysiology.

  • Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine."[3][4][5][6] Current Opinion in Pharmacology.

  • Kornhuber, J., et al. (1991). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties."[3] Journal of Neural Transmission.

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[3][5] Nature Reviews Drug Discovery.

Sources

Cross-resistance studies of Adamantan-1-amine sulfate with other antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Guide: Cross-Resistance Profiling of Adamantan-1-amine Sulfate (Amantadine)

Executive Summary: The Resistance Landscape

Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) represents the first generation of M2 ion channel blockers. While its clinical utility as a monotherapy has been compromised by widespread resistance in circulating Influenza A strains (H1N1, H3N2), it remains a critical reference compound in virology for studying resistance mechanisms, ion channel pharmacology, and synergistic combination therapies.

This guide provides a rigorous technical comparison of Adamantan-1-amine sulfate against other antiviral classes, focusing on cross-resistance patterns . It establishes that while complete cross-resistance exists within the adamantane class (e.g., Rimantadine), no cross-resistance exists with Neuraminidase Inhibitors (NAIs) or Polymerase Acidic (PA) Endonuclease Inhibitors, making it a viable candidate for multi-drug resistance (MDR) research.

Mechanism of Action & Resistance Logic

To understand cross-resistance, one must first isolate the molecular target. Adamantan-1-amine sulfate targets the M2 proton channel of the Influenza A virus.[1]

  • Mechanism: The drug binds to the transmembrane pore of the M2 tetramer, physically occluding the channel. This prevents the influx of H+ ions into the virion during endocytosis, thereby blocking the pH-dependent dissociation of the matrix protein (M1) from the ribonucleoprotein (RNP) complex. Without this "uncoating" step, viral replication is halted.

  • Resistance Causality: Resistance is primarily driven by single amino acid substitutions in the transmembrane domain of the M2 protein.[2]

    • S31N (Serine to Asparagine at position 31): Accounts for >95% of resistant strains.[1] The larger side chain of Asparagine sterically hinders drug binding while preserving proton transport.

    • V27A & L26F: Less common mutations that also alter the pore geometry.

Diagram 1: M2 Inhibition & Resistance Pathway[1][3]

M2_Mechanism Target M2 Proton Channel (Transmembrane Domain) Action Pore Occlusion (Steric Blockade) Target->Action Causes Mutation Mutation S31N (Ser31 -> Asn31) Target->Mutation Selection Pressure Drug Adamantan-1-amine Sulfate (Amantadine) Drug->Target Binds to Effect Inhibition of Viral Uncoating (No RNP Release) Action->Effect Result Resistance Steric Hindrance Drug Cannot Bind Mutation->Resistance Consequence CrossRes Cross-Resistance: Rimantadine Resistance->CrossRes Class Effect

Figure 1: Mechanistic pathway showing how Adamantan-1-amine sulfate blocks the M2 channel and how the S31N mutation confers class-wide resistance.[1][2][3]

Cross-Resistance Matrix: Comparative Analysis

The following table synthesizes experimental data comparing Adamantan-1-amine sulfate with other key antivirals.

Comparator DrugDrug ClassTarget ProteinCross-Resistance with Amantadine?Mechanistic Rationale
Rimantadine AdamantaneM2 Ion ChannelYES (Complete) Structural analog. Both target the same hydrophobic pocket in the M2 pore. S31N confers resistance to both.[1]
Oseltamivir (Tamiflu)NAINeuraminidaseNO Targets the viral surface enzyme (NA), not the ion channel. Mechanisms are independent.
Zanamivir (Relenza)NAINeuraminidaseNO Distinct binding site on NA. Effective against M2-resistant strains.[1]
Baloxavir marboxil PA InhibitorPA EndonucleaseNO Targets the "cap-snatching" mechanism of viral polymerase. No structural overlap with M2.
Favipiravir RdRp InhibitorRNA PolymeraseNO Nucleoside analog targeting RNA replication.

Key Insight: The lack of cross-resistance with NAIs and PA inhibitors validates the use of Adamantan-1-amine sulfate in combination therapy studies . For example, Triple Combination Antiviral Drug (TCAD) regimens (Amantadine + Oseltamivir + Ribavirin) have demonstrated synergistic efficacy against susceptible strains, preventing the emergence of resistance.[4]

Experimental Protocols for Resistance Profiling

To objectively determine cross-resistance, researchers must employ both phenotypic and genotypic assays.

Protocol A: Phenotypic Characterization (Plaque Reduction Assay)

Objective: Quantify the shift in EC50 (Effective Concentration) of the virus in the presence of the drug.

Reagents:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus Stocks: Wild-type Influenza A (e.g., A/WSN/33) and Resistant Control (e.g., A/PR/8/34 with S31N).[1]

  • Compound: Adamantan-1-amine sulfate (dissolved in sterile dH2O or PBS).

Workflow:

  • Seeding: Seed MDCK cells in 6-well plates (approx.

    
     cells/well) and incubate at 37°C/5% CO2 until 90% confluent.
    
  • Infection: Wash cells with PBS. Infect with influenza virus at a Multiplicity of Infection (MOI) of 0.001 to ensure discrete plaques. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with Avicel or Agarose medium containing serial dilutions of Adamantan-1-amine sulfate (Range: 0.1 µM to 100 µM).

    • Control: Include untreated wells (Virus Control) and Cell Control (No Virus).

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Plot % inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism or similar).

Data Interpretation:

  • Susceptible: EC50 < 1.0 µM.

  • Resistant: EC50 > 100 µM (Often >100-fold shift).

Protocol B: Genotypic Validation (M2 Sequencing)

Objective: Confirm the molecular basis of resistance (e.g., S31N).

  • Extraction: Extract Viral RNA from culture supernatant using a standard viral RNA kit.

  • RT-PCR: Amplify the M gene segment (Segment 7).

    • Primers: Specific to the M2 transmembrane domain (nucleotides ~700–1000).

  • Sequencing: Sanger sequencing of the PCR product.

  • Alignment: Align with a reference Wild-Type sequence (e.g., A/California/07/2009). Look specifically for mutations at codons 26, 27, 30, and 31.[2]

Diagram 2: Cross-Resistance Testing Workflow

Workflow Start Viral Isolate (Unknown Sensitivity) Pheno Phenotypic Assay (Plaque Reduction) Start->Pheno Geno Genotypic Assay (M2 Sequencing) Start->Geno ResultPheno Calculate EC50 Pheno->ResultPheno ResultGeno Identify Mutations (S31N, V27A) Geno->ResultGeno Decision Compare with Reference Data ResultPheno->Decision ResultGeno->Decision Outcome1 Susceptible (EC50 < 1µM, WT Seq) Decision->Outcome1 Outcome2 Resistant (EC50 > 100µM, Mutated) Decision->Outcome2

Figure 2: Integrated workflow for confirming antiviral resistance phenotype and genotype.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance. Retrieved from [Link]

  • PubChem. (2024). Amantadine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hussain, M., Galvin, H. D., Haw, T. Y., et al. (2017). Drug resistance in influenza A virus: the epidemiology and management. Infection and Drug Resistance.[1][3][4][5][6][7][8][9] Retrieved from [Link]

  • World Health Organization (WHO). (2023). Global Influenza Surveillance and Response System (GISRS). Retrieved from [Link]

  • Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance threats. The Journal of Infectious Diseases. Retrieved from [Link]

Sources

Reproducibility in Adamantane Therapeutics: The Sulfate Salt Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Salt Switch" Hazard

In the development of NMDA receptor antagonists and antiviral M2 ion channel blockers, Adamantan-1-amine sulfate (Amantadine Sulfate) presents a unique set of reproducibility challenges compared to its more common counterpart, Amantadine Hydrochloride.

While the pharmacological active moiety (the adamantane cage) remains identical, the sulfate counter-ion fundamentally alters the physicochemical landscape. The most frequent cause of experimental failure is not biological variability, but stoichiometric misalignment . Unlike the 1:1 molar ratio of the HCl salt, Amantadine Sulfate exists as a 2:1 complex (two adamantane cations per sulfate anion). Researchers failing to account for this "Factor of 2" in molarity calculations introduce a 50% systematic error in dosing and binding affinity (


) data.

This guide standardizes the handling, solubilization, and quantification of Amantadine Sulfate to ensure data integrity across drug development workflows.

Comparative Analysis: Sulfate vs. Alternatives

The choice of salt form dictates solubility limits and matrix stability. The following table contrasts Amantadine Sulfate with its primary alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureAmantadine Sulfate Amantadine HCl Memantine HCl
Stoichiometry 2:1 (Amine:Acid)1:11:1
Molecular Weight ~400.6 g/mol 187.7 g/mol 215.7 g/mol
Aqueous Solubility Moderate (< 100 mg/mL)High (> 250 mg/mL)Moderate
Hygroscopicity Low (Stable in open air)High (Requires desiccation)Low
NMDA Affinity (

)
~10–20

M (Low Affinity)
~10–20

M
~0.5–1.0

M (High Affinity)
Primary Utility Sustained release formulations; Veterinary applicationsRapid release; Standard oral formulationsAlzheimer’s Disease (Standard of Care)
Reproducibility Risk Precipitation in cold buffers ; Stoichiometric calculation errorsMoisture absorption altering weightLow

Critical Insight: Do not interchange Sulfate and HCl protocols without recalculating the molar mass and verifying solubility in your specific assay buffer (e.g., HBSS or PBS). The Sulfate salt is prone to "crashing out" in high-phosphate buffers at low temperatures (


).

Mechanism of Action: NMDA Receptor Blockade[1][2][3]

To interpret reproducibility data, one must understand the binding site. Amantadine acts as an uncompetitive, open-channel blocker. It requires the channel to be open (activated by Glutamate/Glycine) to bind.

Diagram 1: NMDA Receptor Blocking Mechanism

This diagram illustrates the dependency of Amantadine binding on channel activation, a critical variable in functional assays.

NMDA_Mechanism Glutamate Glutamate + Glycine (Agonists) Open Channel Opening (Ca2+ Influx) Glutamate->Open Resting NMDA Receptor (Closed State) Resting->Open Ligand Binding Blocked Blocked Channel (Ion Flow Halted) Open->Blocked Pore Entry Amantadine Amantadine Sulfate (Blocker) Amantadine->Blocked Binds to PCP Site (Deep Pore) Memantine Memantine (High Affinity Comparator) Memantine->Blocked Slower Off-Rate

Caption: Amantadine requires agonist activation to access the PCP binding site deep within the pore.

Validated Experimental Protocol: LC-MS/MS Quantification

Due to the lack of a UV chromophore in the adamantane cage, HPLC-UV methods require unstable derivatization. LC-MS/MS is the only self-validating method for reproducibility.

Reagents & Preparation[3][4][5]
  • Analyte: Adamantan-1-amine Sulfate (Purity >98%).

  • Internal Standard (IS): Amantadine-d15 (Deuterated). Crucial for correcting matrix effects.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation Workflow (Protein Precipitation)
  • Aliquot: Transfer

    
     of plasma/media to a centrifuge tube.
    
  • Spike IS: Add

    
     of Amantadine-d15 (
    
    
    
    ).
  • Precipitate: Add

    
     cold Acetonitrile. Vortex vigorously for 60s.
    
  • Centrifuge:

    
     for 10 min at 
    
    
    
    .
  • Supernatant: Transfer clear supernatant to LC vial.

Diagram 2: Analytical Workflow & Decision Tree

Use this logic flow to troubleshoot recovery issues.

LCMS_Workflow Sample Biological Sample IS_Add Add Internal Std (Amantadine-d15) Sample->IS_Add Precip Protein Precip (ACN 4:1) IS_Add->Precip Spin Centrifuge 12k x g Precip->Spin Inject LC-MS/MS Injection Spin->Inject Decision Recovery > 85%? Inject->Decision Pass Data Valid Decision->Pass Yes Fail Check pH / Matrix Decision->Fail No

Caption: Standardized extraction workflow. Low recovery often indicates pH-dependent solubility issues.

Mass Spectrometry Parameters[5][6][7][8][9]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Amantadine:

      
       (Quantifier).
      
    • IS (d15):

      
      .
      
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Phenomenex Kinetex),

    
    .
    

Reproducibility Data & Benchmarks

The following data summarizes expected performance metrics when the protocol is followed correctly. Deviations >15% suggest procedural error.

Table 2: Validation Metrics (Human Plasma Matrix)
ParameterAcceptance CriteriaTypical Result (Sulfate Salt)
Linearity (

)


(

)
Recovery (Extraction)


Precision (Intra-day)


Matrix Effect


(Minimal suppression)
Stock Stability

degradation
Stable for 30 days at

Troubleshooting "Ghost" Peaks

If you observe carryover or ghost peaks:

  • Cause: Amantadine is "sticky" on glass surfaces due to the hydrophobic adamantane cage.

  • Solution: Use polypropylene vials and inserts. Add 0.1% Formic Acid to the needle wash solvent.

References

  • PubChem. (2025).[1] Amantadine Sulfate Compound Summary. National Library of Medicine. [Link]

  • Wang, K., et al. (2018).[2][3] Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma. Journal of Applied Bioanalysis. [Link]

  • Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters. [Link]

  • University of Hertfordshire. (2025). Amantadine Sulphate: Environmental Fate and Properties. AERU. [Link]

  • Moehs Ibérica. (2023). Safety Data Sheet: Amantadine Sulphate. [Link]

Sources

Comparative Guide: Statistical & Experimental Analysis of Adamantan-1-amine Sulfate Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While historically utilized as an antiviral, its primary modern clinical utility lies in the management of Levodopa-Induced Dyskinesia (LID) in Parkinson’s Disease (PD).

This guide provides a rigorous statistical and experimental comparison of Adamantan-1-amine sulfate against its structural analog Memantine and Placebo (Standard of Care). The efficacy analysis focuses on the compound's ability to modulate glutamatergic excitotoxicity without abolishing physiological synaptic transmission—a balance dictated by its rapid "off-rate" kinetics.

Mechanism of Action Visualization

The following diagram illustrates the competitive blockade at the PCP binding site within the NMDA receptor ion channel.

NMDA_Blockade cluster_antagonists Channel Blockade Dynamics Glutamate Presynaptic Glutamate Release Synapse Synaptic Cleft Concentration Glutamate->Synapse NMDAR_Open NMDA Receptor Activation (Ca2+ Influx) Synapse->NMDAR_Open Agonist Binding Dyskinesia Reduced Excitotoxicity (LID Mitigation) NMDAR_Open->Dyskinesia Modulation Amantadine Adamantan-1-amine (Low Affinity, Fast Off-Rate) Amantadine->NMDAR_Open Transient Blockade (Allows physiological signal) Memantine Memantine (Higher Affinity, Slower Off-Rate) Memantine->NMDAR_Open Sustained Blockade

Figure 1: Kinetic differentiation of NMDA antagonists. Adamantan-1-amine exhibits rapid channel unblocking, preserving normal synaptic plasticity while inhibiting pathological overactivation.

Comparative Pharmacological Profile

To understand the statistical efficacy data, one must first quantify the potency difference. The "efficacy" of Adamantan-1-amine is not defined by maximal potency, but by its therapeutic window derived from low affinity.

Table 1: In Vitro Binding Affinity Comparison ( )

Data synthesized from competitive radioligand binding assays ([3H]MK-801 displacement).

CompoundTarget ReceptorBinding Site

Value (

)
Off-Rate KineticsClinical Implication
Adamantan-1-amine NMDA (GluN2B)PCP (Pore)10.5 - 20.3 FastAnti-dyskinetic with minimal cognitive side effects.
Memantine NMDA (GluN2B)PCP (Pore)~1.0 - 2.5 ModerateNeuroprotective in Alzheimer's; less effective for acute LID.
MK-801 NMDAPCP (Pore)0.003 Very SlowHigh toxicity; experimental tool only.

Analytic Insight: The statistical significance of Adamantan-1-amine's clinical effect is driven by this specific


 range. A higher affinity (lower 

) would likely result in psychotomimetic side effects (hallucinations) before anti-dyskinetic efficacy is reached.

Experimental Protocol: [3H]MK-801 Displacement Assay

As an Application Scientist, relying solely on literature values is insufficient. You must validate the potency of specific sulfate batches. This protocol is the industry standard for generating the


 data required to calculate 

.
Materials
  • Ligand: [3H]MK-801 (Specific Activity: 15-30 Ci/mmol).

  • Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Non-Specific Control: 10

    
     (+)MK-801 (unlabeled).
    
  • Test Compound: Adamantan-1-amine sulfate (dissolved in DMSO/Buffer).

Workflow
  • Membrane Prep: Homogenize cortex in 50 mM Tris-Acetate (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 200

      
       membrane suspension + 25 
      
      
      
      [3H]MK-801 (final conc 5 nM).
    • Add 25

      
       of Adamantan-1-amine sulfate (concentration range: 
      
      
      
      to
      
      
      M).
    • Crucial Step: Include 100

      
       Glutamate and 10 
      
      
      
      Glycine to open the channels (blockers only bind to open channels).
    • Incubate for 2 hours at 25°C (Equilibrium).

  • Filtration: Rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter).

  • Quantification: Liquid scintillation counting.

Data Calculation (Self-Validation)

Calculate


 using the Cheng-Prusoff Equation :


Where

is radioligand concentration and

is the dissociation constant of [3H]MK-801.

Statistical Analysis of Clinical Efficacy

When analyzing clinical trial data for Adamantan-1-amine sulfate (e.g., in LID), the statistical architecture must account for the progressive nature of Parkinson's.

Primary Efficacy Endpoints

The FDA and EMA accept the following endpoints for this compound:

  • Change in ON time without troublesome dyskinesia: (Time spent with good motor function).

  • UDysRS (Unified Dyskinesia Rating Scale): Objective score.

  • UPDRS Part IV: Complications of therapy.

Statistical Methodology: ANCOVA

Direct t-tests are inappropriate due to baseline variability in PD patients. The gold standard is Analysis of Covariance (ANCOVA) .

  • Dependent Variable: Change from baseline to Week 12/24.

  • Factor: Treatment Group (Adamantan-1-amine vs. Placebo).

  • Covariate: Baseline Dyskinesia Score.

Statistical Decision Tree

The following logic flow ensures data integrity before claiming efficacy.

Stats_Workflow cluster_tests Hypothesis Testing Data_Raw Raw Clinical Data (UPDRS IV Scores) Clean Data Cleaning (LOCF for Dropouts) Data_Raw->Clean Normality Shapiro-Wilk Test (Normality Check) Clean->Normality Parametric ANCOVA (Adj. for Baseline) Normality->Parametric p > 0.05 (Normal) NonParametric Wilcoxon Rank Sum (Non-Normal Data) Normality->NonParametric p < 0.05 (Skewed) Result Calculate SMD & 95% Confidence Interval Parametric->Result NonParametric->Result

Figure 2: Statistical pipeline for validating Adamantan-1-amine efficacy. ANCOVA is preferred to isolate drug effect from disease progression.

Meta-Analysis Data Summary

The following table aggregates efficacy data from key randomized controlled trials (RCTs) comparing Amantadine formulations against Placebo.

MetricStatistical Result (Pooled)Interpretation
UPDRS IV Score (SMD) -0.73 to -0.98 (p < 0.001)Large effect size.[1][2][3][4] Significant reduction in motor complications compared to placebo.
ON Time (Good) +0.6 to +1.0 hours/day Clinically meaningful increase in functional waking hours.
Heterogeneity (

)
~55% Moderate heterogeneity, suggesting variability in patient baseline severity or dosing protocols.
Odds Ratio (Response) 6.7 (95% CI: 1.4 - 31.[5]5)Patients are ~6x more likely to respond to Amantadine than Placebo.[5]

Conclusion

Adamantan-1-amine sulfate demonstrates a robust statistical advantage over placebo in the treatment of Levodopa-Induced Dyskinesia. Its efficacy is mechanistically grounded in its low-affinity (


) , rapid-kinetic blockade of the NMDA receptor.

Key Takeaways for Development Professionals:

  • Assay Validation: Ensure

    
     values fall within the micromolar range; nanomolar affinity (like MK-801) predicts toxicity, not efficacy.
    
  • Statistical Rigor: Use ANCOVA with baseline adjustment. Simple mean comparisons will fail to capture the drug's true effect size due to high placebo response rates in PD trials.

  • Differentiation: While Memantine shares the adamantane core, its higher affinity shifts its profile toward cognitive protection (Alzheimer's) rather than the rapid motor modulation required for Dyskinesia.

References

  • Crosby, N., et al. (2003). Amantadine for dyskinesia in Parkinson's disease.[4][5][6][7][8] Cochrane Database of Systematic Reviews.

  • Kornhuber, J., et al. (1991). Effects of the 1-amino-adamantanes at the MK-801 binding site of the NMDA-receptor-gated ion channel: a human postmortem study. European Journal of Pharmacology.

  • Pahwa, R., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASE LID): a randomized clinical trial. JAMA Neurology.[8]

  • Sawada, H., et al. (2010).[5] Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial.[4][5][8] PLOS ONE.[5]

  • Kong, M., et al. (2017).[4] An updated meta-analysis of amantadine for treating dyskinesia in Parkinson's disease.[4][7] Oncotarget.

Sources

Comparing the pharmacokinetic profiles of Adamantan-1-amine sulfate and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) analysis of Adamantan-1-amine sulfate (Amantadine Sulfate) against its structural analogs, Rimantadine and Memantine . While Adamantan-1-amine is historically significant as an antiviral and anti-Parkinsonian agent, its clinical utility is often limited by its renal-dependent elimination and CNS side effects.

The critical differentiator in this chemical class is the modification of the adamantane cage. The addition of methyl groups (as seen in Rimantadine and Memantine) dramatically alters lipophilicity, metabolic susceptibility, and half-life. This guide synthesizes experimental data to demonstrate how these structural changes dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Structural Basis of Pharmacokinetics

The adamantane class shares a tricyclic, cage-like amine structure.[1][2] The pharmacokinetic divergence arises from substitution at the bridgehead carbons.

  • Adamantan-1-amine (Amantadine): The base structure.[3][4] Highly stable, resists metabolic oxidation.

  • Rimantadine (alpha-methyl derivative): The addition of an ethylamine group increases lipophilicity and introduces a site for hepatic hydroxylation.

  • Memantine (3,5-dimethyl derivative): Methylation at the bridgehead carbons alters the steric environment, extending half-life and modifying receptor affinity (NMDA preference).

Mechanism of Action & Pathway Interaction

The following diagram illustrates the dual mechanism (M2 Ion Channel vs. NMDA Receptor) and how these drugs traverse the Blood-Brain Barrier (BBB).

Adamantane_Mechanism cluster_CNS Central Nervous System cluster_Virus Viral Pathogen (Influenza A) Drug Adamantan-1-amine (Systemic Circulation) BBB Blood-Brain Barrier (Lipophilic Transport) Drug->BBB Passive Diffusion M2 M2 Ion Channel (H+ Transport Blockade) Drug->M2 Inhibits Uncoating NMDA NMDA Receptor (Glutamate Modulation) BBB->NMDA Antagonism (Memantine > Amantadine) Dopamine Dopamine Release (Striatum) BBB->Dopamine Enhancement (Amantadine)

Caption: Comparative mechanistic pathways. Amantadine exhibits dual activity (Antiviral/CNS), while Memantine is optimized for NMDA antagonism.

Comparative PK Parameters

The table below aggregates data for the active moieties. Note that Adamantan-1-amine Sulfate dissociates into the amantadine cation; its systemic PK is bioequivalent to the hydrochloride salt, though dissolution rates may vary in formulation.

ParameterAdamantan-1-amine (Amantadine)RimantadineMemantine
Tmax (h) 2 – 463 – 7
Bioavailability > 85% (Good oral absorption)> 90%~ 100%
Protein Binding ~ 67%~ 40%~ 45%
Vd (L/kg) 3 – 8 (High tissue binding)17 – 209 – 11
Half-life (t½) 12 – 18 h (Young)28+ h (Elderly/Renal)24 – 36 h60 – 100 h
Metabolism Negligible (<10% metabolized)Extensive (Hepatic Hydroxylation)Partial (Mix of renal/hepatic)
Excretion > 90% Unchanged in Urine< 25% Unchanged in Urine~ 48% Unchanged in Urine
Key Insight: The Metabolic Switch

The most critical distinction is metabolic stability.

  • Amantadine is excreted largely unchanged. This makes it toxic in patients with renal failure, as the body cannot clear the drug via the liver.

  • Rimantadine undergoes extensive hepatic metabolism (hydroxylation/glucuronidation) before excretion. This makes it safer for patients with renal compromise but requires caution in hepatic failure.

Experimental Protocol: Plasma Stability & Quantification

To validate these PK profiles in a research setting, a robust LC-MS/MS workflow is required. The following protocol is designed for the quantification of Adamantan-1-amine sulfate in plasma, utilizing an internal standard (Amantadine-d15 or Rimantadine).

Method: LC-MS/MS Quantification

Objective: Determine plasma concentration and metabolic stability.

1. Sample Preparation (Protein Precipitation)
  • Reagents: Acetonitrile (ACN), Formic Acid (FA), Internal Standard (IS).

  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 200 µL of ACN containing IS (e.g., 50 ng/mL Rimantadine).

  • Step 3: Vortex for 60 seconds to ensure complete protein precipitation.

  • Step 4: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to an autosampler vial.

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.7 µm, 4.6 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Isocratic elution (70% A / 30% B) or fast gradient to retain polar amine.

  • Flow Rate: 0.4 - 0.8 mL/min.

3. Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive Mode (Amine protonation is highly efficient).

  • Transitions:

    • Amantadine: m/z 152.2 → 135.3 (Loss of NH3)

    • Memantine: m/z 180.2 → 163.2

    • Rimantadine: m/z 180.2 → 163.2 (Distinguish via Retention Time)

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (ACN + Internal Std) Sample->Precipitation Centrifuge Centrifugation (12,000g, 10 min) Precipitation->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM Mode) LC->MS Retention Time Separation Data Quantification (Peak Area Ratio) MS->Data

Caption: Standardized bioanalytical workflow for adamantane derivative quantification in biological matrices.

Clinical & Toxicological Implications

Understanding the pharmacokinetics of Adamantan-1-amine sulfate is vital for safety profiling.

  • Renal Accumulation Risk: Because Amantadine is not metabolized, Creatinine Clearance (CrCl) is the sole predictor of elimination. In elderly patients (CrCl < 60 mL/min), the half-life can double or triple, leading to toxic accumulation. Symptoms include hallucinations, agitation, and livedo reticularis.

    • Guidance: Dosage of Amantadine Sulfate must be reduced by 50% if CrCl < 50 mL/min.

  • The "Sulfate" vs. "Hydrochloride" Factor: While the systemic PK is driven by the cation, the sulfate salt generally exhibits slower dissolution rates compared to the hydrochloride salt in high-pH environments. However, in the acidic environment of the stomach, both salts dissociate rapidly.

    • Note: For researchers developing extended-release formulations, the sulfate salt is often preferred due to its physicochemical properties that allow for smoother release profiles in matrix tablets.

  • Drug-Drug Interactions (DDI):

    • Amantadine: Low DDI risk regarding CYP enzymes (since it is not metabolized), but high risk with anticholinergic drugs (additive CNS toxicity).

    • Rimantadine: Potential interactions with CYP inhibitors, though clinically less significant than expected.

References

  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride.[6] Clinical Pharmacokinetics, 14(1), 35–51.[6]

  • Wills, R. J., et al. (1987). Pharmacokinetics of rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 31(6), 844-847.

  • Kornhuber, J., et al. (2007). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European Journal of Pharmacology.

  • Endo, T., et al. (1996). Renal clearance of amantadine in elderly patients. Journal of Clinical Pharmacology.
  • BenchChem. Adamantane Derivatives: A Comprehensive Technical Guide. BenchChem Technical Library.

  • Liu, R., et al. (2010). Determination of amantadine in human plasma by LC-MS/MS. Journal of Chromatography B.

Sources

Benchmarking Adamantan-1-amine Sulfate: A Comparative Analysis Against Modern Antiviral Standards

[1]

Executive Summary: The Role of a Legacy Compound

Adamantan-1-amine sulfate (Amantadine sulfate) represents the first generation of antiviral intervention—the adamantanes.[1] While largely displaced in clinical practice by Neuraminidase Inhibitors (NAIs) and Polymerase Acidic (PA) endonuclease inhibitors due to widespread resistance, it remains a critical benchmarking reference in drug discovery.[1]

This guide benchmarks Adamantan-1-amine sulfate against Standard-of-Care (SoC) drugs (Oseltamivir, Baloxavir marboxil).[1] It serves not as a recommendation for clinical monotherapy, but as a technical framework for using this compound to validate assays, study ion channel pharmacology, and profile resistance mechanisms (specifically the S31N mutation).[1]

Key Technical Distinction:

  • Active Moiety: Adamantan-1-amine (Amantadine).[1]

  • Salt Form: The sulfate salt is pharmacologically equivalent to the hydrochloride (HCl) form upon dissociation in media but offers distinct solubility and stability profiles valuable in specific formulation contexts. All molarity calculations must account for the sulfate counter-ion mass.

Mechanistic Divergence: M2 Blockade vs. Modern Targets

To benchmark performance, one must understand the temporal point of intervention in the viral lifecycle. Adamantan-1-amine sulfate acts early (uncoating), whereas modern SoCs act late (release) or centrally (replication).[1]

Comparative Mechanism of Action (MoA)
  • Adamantan-1-amine Sulfate: Blocks the M2 proton channel .[1] This prevents the acidification of the viral interior within the endosome, halting the dissociation of ribonucleoproteins (RNPs) and blocking viral uncoating.

  • Baloxavir Marboxil: Inhibits the PA endonuclease (cap-snatching), halting viral mRNA replication.[1]

  • Oseltamivir (Tamiflu): Inhibits Neuraminidase (NA) , preventing the cleavage of sialic acid and trapping virions on the cell surface (halting release).[1]

Visualization: Viral Lifecycle Intervention Points

ViralLifecycleVirusInfluenza VirusEntryEndocytosisVirus->EntryEndosomeAcidified Endosome(M2 Channel Active)Entry->EndosomeUncoatingViral Uncoating(RNP Release)Endosome->UncoatingProton InfluxReplicationRNA Replication(Nucleus)Uncoating->ReplicationAssemblyAssemblyReplication->AssemblyReleaseBudding & Release(Neuraminidase)Assembly->ReleaseAmantadineAdamantan-1-amine(M2 Blocker)Amantadine->EndosomeBLOCKS H+ InfluxBaloxavirBaloxavir(PA Inhibitor)Baloxavir->ReplicationINHIBITS Cap-SnatchingOseltamivirOseltamivir(NA Inhibitor)Oseltamivir->ReleasePREVENTS Detachment

Figure 1: Intervention points of Adamantan-1-amine (Early Stage) vs. Baloxavir (Replication) and Oseltamivir (Late Stage).[1]

Comparative Efficacy Data

The utility of Adamantan-1-amine sulfate is dichotomous: it is highly potent against historical wild-type (WT) strains but virtually inactive against modern circulating strains carrying the S31N mutation.[1]

Table 1: In Vitro Potency Benchmarking (Influenza A)
CompoundTargetIC50 (Sensitive Strains)*IC50 (Resistant S31N)**Selectivity Index (SI)
Adamantan-1-amine Sulfate M2 Ion Channel0.2 – 0.6 µM > 100 µM (Inactive)Low (<10 in resistant)
Oseltamivir Carboxylate Neuraminidase0.1 – 1.0 nM0.5 – 2.0 nMHigh (>1000)
Baloxavir Acid PA Endonuclease0.5 – 3.0 nM0.5 – 3.0 nMHigh (>1000)
Favipiravir RdRp10 – 50 µM10 – 50 µMModerate

*Sensitive Strains: e.g., A/WSN/33 (H1N1), historical isolates. **Resistant Strains: e.g., A/California/07/2009 (pdm09), most current H3N2.[1]

Analysis:

  • Potency Gap: Against sensitive strains, Amantadine is micromolar (µM), whereas modern SoCs are nanomolar (nM).[1] This represents a ~1000-fold difference in potency.

  • Resistance Barrier: The S31N mutation creates a steric clash in the M2 pore, preventing Amantadine binding. This mutation is stable and does not incur a fitness cost to the virus, explaining its persistence.[1]

Experimental Protocol: Validated Plaque Reduction Assay

To benchmark Adamantan-1-amine sulfate in your lab, use the Plaque Reduction Neutralization Test (PRNT) .[1] This is the "gold standard" for quantifying infectious virus reduction.

Objective: Determine EC50 of Adamantan-1-amine sulfate against Influenza A (A/WSN/33 - Sensitive Control).

Reagents & Preparation[1][2][3]
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1][2][3]

  • Compound: Adamantan-1-amine sulfate (dissolve in sterile water or DMSO; sulfate is water-soluble).[1]

  • Virus: Influenza A/WSN/33 (M2-WT).[1][4] Note: Using a modern H3N2 strain will yield negative results.

  • Overlay: 0.8% Agarose in DMEM + TPCK-trypsin (1 µg/mL).

Step-by-Step Workflow
  • Seeding: Plate MDCK cells in 6-well plates (5x10^5 cells/well). Incubate 24h until 90-100% confluent.

  • Compound Dilution: Prepare serial 2-fold dilutions of Adamantan-1-amine sulfate (Range: 100 µM down to 0.01 µM).

  • Infection:

    • Wash cells with PBS.[1]

    • Inoculate with ~50-100 PFU/well of virus.[1]

    • Critical Step: Allow adsorption for 1 hour at 37°C.

  • Treatment: Remove inoculum.[1] Add the agarose overlay containing the specific concentration of the drug.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Fixation & Staining: Remove overlay.[1] Fix with 4% Formaldehyde (10 min).[1] Stain with 0.1% Crystal Violet.[1]

  • Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).

Workflow Visualization

AssayWorkflowcluster_controlsRequired ControlsStartStart: MDCK Seeding(6-well plates)InfectViral Infection(50-100 PFU/well)Start->InfectAdsorbAdsorption(1h @ 37°C)Infect->AdsorbOverlayApply Overlay + Drug(Adamantan-1-amine Sulfate)Adsorb->OverlayIncubateIncubation(48-72h)Overlay->IncubateStainFix & Stain(Crystal Violet)Incubate->StainReadoutCount Plaques &Calculate EC50Stain->ReadoutC1Cell Control (CC)No Virus, No DrugC2Virus Control (VC)Virus + Vehicle

Figure 2: Standard Plaque Reduction Assay workflow for benchmarking M2 inhibitors.

Safety & Cytotoxicity Profiling

When benchmarking, efficacy must be weighed against toxicity.[1][4] Adamantan-1-amine has a narrower therapeutic window than modern antivirals.[1]

  • Cytotoxicity (CC50): Typically >100 µg/mL in MDCK cells.[1]

  • Mechanism of Toxicity: Adamantan-1-amine is an NMDA receptor antagonist .[1] In vivo, this causes CNS side effects (insomnia, dizziness).[1] In vitro, high concentrations can alter lysosomal pH, affecting general cell health non-specifically.[1]

  • Selectivity Index (SI):

    • Modern SoC (Oseltamivir): SI > 1,000.[1]

    • Adamantan-1-amine: SI ~ 10-50 (in sensitive strains).[1]

Conclusion

Adamantan-1-amine sulfate is no longer a viable clinical standard of care for Influenza A due to the prevalence of the S31N mutation.[1] However, it remains an essential research tool :

  • Positive Control: For validating assays targeting M2 ion channels (using sensitive strains like A/WSN/33).

  • Resistance Marker: For screening new M2 inhibitors; if a new compound works on S31N strains where Adamantane fails, it validates a novel binding mode.[1]

  • Endosomal Probe: Used to study pH-dependent viral entry processes in basic virology.[1]

Final Recommendation: Use Adamantan-1-amine sulfate as a comparator to demonstrate the superior potency and resistance profile of next-generation antivirals, or as a specific probe for M2 channel function.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2023).[1] Influenza Antiviral Drug Resistance. Retrieved from [Link][1]

  • Hayden, F. G., et al. (1980).[1][3] "Plaque inhibition assay for drug susceptibility testing of influenza viruses." Antimicrobial Agents and Chemotherapy, 17(5), 865-870.[1][3] Retrieved from [Link]

  • Dong, G., et al. (2015).[1][5] "Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations." PLOS ONE. Retrieved from [Link][1][5]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 64150, Amantadine Sulfate. Retrieved from [Link][1]

  • Ison, M. G., et al. (2020).[1] "Early treatment with baloxavir marboxil in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2)." The Lancet Infectious Diseases. Retrieved from [Link][1]

Safety Operating Guide

Adamantan-1-amine Sulfate: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Directives

Adamantan-1-amine sulfate (CAS: 31377-23-8) is a stable amine salt used widely as a pharmaceutical intermediate and active pharmaceutical ingredient (API).[1][2] While chemically stable, it poses specific biological hazards—notably acute oral toxicity , reproductive toxicity , and chronic aquatic toxicity .[1][2]

Core Disposal Rule: This compound must NEVER be disposed of via sanitary sewer (sink) or general trash.[2] It requires collection as Hazardous Chemical Waste destined for high-temperature incineration.[1][2]

Immediate "Do's and Don'ts"
  • DO segregate from strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic reactions.[1][2]

  • DO label all waste containers clearly with "Reproductive Toxin" and "Aquatic Hazard."[2]

  • DO NOT mix with bleach (sodium hypochlorite) during cleanup; this can generate hazardous chloramines.[2]

  • DO NOT dispose of HPLC effluents containing this substance down the drain; collect as solvent waste.

Physiochemical & Hazard Profile (The "Why")

To implement a self-validating safety protocol, one must understand the causality behind the rules.

PropertyDataOperational Implication
CAS Number 31377-23-8Use for waste profiling and inventory tracking.[1][2]
Physical State White Crystalline SolidDust generation is the primary exposure vector.
Acidity (pH) ~4.9 (100g/L aq.[2] solution)Mildly acidic; compatible with standard HDPE waste streams.[2]
GHS Hazards H302: Harmful if swallowedH361: Suspected of damaging fertility/unborn childH412: Harmful to aquatic life (long-lasting)Mandatory PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2] Work in a fume hood is required for powders.[2]
Stability Hygroscopic, StableDoes not require explosion-proof storage, but must be kept dry.[1][2]

Scientific Rationale for Incineration: Unlike simple inorganic salts, the adamantane cage structure is highly lipophilic and resistant to biodegradation. Release into waterways (via sink disposal) allows it to bioaccumulate, posing risks to aquatic ecosystems.[2] High-temperature incineration (

Waste Stream Logic & Segregation

The following decision matrix illustrates the correct workflow for segregating Adamantan-1-amine sulfate waste.

DisposalWorkflowStartWaste Generation(Adamantan-1-amine Sulfate)StateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Contaminated PPE)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Stock solutions, HPLC effluent)StateCheck->LiquidWasteLiquidSolidPackDouble Bag orRigid HDPE ContainerSolidWaste->SolidPackLiquidSegCheck Compatibility:Is Oxidizer Present?LiquidWaste->LiquidSegLabelingApply Hazardous Waste Label:'Toxic, Repro Toxin, Amine'SolidPack->LabelingOxidizerYesSTOP: Do Not Mix.Neutralize Oxidizer First.LiquidSeg->OxidizerYesYesOxidizerNoCollect in SolventWaste CarboyLiquidSeg->OxidizerNoNoOxidizerNo->LabelingFinalDispVendor Pickup(High-Temp Incineration)Labeling->FinalDisp

Figure 1: Decision logic for the segregation and packaging of Adamantan-1-amine sulfate waste. Note the critical checkpoint for oxidizers.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired API, weighing boat residues, contaminated gloves/wipes.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2]

  • Bagging: If disposing of loose powder, place it inside a sealed clear plastic bag before placing it into the waste container to minimize dust release upon reopening.

  • Labeling:

    • Constituents: "Adamantan-1-amine Sulfate (99%), Debris"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

    • Note: Add "Reproductive Toxin" clearly on the label.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Applicability: Reaction mixtures, mother liquors, dissolved samples.[1][2]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[1][2]

    • Mechanism:[1][4] Amines can react with nitrosating agents (like nitrites) to form carcinogenic nitrosamines, or with strong oxidizers to cause fires.[1][2]

  • Solvent Compatibility: Adamantan-1-amine sulfate is compatible with standard organic solvent waste streams (Methanol, Acetonitrile, DMSO) and aqueous waste streams (pH 5-9).[1][2]

  • Collection: Pour into the "Non-Halogenated Organic Waste" or "Aqueous Toxic Waste" carboy, depending on the bulk solvent.

  • Cap & Vent: Ensure the cap is tight.[2] If the solution was recently reactive, use a vented cap for the first 24 hours.

Spill Response Procedure

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don safety goggles, N95 respirator (or work in a hood), and double nitrile gloves.[2]

  • Dry Cleanup (Preferred):

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop up the material using a dustpan or stiff card.

    • Place material into a hazardous waste bag.[2]

  • Wet Cleaning:

    • Wipe the area with soap and water.[5][6]

    • WARNING: Do not use bleach.[2]

    • Dispose of all wipes as solid hazardous waste (Protocol A).[2]

  • Verification: Verify no white residue remains.[2]

Regulatory & Compliance Context (US Focus)

While Adamantan-1-amine sulfate is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it is a pharmaceutical agent with significant toxicity.[1][2]

  • RCRA Status: It should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but best management practice dictates treating it with the same rigor as RCRA waste.[2]

  • State Regulations: Many states (e.g., CA, MA, MN) have stricter definitions for pharmaceutical waste.[1][2] Always default to the strictest standard: Incineration .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Amantadine Sulfate.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1][2]

Personal protective equipment for handling Adamantan-1-amine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Adamantan-1-amine sulfate (Amantadine Sulfate) is not a generic reagent; it is a potent pharmacological agent with antiviral and antiparkinsonian activity. Unlike simple organic salts, its mechanism involves NMDA receptor antagonism and dopaminergic modulation.

The Critical Safety Pivot: While often classified as "Harmful if Swallowed" (Acute Tox. 4), the subtle and often overlooked danger lies in its Reproductive Toxicity (Category 2) and potential Central Nervous System (CNS) effects upon inhalation. Standard "splash and dash" safety protocols are insufficient. This guide prioritizes containment of airborne particulates to prevent systemic absorption.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. The sulfate salt is generally less corrosive than the hydrochloride counterpart, but the bioactivity remains the primary concern.

Hazard ClassGHS CodeSignal WordCritical Implication for PPE
Acute Toxicity (Oral) H302WarningIngestion via hand-to-mouth transfer is a risk. Glove hygiene is paramount.
Reproductive Toxicity H361Warning Suspected of damaging fertility/unborn child.[1][2] Zero-tolerance for inhalation/dust.
Aquatic Toxicity H412-Harmful to aquatic life.[1][2][3][4] Disposal must be via incineration, not sink.
Target Organ (CNS) --Overexposure causes dizziness/seizures. Fume hood use is mandatory.

Data synthesized from ECHA and supplier SDS (Moehs, Sigma-Aldrich) [1, 2].

The PPE Matrix: Your Personal Defense System

Effective protection relies on a "Swiss Cheese" model where multiple layers cover individual weaknesses.

A. Respiratory Protection (The Primary Barrier)

Since Adamantan-1-amine sulfate is a fine crystalline powder, aerosolization during weighing is the highest risk event.

  • Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Secondary Defense (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup, a Full-Face Respirator with P100 (HEPA) cartridges is required. N95 masks offer insufficient protection against bioactive pharmaceutical dusts due to poor face seal.

B. Dermal Protection (The Contact Barrier)
  • Glove Material: Nitrile Rubber (NBR).[2] Latex is not recommended due to variable chemical resistance and allergy risks.

  • Thickness: Minimum 0.11 mm (standard exam glove) for general handling.

  • Double Gloving Protocol: Required when handling >100 mg or preparing stock solutions.

    • Inner Glove: Nitrile (bright color, e.g., orange).

    • Outer Glove: Nitrile (standard blue/purple).

    • Logic: This provides a visual breach indicator and allows the outer glove to be stripped immediately upon contamination without exposing skin.

C. Ocular Protection[1][2][5][6]
  • Standard: ANSI Z87.1 Chemical Safety Goggles.

  • Contraindication: Safety glasses with side shields are insufficient for powder handling as airborne particles can bypass the shield.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Static Control: Adamantane derivatives are prone to static charge, which causes powder to "jump" and disperse.

    • Action: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • The "Tunnel" Technique:

    • Do not pour from the source bottle.

    • Use a disposable anti-static spatula.

    • Weigh directly into a tared vial inside the hood. Do not transport open weigh boats across the lab.

  • Decontamination: Wipe the exterior of the source bottle with a methanol-dampened Kimwipe before returning it to storage.

Phase 2: Solubilization

Objective: Dissolve the sulfate salt safely.

  • Solvent Choice: Water or saline is common.

  • Exothermic Check: The sulfate salt dissolution is generally not violently exothermic, but always add solvent to the powder, not powder to the solvent, to prevent splashing.

  • Vessel Closure: Cap the vial immediately after solvent addition. Vortex inside the hood.

Phase 3: Disposal & Cleanup

Objective: Prevent environmental release (H412).[2][3]

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels go into a dedicated "Cytotoxic/Bioactive Solid Waste" bin for incineration.

  • Liquid Waste: Do NOT pour down the drain. Collect in a container labeled "Non-Halogenated Organic Solvents + Bioactive Amines."

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for handling Adamantan-1-amine sulfate, ensuring the correct engineering controls are applied based on the state of matter.

G Start Start: Handling Adamantan-1-amine Sulfate StateCheck Determine State of Matter Start->StateCheck Solid Solid Powder (High Risk) StateCheck->Solid Weighing/Transfer Liquid Liquid Solution (Med Risk) StateCheck->Liquid Pipetting/Dilution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Bench Engineering Control: Benchtop OK (if capped) Liquid->Bench PPE_Solid PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat Hood->PPE_Solid Static Step: Neutralize Static Charge PPE_Solid->Static Disposal Disposal: Hazardous Waste Incineration (NO SINK) Static->Disposal PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses Bench->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Operational safety logic flow for Adamantan-1-amine Sulfate.[5][7] Note the critical distinction in engineering controls between solid and liquid handling.

Emergency Response Protocols

Scenario A: Powder Spill (>50 mg) outside the hood

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Wear a P100 respirator and double gloves.

  • Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp powder/towel mixture and place it in a hazardous waste bag. Wash the surface with soap and water three times.

Scenario B: Skin Exposure

  • Strip: Remove contaminated clothing immediately.[1]

  • Wash: Rinse skin with lukewarm water and soap for 15 minutes. Do not scrub hard (this can abrade skin and increase absorption).

  • Report: Seek medical attention if dizziness or tremors occur (CNS signs).

References
  • Moehs Ibérica, S.L. (2018). Safety Data Sheet: Amantadine Sulphate. Retrieved from (Verified via search context).

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: Amantadine Hydrochloride (Used as proxy for toxicity class H302/H361).[1] Retrieved from .

  • European Chemicals Agency (ECHA). Substance Information: 1-Adamantylamine sulphate. Retrieved from .

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.